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  • Product: rac-(2R,3S)-3-methyloxirane-2-carboxylic acid
  • CAS: 96150-05-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of 3-Methyloxirane-2-Carboxylic Acid in Covalent Inhibitors

Abstract This technical guide provides a comprehensive analysis of the mechanism of action of 3-methyloxirane-2-carboxylic acid and its derivatives, most notably L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane (E-64...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 3-methyloxirane-2-carboxylic acid and its derivatives, most notably L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane (E-64), as covalent inhibitors of cysteine proteases. We will dissect the molecular interactions, kinetic behavior, and structural basis of their inhibitory action. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the causality behind experimental choices and providing validated protocols for characterization.

Introduction: The Rise of Covalent Inhibitors

Covalent inhibitors have undergone a renaissance in drug discovery, transitioning from a class of compounds once avoided due to potential toxicity to a strategically designed modality for achieving high potency and prolonged duration of action.[1][2][3] Unlike non-covalent inhibitors that bind reversibly, covalent drugs form a stable, lasting bond with their target protein.[2] This class of inhibitors typically consists of a "guidance system" that directs the molecule to the target's binding site and a reactive "warhead" that forms the covalent bond, often with a nucleophilic amino acid residue.[2][4]

Cysteine proteases, a family of enzymes crucial in various physiological and pathological processes, are prime targets for covalent inhibition due to the high nucleophilicity of the cysteine residue in their active site.[5] Among the most well-characterized covalent inhibitors of these enzymes is the natural product E-64, first isolated from Aspergillus japonicus in 1978.[6] The core reactive element of E-64 and related compounds is the 3-methyloxirane-2-carboxylic acid (or more accurately, a trans-epoxysuccinyl group), which serves as an effective and selective warhead.[6][7]

The Molecular Target: Cysteine Proteases

Cysteine proteases, such as papain, cathepsins, and caspases, utilize a catalytic dyad or triad in their active site, most commonly featuring a cysteine and a histidine residue. The histidine residue acts as a general base, deprotonating the thiol group of the active site cysteine to form a highly reactive thiolate anion. This thiolate is the key nucleophile in the enzyme's catalytic cycle, responsible for attacking the peptide bond of the substrate. It is this same highly reactive thiolate that covalent inhibitors like E-64 exploit for their mechanism of action.

Mechanism of Covalent Inhibition by the Epoxysuccinyl Warhead

The inhibitory action of the 3-methyloxirane-2-carboxylic acid moiety is a highly specific and irreversible process that can be broken down into key molecular events.

The Electrophilic Warhead and Recognition Elements

The core of the inhibitory function lies in the trans-epoxysuccinyl group.[7] The epoxide is a three-membered ring containing an oxygen atom, which creates significant ring strain. This strain makes the carbon atoms of the epoxide electrophilic and susceptible to nucleophilic attack. In the context of E-64, this warhead is attached to a peptide-like scaffold (L-leucylamido(4-guanidino)butane) that acts as the guidance system, providing specificity by interacting with the substrate-binding subsites (S-sites) of the target protease.[6][8]

The Covalent Reaction: Nucleophilic Attack

The inhibition process follows a two-step kinetic model: an initial, reversible binding of the inhibitor to the enzyme's active site (E•I), followed by an irreversible chemical reaction that forms the covalent bond (E-I).

  • Initial Binding (Ki): The inhibitor first binds non-covalently to the active site. The peptide portion of E-64 engages with the S2 and S3 subsites of the protease, positioning the epoxide warhead for optimal interaction with the catalytic cysteine.[8]

  • Irreversible Inactivation (kinact): The deprotonated thiolate anion of the active site cysteine performs a nucleophilic attack on one of the electrophilic carbon atoms of the epoxide ring.[6][9] This attack opens the strained epoxide ring and forms a stable thioether bond, permanently linking the inhibitor to the enzyme.[7][10] This covalent adduct formation effectively and irreversibly inactivates the enzyme.

The overall reaction is illustrated below:

Caption: Mechanism of covalent modification of a cysteine protease by an epoxysuccinyl inhibitor.

Kinetics of Irreversible Inhibition

The potency of an irreversible inhibitor like E-64 cannot be described by a simple IC50 value, as it is time-dependent. Instead, it is characterized by two key parameters: the initial binding affinity (Ki) and the maximal rate of inactivation (kinact).[11][12]

  • Ki (Inhibition Constant): Represents the affinity of the initial, non-covalent enzyme-inhibitor complex. A lower Ki indicates tighter binding.

  • kinact (Inactivation Rate Constant): Represents the first-order rate constant for the conversion of the non-covalent complex to the final covalent adduct at saturating inhibitor concentrations.[12]

The overall efficiency of the inhibitor is best described by the second-order rate constant, kinact/Ki .[13] This value reflects the inhibitor's potency, accounting for both binding affinity and chemical reactivity.

Table 1: Kinetic Parameters of E-64 Against Various Cysteine Proteases

Target Enzyme Ki (µM) kinact (s⁻¹) kinact/Ki (M⁻¹s⁻¹)
Papain 0.19 1.3 6.8 x 10⁶
Cathepsin B 1.4 0.58 4.1 x 10⁵
Cathepsin L 0.025 1.7 6.8 x 10⁷
Calpain-1 0.23 0.43 1.9 x 10⁶

(Note: These values are representative and can vary based on experimental conditions. Data compiled from various biochemical studies.)

Experimental Workflows for Characterization

A multi-faceted approach is required to fully characterize the mechanism of a covalent inhibitor. The combination of kinetic analysis, mass spectrometry, and structural biology provides a self-validating system of evidence.

Caption: Integrated workflow for the characterization of covalent inhibitors.

Protocol: Determination of kinact and Ki

This protocol describes a continuous fluorescence-based assay to determine the kinetic parameters of irreversible inhibition.

  • Reagents & Materials:

    • Target cysteine protease

    • Fluorogenic peptide substrate (e.g., Z-FR-AMC for papain/cathepsins)

    • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with DTT and EDTA)

    • Covalent inhibitor (e.g., E-64) stock solution in DMSO

    • 96-well black microplate

    • Fluorescence plate reader

  • Methodology:

    • Prepare a series of inhibitor dilutions in assay buffer at 2x the final desired concentration.

    • Add a constant concentration of the target enzyme to each well of the microplate.

    • Initiate the inactivation reaction by adding the 2x inhibitor dilutions to the wells. Incubate for various, precisely timed intervals (e.g., 0, 2, 5, 10, 20, 30 minutes).

    • At the end of each incubation period, initiate the activity measurement by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time (kinetic read). The slope of this line represents the residual enzyme activity (rate).

    • For each inhibitor concentration, plot the natural log of the residual activity (ln(rate)) versus the pre-incubation time. The slope of this line is the negative of the observed rate constant, kobs.

    • Finally, plot the calculated kobs values against the inhibitor concentration [I]. Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (Ki + [I]) . This allows for the determination of both kinact and Ki.[12][14]

Protocol: Confirmation by Mass Spectrometry

Mass spectrometry (MS) is essential for providing direct evidence of covalent bond formation.[15][16]

  • Reagents & Materials:

    • Purified target enzyme

    • Covalent inhibitor

    • Reaction buffer

    • Quenching solution (e.g., formic acid)

    • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Methodology (Intact Protein Analysis):

    • Incubate the target enzyme with a molar excess of the inhibitor for a sufficient time to ensure complete reaction. A control sample with enzyme and vehicle (DMSO) is run in parallel.

    • Quench the reaction by adding formic acid.

    • Desalt the sample using a C4 ZipTip or similar solid-phase extraction method.

    • Infuse the sample into the mass spectrometer and acquire the spectrum.

    • Compare the deconvoluted mass of the treated sample with the control. The mass of the inhibitor-treated enzyme should increase by the exact molecular weight of the inhibitor, confirming the formation of a 1:1 covalent adduct.[15][16]

Structural Elucidation via X-ray Crystallography

X-ray crystallography provides the ultimate proof by visualizing the inhibitor covalently bound in the active site at atomic resolution. Crystal structures of E-64 complexed with various proteases like papain, cathepsin K, and cathepsin L have been solved.[8][17][18] These structures unequivocally show the thioether linkage between the inhibitor and the active site cysteine, confirming the proposed mechanism.[8][18]

Significance and Applications

The understanding of the mechanism of 3-methyloxirane-2-carboxylic acid and its derivatives has been pivotal. E-64 is widely used as a research tool to inhibit cysteine proteases in vitro and in vivo, helping to elucidate their biological functions.[7][10] Its low toxicity and high specificity make it a valuable pharmacological tool.[6][7] Furthermore, the epoxysuccinyl warhead has served as a template for the design of more advanced and specific covalent inhibitors for therapeutic applications, targeting diseases where cysteine protease activity is dysregulated, such as cancer and parasitic infections.[6][7]

Conclusion

The 3-methyloxirane-2-carboxylic acid moiety, particularly within the E-64 scaffold, represents a classic example of a highly effective and specific covalent inhibitor. Its mechanism of action—a targeted, irreversible nucleophilic attack by an active site cysteine on a strained epoxide ring—is a cornerstone of covalent drug design. The validation of this mechanism through a rigorous combination of kinetics, mass spectrometry, and crystallography provides a gold-standard workflow for researchers in the field of drug development. The insights gained from studying this interaction continue to inform the design of the next generation of targeted covalent therapies.

References

  • Barrett, A. J., Kembhavi, A. A., Brown, M. A., Kirschke, H., Knight, C. G., Tamai, M., & Hanada, K. (1982). L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane (E-64) and its analogues as inhibitors of cysteine proteinases including cathepsins B, H and L. Biochemical Journal, 201(1), 189–198. ([Link])

  • Hanada, K., Tamai, M., Yamagishi, M., Ohmura, S., Sawada, J., & Tanaka, I. (1978). Isolation and characterization of E-64, a new thiol protease inhibitor. Agricultural and Biological Chemistry, 42(3), 523–528. ([Link])

  • Matsumoto, K., Mizoue, K., Kitamura, K., Tse, W. C., Huber, C. P., & Ishida, T. (1999). Structural basis of inhibition of cysteine proteases by E-64 and its derivatives. Biopolymers, 51(1), 99-107. ([Link])

  • Varughese, K. I., Ahmed, F. R., Carey, P. R., Hasnain, S., Huber, C. P., & Storer, A. C. (1989). Crystal structure of a papain-E-64 complex. Biochemistry, 28(3), 1330–1332. ([Link])

  • Zhao, B., Smith, W. W., Janson, C. A., & Abdel-Meguid, S. S. (1996). Crystal structure of the cysteine protease human cathepsin K in complex with the covalent inhibitor E-64. RCSB PDB. ([Link])

  • Fujishima, A., Imai, Y., Nomura, T., Fujisawa, Y., Yamamoto, Y., & Sugawara, T. (1997). The crystal structure of human cathepsin L complexed with E-64. FEBS letters, 407(1), 47-50. ([Link])

  • Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. ([Link])

  • Schwartz, P. A., Kuzmic, P., Solowiej, J., Bergqvist, S., Bolanos, B., Almaden, C., ... & Murray, B. W. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences, 111(1), 173-178. ([Link])

  • Johnson, T. O., Hua, I., & Ahern, C. A. (2018). Navigating Kinact and Ki Assay Options for Covalent Drug Characterization. Reaction Biology. ([Link])

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews Drug discovery, 10(4), 307-317. ([Link])

  • Gehringer, M., & Laufer, S. A. (2019). Covalent inhibitors in drug discovery. Journal of medicinal chemistry, 62(12), 5673-5694. ([Link])

  • Tuley, A., & Fast, W. (2018). The taxonomy of covalent inhibitors. Current opinion in chemical biology, 44, 68-75. ([Link])

  • E-64 - Wikipedia. (n.d.). ([Link])

  • Mishra, M., Singh, N., & Rathaur, S. (2014). Inhibition of Cathepsin B by E-64 Induces Oxidative Stress and Apoptosis in Filarial Parasite. PLoS ONE, 9(3), e93163. ([Link])

  • Petri, C., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry, 27(3), 519-28. ([Link])

Sources

Exploratory

Engineering Covalent Inhibition: The Role of rac-(2R,3S)-3-Methyloxirane-2-Carboxylic Acid in SARS-CoV-2 3CLpro Targeting

The rapid mutation rate of SARS-CoV-2 necessitates the development of robust, pan-coronaviral therapeutics. The 3-chymotrypsin-like protease (3CLpro, or Mpro) is a highly conserved, essential cysteine protease responsibl...

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Author: BenchChem Technical Support Team. Date: April 2026

The rapid mutation rate of SARS-CoV-2 necessitates the development of robust, pan-coronaviral therapeutics. The 3-chymotrypsin-like protease (3CLpro, or Mpro) is a highly conserved, essential cysteine protease responsible for cleaving viral polyproteins, making it a premier target for antiviral drug development[1]. While first-generation covalent inhibitors (such as Nirmatrelvir) utilize highly reactive warheads like nitriles or aldehydes to target the catalytic Cys145, these highly electrophilic groups can lead to off-target toxicity and rapid metabolic clearance[2].

Recent structure-based optimization efforts have identified rac-(2R,3S)-3-methyloxirane-2-carboxylic acid as a critical building block for engineering next-generation epoxide warheads[1]. As a Senior Application Scientist, I present this technical guide to elucidate the mechanistic causality, kinetic profiling, and self-validating experimental protocols required to harness this specific epoxide derivative in 3CLpro inhibitor design.

Mechanistic Causality: The Affinity-Reactivity Tradeoff

The efficacy of a targeted covalent inhibitor (TCI) is governed by two parameters: the non-covalent binding affinity ( Ki​ ) and the rate of covalent bond formation ( kinact​ ).

Classical warheads (e.g., vinyl sulfonamides) exhibit high reactivity (large kinact​ ) but often lack optimal spatial geometry to form stabilizing interactions prior to the covalent attack. By conjugating the rac-(2R,3S)-3-methyloxirane-2-carboxylic acid moiety to a peptidomimetic recognition scaffold (targeting the P1 and P2 subsites), researchers introduce a tunable epoxide ring[3].

The Role of the Oxyanion Hole

The 3CLpro active site features an "oxyanion hole" formed by the backbone amides of Gly143, Ser144, and Cys145[3]. When the oxirane-2-carboxylic acid is coupled to the inhibitor scaffold via an amide bond, the resulting carbonyl oxygen is perfectly positioned to act as a hydrogen bond acceptor within this oxyanion hole.

  • Causality of Ki​ Reduction: This precise hydrogen-bonding network pre-organizes the inhibitor in the active site, drastically lowering the Ki​ (improving affinity) to 7.6±0.5μM [3].

  • Causality of kinact​ Attenuation: The epoxide ring is inherently less electrophilic than an α,β -unsaturated system. The nucleophilic attack by the Cys145 thiolate on the oxirane ring results in a slower kinact​ ( 1.04×10−3s−1 )[3].

This deliberate attenuation of reactivity, compensated by superior non-covalent affinity, creates a highly selective inhibitor that minimizes off-target proteomic reactivity while maintaining a potent overall efficiency ( kinact​/Ki​ ).

Mechanism A Apo 3CLpro (Cys145 Thiolate) C Non-Covalent Complex (Oxyanion Hole H-Bond) A->C Binding (Ki) B rac-(2R,3S)-Epoxide Warhead B->C D Nucleophilic Attack (Ring Opening) C->D Activation E Irreversible Thioether Covalent Adduct D->E kinact

Mechanistic pathway of 3CLpro covalent inhibition by the epoxide warhead.

Kinetic Profiling Data Synthesis

To validate the affinity-reactivity tradeoff, covalent binding parameters must be quantified. Standard IC50 assays are insufficient for covalent inhibitors because potency is time-dependent. Instead, an innovative Isothermal Titration Calorimetry-Kinetic Competition (ITC-KC) assay is utilized to deconvolute Ki​ and kinact​ [1].

Table 1: Kinetic Parameters of 3CLpro Covalent Warheads

Warhead Type Ki​ ( μ M) kinact​ ( 10−3s−1 ) kinact​/Ki​ ( M−1s−1 )Mechanistic Feature
Vinyl Sulfonamide~ 75.0~ 10.0133High reactivity, poor initial non-covalent binding.
Epoxide (rac-2R,3S) 7.6 ± 0.5 1.04 ± 0.04 ~ 136 Strong oxyanion hole H-bonding; tunable reactivity.
Hydroxyl Butynamide12.55.5440Balanced affinity and reactivity profile.

Data derived from structure-based optimization studies of SARS-CoV-2 3CLpro inhibitors[3].

Self-Validating Experimental Protocol

To ensure scientific integrity, the synthesis and evaluation of the rac-(2R,3S)-3-methyloxirane-2-carboxylic acid derived inhibitor must follow a self-validating loop. Each step below includes the causal reasoning for the methodology and an integrated quality control (QC) checkpoint.

Phase I: Warhead Conjugation and Stereoisomer Resolution
  • Amide Coupling: React rac-(2R,3S)-3-methyloxirane-2-carboxylic acid with the primary amine of the P1-residue on the target peptidomimetic scaffold. Use HATU and DIPEA in anhydrous DMF at 0°C.

    • Causality: HATU is a highly efficient coupling reagent that allows for rapid amide bond formation at low temperatures, preventing the premature ring-opening or degradation of the sensitive epoxide moiety.

  • Chiral Separation: Because the starting material is racemic, the resulting product is a mixture of diastereomers. Purify the mixture using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), followed by chiral chromatography to isolate the specific (2R,3S) and (2S,3R) adducts.

    • Validation Checkpoint: Biological targets are stereospecific. Testing a racemate convolutes kinetic data. Confirm the absolute stereochemistry and >95% purity via 2D-NMR (NOESY) and analytical HPLC prior to biological evaluation[2].

Phase II: Enzymatic Profiling and Adduct Confirmation
  • FRET-Based Enzymatic Assay: Incubate 150 nM of recombinant SARS-CoV-2 3CLpro with varying concentrations of the isolated epoxide inhibitor for 30 minutes. Initiate the reaction by adding a fluorogenic substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) and monitor fluorescence (Ex: 340 nm, Em: 490 nm).

    • Causality: Continuous fluorescence monitoring captures the time-dependent decay of enzyme velocity, which is the hallmark signature of irreversible covalent inhibition[4].

  • ITC-KC Profiling: Perform Isothermal Titration Calorimetry-Kinetic Competition to isolate the thermodynamic binding event ( Ki​ ) from the kinetic covalent event ( kinact​ ).

  • Intact Protein LC-MS: Incubate 3CLpro (5 μ M) with a 10-fold molar excess of the inhibitor for 2 hours. Analyze the complex using intact protein LC-MS (ESI-TOF).

    • Validation Checkpoint: The mass spectrum must show a complete shift of the apo-3CLpro peak to a single new peak corresponding exactly to [Mass of 3CLpro] + [Mass of Inhibitor]. This unambiguously validates a 1:1 stoichiometric covalent adduct, proving that the mechanism of action is exclusively active-site targeted[4].

Protocol S1 Step 1 HATU-Mediated Amide Coupling S2 S2 S1->S2 S3 Step 3 FRET Assay (Time-Dependent IC50) S2->S3 S4 Step 4 ITC-KC (Ki & kinact Deconvolution) S3->S4 S5 Step 5 Intact LC-MS (1:1 Adduct Validation) S4->S5

Self-validating experimental workflow for synthesizing and validating epoxide-based inhibitors.

Conclusion

The integration of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid as a warhead building block represents a sophisticated evolution in SARS-CoV-2 3CLpro drug design. By stepping away from brute-force electrophilicity and instead leveraging the precise hydrogen-bonding architecture of the 3CLpro oxyanion hole, researchers can design inhibitors that are both highly potent and inherently safer. The self-validating protocols outlined in this guide ensure that the delicate balance between non-covalent affinity ( Ki​ ) and covalent reactivity ( kinact​ ) is accurately measured, paving the way for the next generation of pan-coronaviral therapeutics.

References

  • Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors. ChemRxiv.[Link]

  • Computer-aided design and synthesis of papain-like protease and 3-chymotrypsin-like protease inhibitors. eScholarship@McGill.[Link]

  • Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors. European Journal of Medicinal Chemistry (via NIH).[Link]

Sources

Foundational

Epoxidation Pathways of Crotonic Acid to 3-Methyloxirane-2-Carboxylic Acid: A Technical Guide

Executive Summary The epoxidation of α,β-unsaturated carboxylic acids, such as crotonic acid (trans-2-butenoic acid), to yield 3-methyloxirane-2-carboxylic acid presents a unique synthetic challenge. Because the alkene i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The epoxidation of α,β-unsaturated carboxylic acids, such as crotonic acid (trans-2-butenoic acid), to yield 3-methyloxirane-2-carboxylic acid presents a unique synthetic challenge. Because the alkene is conjugated with an electron-withdrawing carboxyl group, the double bond is highly electron-deficient, rendering standard electrophilic epoxidation agents (e.g., mCPBA) ineffective.

To overcome this, nucleophilic oxygen transfer mechanisms utilizing aqueous hydrogen peroxide (H₂O₂) and transition-metal catalysts (such as tungsten oxides, heteropoly acids, or sodium orthovanadate) are required. This whitepaper provides an in-depth mechanistic analysis, kinetic profiling, and self-validating experimental protocols for drug development professionals and synthetic chemists aiming to isolate 3-methyloxirane-2-carboxylic acid with high chemoselectivity.

Mechanistic Principles of α,β-Unsaturated Acid Epoxidation

The core challenge in the epoxidation of crotonic acid lies in the deactivation of the double bond. The attack of a peroxy radical or nucleophilic oxidant on the double bond triggers the formation of the oxirane ring 1. To facilitate this, transition metals acting as Lewis acids coordinate with H₂O₂ to form highly reactive peroxo-metal complexes. These complexes act as the active oxygen-transfer agents.

For instance, Sharpless-like catalysts based on tungsten oxide, when combined with diluted hydrogen peroxide, selectively epoxidize crotonic acid to 3-methyloxirane-2-carboxylic acid with selectivities reaching 92–100% under strictly controlled pH conditions 2.

Epoxidation_Pathway CA Crotonic Acid Peroxo Peroxometal Complex (Active Nucleophile) CA->Peroxo Nucleophilic Attack H2O2 H2O2 (Oxidant) H2O2->Peroxo Cat Catalyst (W or V-based) Cat->Peroxo Peroxo->Cat Catalyst Regeneration Epoxide 3-methyloxirane-2-carboxylic acid Peroxo->Epoxide Oxygen Transfer

Fig 1: Logical pathway of transition-metal catalyzed epoxidation of crotonic acid.

Kinetic Profiling & Quantitative Data

Understanding the kinetics of this transformation is critical for scaling up the reaction safely. Kinetic studies utilizing sodium orthovanadate (Na₃VO₄) as a catalyst at 40 °C reveal a highly specific reaction profile 3.

The reaction exhibits first-order dependence on both the substrate (crotonic acid) and the catalyst, but zero-order dependence on hydrogen peroxide 4. This causality indicates that the formation of the active peroxovanadate complex is exceptionally fast. Therefore, the rate-determining step (RDS) is the subsequent oxygen transfer from the peroxo-complex to the electron-deficient alkene.

Table 1: Kinetic Parameters of Na₃VO₄-Catalyzed Epoxidation
ParameterValue / ObservationMechanistic Implication
Order wrt Crotonic Acid First OrderSubstrate directly participates in the rate-determining step (RDS).
Order wrt Na₃VO₄ First OrderCatalyst directly participates in the active oxidizing complex.
Order wrt H₂O₂ Zero OrderPeroxovanadate formation is rapid; H₂O₂ concentration does not limit RDS.
Optimal pH Range > 5.50 or < 3.26Rate minimizes between 3.26 and 5.50; extreme pH accelerates reaction but risks hydrolysis.
Table 2: Comparison of Catalytic Systems for Crotonic Acid Epoxidation
Catalyst SystemOxidantTempReaction TimeSelectivity NotesRef
Tungsten Oxide (Sharpless-like) H₂O₂ (10-35%)65 °C0.5 hHigh (92–100%); pH 6.4 prevents ring-opening.2
Sodium Orthovanadate (Na₃VO₄) H₂O₂40 °CVariableUsed for kinetic profiling; zero-order in H₂O₂.3
Heteropoly Acids (e.g., CWP) H₂O₂ (35%)Ambient1 - 4 hEfficient alternative for α,β-unsaturated acids.5

Self-Validating Experimental Protocols

The primary failure mode in this synthesis is the unwanted hydrolysis of the newly formed oxirane ring. If the pH drops too low, acid-catalyzed epoxide ring opening readily converts 3-methyloxirane-2-carboxylic acid into 2,3-dihydroxybutanoic acid 1. The following protocol is designed to maximize chemoselectivity.

Protocol: High-Yield Synthesis via Tungsten-Catalyzed Epoxidation

Objective: Synthesize and isolate 3-methyloxirane-2-carboxylic acid while suppressing downstream hydrolysis.

  • Substrate Preparation: Dissolve crotonic acid (0.255 mol L⁻¹) in a buffered aqueous solution.

    • Causality: The buffer must strictly maintain a pH of ~6.4. By controlling the pH, you prevent the hydrolysis of the oxirane moiety, which would otherwise yield up to 21% of the α,β‐dihydroxy acid byproduct 2.

  • Catalyst Activation: Add 50 mg of a tungsten-based catalyst (e.g., Tungsten oxide or CWP heteropoly acid).

    • Causality: Tungsten acts as a Lewis acid, coordinating with H₂O₂ to form a highly reactive electrophilic/nucleophilic peroxotungstate complex capable of attacking the electron-deficient double bond.

  • Oxidant Introduction: Slowly introduce 230 μL of H₂O₂ (10 vol. %) dropwise.

    • Causality: Dropwise addition prevents thermal runaway and minimizes the non-productive decomposition of H₂O₂ into O₂ and water.

  • Thermal Epoxidation: Heat the reaction mixture to 65 °C for exactly 30 minutes under atmospheric pressure.

    • Causality: 65 °C provides sufficient activation energy for the oxygen transfer (the rate-determining step) while the short 30-minute window prevents prolonged thermal exposure that leads to degradation of the oxirane ring 2.

  • Quenching & Isolation: Immediately quench the reaction and extract the 3-methyloxirane-2-carboxylic acid using a suitable organic solvent (e.g., ethyl acetate).

    • Causality: Rapid partitioning into the organic phase isolates the epoxide from the aqueous environment, permanently halting any residual hydrolysis pathways 6.

Experimental_Workflow S1 Step 1: Substrate Preparation Dissolve Crotonic Acid Adjust to pH 6.4 S2 Step 2: Catalyst Addition Introduce Tungsten/Vanadium Cat. S1->S2 S3 Step 3: Oxidant Dropwise Add 35% H2O2 at controlled rate S2->S3 S4 Step 4: Thermal Epoxidation 65°C for 0.5 - 2 hours S3->S4 S5 Step 5: Quench & Isolate Extract 3-methyloxirane-2-carboxylic acid S4->S5

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the epoxide.

Stereochemical Considerations & Downstream Applications

For drug development professionals, the stereochemical outcome of the epoxidation is paramount. Because crotonic acid exists naturally as a trans-alkene, concerted epoxidation mechanisms (such as those mediated by peroxometal complexes) typically preserve the stereochemistry, yielding trans-3-methyloxirane-2-carboxylic acid.

However, if downstream applications require the diol, researchers can intentionally trigger hydrolysis. The stereochemical outcome of this subsequent ring-opening is highly dependent on the reagents and conditions used for the epoxidation and the specific acid/base catalysis employed during the ring-opening phase 6.

References

  • Synthesis of α,β‐ and β‐Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives - PMC Source: nih.gov URL:2

  • Highly Selective Epoxidation of Cycloaliphatic Alkenes with Aqueous Hydrogen Peroxide Catalyzed by [PO4{WO(O2)2}4]3−/Imidazole - ResearchGate Source: researchgate.net URL:5

  • Kinetics of the Epoxidation of Crotonic Acid by Aqueous Hydrogen Peroxide Catalysed by Sodium Orthovanadatae - Oriental Journal of Chemistry Source: orientjchem.org URL:3

  • An In-depth Technical Guide to the Stereoisomers and Enantiomers of 2,3-dihydroxybutanoic Acid - Benchchem Source: benchchem.com URL:6

  • Kinetics of the Epoxidation of Crotonic Acid by Aqueous Hydrogen Peroxide Catalysed by Sodium Orthovanadatae (Alternate Link) - Oriental Journal of Chemistry Source: orientjchem.org URL:4

  • Continuous Flow Synthesis of Crotonic Acid from Crotonaldehyde - ACS Publications Source: acs.org URL:1

Sources

Exploratory

1H NMR Characterization and Chemical Shifts of rac-(2R,3S)-3-Methyloxirane-2-Carboxylic Acid: A Comprehensive Technical Guide

Executive Summary The functionalization of small-molecule covalent inhibitors often relies on reactive electrophilic warheads. Among these, oxirane-2-carboxylic acid derivatives (glycidic acids) are critical structural m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of small-molecule covalent inhibitors often relies on reactive electrophilic warheads. Among these, oxirane-2-carboxylic acid derivatives (glycidic acids) are critical structural motifs, recently highlighted in the structure-based optimization of SARS-CoV-2 3CLpro covalent inhibitors[1]. The stereochemistry of the oxirane ring dictates the spatial trajectory of the warhead, directly impacting target engagement. Specifically, rac-(2R,3S)-3-methyloxirane-2-carboxylic acid serves as a highly specific trans-epoxide building block.

Because the (2R,3S) and (2S,3R) enantiomers both possess a trans relative configuration, 1H Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive, non-destructive analytical technique to differentiate this trans geometry from its cis diastereomers. This technical guide provides an in-depth analysis of the 1H NMR chemical shifts, coupling constants, and the causal experimental parameters required to unambiguously characterize rac-(2R,3S)-3-methyloxirane-2-carboxylic acid.

Stereochemical Fundamentals & The Karplus Causality

To understand the NMR spectra of oxiranes, one must map the absolute configuration to the relative spatial geometry of the protons.

  • Stereochemical Deduction: In the (2R,3S) configuration, assigning the oxirane oxygen priority 1, we can visualize the three-membered ring in the plane. For C2 to achieve an R configuration, the C2-proton must be oriented away from the viewer (dashed), placing the carboxylic acid group forward (wedged). Conversely, for C3 to achieve an S configuration, the C3-proton must be oriented toward the viewer (wedged), placing the methyl group away (dashed).

  • Geometric Reality: Consequently, the protons at C2 and C3 reside on opposite faces of the oxirane ring. rac-(2R,3S)-3-methyloxirane-2-carboxylic acid is strictly a trans-epoxide .

  • The Karplus Causality: In rigid three-membered rings, the internal C-C-O bond angles are highly strained (~60°). This forces the H-C-C-H dihedral angle for cis protons to be approximately 0°, while the dihedral angle for trans protons is approximately 144°. According to the Karplus equation, a 0° dihedral angle yields a strong orbital overlap, resulting in a larger vicinal coupling constant ( 3Jcis​≈4.0−5.0 Hz). The 144° dihedral angle of the trans protons yields significantly less overlap, producing a uniquely small coupling constant ( 3Jtrans​≈1.5−2.5 Hz). This 3J differential is the primary diagnostic tool for validating the (2R,3S) configuration.

Quantitative 1H NMR Data Analysis

The 1H NMR spectrum of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid in CDCl3 is characterized by three distinct aliphatic spin systems[1]. The quantitative data is summarized in Table 1.

Table 1: 1H NMR Chemical Shifts and Assignments (500 MHz, CDCl3)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-C3 3.29qd (quartet of doublets) 3JH3−CH3​=5.1 , 3JH3−H2​=1.8 1HOxirane ring proton at C3
H-C2 3.25d (doublet) 3JH2−H3​=1.9 1HOxirane ring proton at C2 (α to COOH)
-CH3 1.44d (doublet) 3JCH3−H3​=5.1 3HMethyl group at C3
-COOH > 10.0 (Typically)br s (broad singlet)N/A1HCarboxylic acid proton (often exchanges)

Note: The slight discrepancy between 3JH3−H2​ (1.8 Hz) and 3JH2−H3​ (1.9 Hz) reported in the literature[1] is a common artifact of digital resolution limits during peak picking. In a theoretically perfect continuous-wave spectrum, these values are identical.

Causality of the Chemical Shifts

The chemical shifts of the oxirane protons (3.25 and 3.29 ppm) are highly shielded compared to typical acyclic ethers (which resonate around 3.5–4.0 ppm). This shielding is a direct consequence of the diamagnetic anisotropy generated by the ring current of the strained three-membered oxirane system. Furthermore, H-C3 and H-C2 are nearly isochronous. The strong electron-withdrawing inductive effect of the carboxylic acid at C2 is counterbalanced by the van der Waals (steric) deshielding introduced by the methyl group at C3, causing both protons to resonate within 0.04 ppm of each other[1].

Self-Validating Experimental Protocol

To accurately resolve a 1.8 Hz coupling constant, the NMR acquisition must be treated as a high-precision measurement. The following protocol is designed as a self-validating system.

Step 1: Sample Preparation
  • Action: Dissolve 5–10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality: CDCl3 is selected not merely for its lack of proton signals, but because its low dielectric constant minimizes solute-solute hydrogen bonding. Excessive hydrogen bonding can broaden the carboxylic acid proton signal and negatively impact the resolution of the adjacent oxirane multiplets. The 5–10 mg concentration ensures a robust signal-to-noise ratio (SNR) without inducing viscosity-related line broadening.

Step 2: Instrument Calibration & The Resolution Checkpoint
  • Action: Insert the sample into a 500 MHz spectrometer and perform gradient shimming (e.g., TopShim) on the 2 H lock signal.

  • Self-Validation Check: Acquire a single scan (NS=1) and measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. If FWHM > 1.0 Hz, the magnetic field is insufficiently homogeneous. A broad line width will completely obscure the critical 1.8 Hz 3Jtrans​ coupling, merging the doublet into a singlet. Do not proceed until Z-gradients are re-shimmed to achieve an FWHM ≤0.8 Hz.

Step 3: Data Acquisition Parameters
  • Pulse Sequence: zg30 (30° excitation pulse). Causality: A 30° flip angle allows for a shorter relaxation delay compared to a 90° pulse, preventing the saturation of the slowly relaxing oxirane protons while maximizing SNR over multiple scans.

  • Acquisition Time (AQ): ≥3.0 seconds. Causality: An acquisition time of at least 3.0 seconds mathematically guarantees a digital resolution of ≤0.33 Hz/point ( 1/AQ ). This is strictly required to resolve the 1.8 Hz splitting without truncation artifacts.

  • Relaxation Delay (D1): 1.5–2.0 seconds.

  • Number of Scans (NS): 16 to 64.

Step 4: Data Processing
  • Action: Apply a mild exponential window function (Line Broadening, LB = 0.1 Hz) and perform zero-filling to at least 64k data points prior to Fourier Transformation.

  • Causality: Zero-filling improves the digital interpolation of the frequency domain data, allowing for highly precise peak picking of the multiplets. The extremely mild apodization (LB = 0.1 Hz) enhances SNR without artificially broadening the peaks and merging the fine 1.8 Hz doublets.

Analytical Workflow

The following diagram illustrates the logical decision tree for assigning the stereochemistry of the oxirane derivative based on the acquired NMR data.

NMR_Workflow A Sample Preparation (CDCl3, 5-10 mg) B 1H NMR Acquisition (500 MHz, 298 K) A->B C Data Processing (FT, Phase/Baseline Corr.) B->C D Signal Extraction (δ, Multiplicity, J-values) C->D E Analyze J2,3 Coupling D->E F J ≈ 1.8 - 2.0 Hz (trans-isomer) E->F Observed G J ≈ 4.0 - 5.0 Hz (cis-isomer) E->G Alternative H Confirm rac-(2R,3S) Configuration F->H

Workflow for the stereochemical assignment of oxirane derivatives via 1H NMR J-coupling analysis.

References

  • Title: Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors Source: ChemRxiv URL: [Link]

Sources

Foundational

Stereochemical Dynamics and Synthesis of rac-(2R,3S)-3-Methyloxirane-2-Carboxylic Acid Derivatives

Executive Summary The compound 3-methyloxirane-2-carboxylic acid (commonly referred to as 3-methylglycidic acid) is a highly strained, three-membered cyclic ether that serves as a critical chiral building block in advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-methyloxirane-2-carboxylic acid (commonly referred to as 3-methylglycidic acid) is a highly strained, three-membered cyclic ether that serves as a critical chiral building block in advanced organic synthesis and pharmaceutical development[1]. The presence of adjacent stereocenters at the C2 and C3 positions of the oxirane ring allows for four distinct stereoisomers. This whitepaper provides an in-depth technical analysis of the rac-(2R,3S) derivative, detailing the stereochemical logic that defines its trans geometry, the causality behind its diastereoselective synthesis, and the mechanistic pathways governing its regioselective ring-opening reactions.

Stereochemical Fundamentals: The CIP Priority Inversion

A common pitfall in epoxide stereochemistry is the assumption that a (2R,3S) configuration universally denotes a cis meso compound, as is the case with symmetrical epoxides like 2,3-dimethyloxirane. However, the asymmetric substitution in 3-methyloxirane-2-carboxylic acid eliminates any plane of symmetry, rendering both the cis and trans isomers chiral, with each existing as a pair of enantiomers[2].

To understand why the (2R,3S) configuration corresponds to the trans isomer, we must apply the Cahn-Ingold-Prelog (CIP) priority rules to the C2 and C3 chiral centers:

  • At C2: The priorities are 1) -O (oxirane oxygen), 2) -COOH, 3) -C3 (oxirane ring carbon), and 4) -H.

  • At C3: The priorities are 1) -O (oxirane oxygen), 2) -C2 (oxirane ring carbon), 3) -CH3, and 4) -H.

Notice the critical priority inversion : at C2, the oxirane ring carbon is priority #3, whereas at C3, the oxirane ring carbon is priority #2. Because of this shift in relative priorities, when the -COOH and -CH3 groups are on opposite sides of the ring (trans), the stereochemical assignments are (2R,3S) and its enantiomer (2S,3R)[3].

CIP_Logic A rac-(2R,3S)-3-methyloxirane- 2-carboxylic acid B C2 Chiral Center Priorities: -O > -COOH > -C3 > -H A->B C C3 Chiral Center Priorities: -O > -C2 > -CH3 > -H A->C D (2R) Configuration -COOH is dashed (trans to CH3) B->D CIP Rules E (3S) Configuration -CH3 is wedged (trans to COOH) C->E CIP Rules F Trans Isomer (Diastereomerically pure) D->F E->F

Logic tree detailing the Cahn-Ingold-Prelog priority assignments for the trans configuration.

Table 1: Quantitative Comparison of Epoxide Stereoisomers
Propertyrac-trans-(2R,3S)/(2S,3R)rac-cis-(2R,3R)/(2S,3S)
Diastereomeric Relationship TransCis
Relative Stability Higher (Reduced steric clash)Lower (Steric repulsion between -CH3 and -COOH)
1H NMR J2,3 Coupling 1.5 – 2.5 Hz4.0 – 5.0 Hz
Symmetry Asymmetric (Chiral)Asymmetric (Chiral)

Rationale for Diastereoselective Synthesis

To synthesize the pure trans isomer (rac-(2R,3S)/(2S,3R)), the synthetic route must be highly diastereoselective. The most robust method involves the epoxidation of trans-crotonic acid (trans-2-butenoic acid).

The Causality of Reagent Choice: Epoxidation using meta-chloroperoxybenzoic acid (mCPBA) proceeds via a concerted "butterfly" transition state. Because the oxygen transfer occurs simultaneously to both carbons of the double bond, there is no opportunity for C-C bond rotation. This strict stereospecificity ensures that the trans geometry of the starting alkene is perfectly preserved in the resulting epoxide ring, yielding exclusively the racemic trans-glycidic acid derivative.

Experimental Workflow: Synthesis of the Racemic Trans-Epoxide

The following protocol outlines a self-validating system for the synthesis of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid.

Step 1: Esterification of trans-Crotonic Acid

  • Procedure: Dissolve trans-crotonic acid in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄ and reflux for 4 hours.

  • Causality: The free carboxylic acid strongly withdraws electron density from the alkene, severely retarding electrophilic epoxidation. Conversion to the methyl ester increases the alkene's nucleophilicity and improves solubility in the non-polar solvents required for Step 2.

Step 2: Epoxidation with mCPBA

  • Procedure: Dissolve the isolated methyl trans-crotonate in dichloromethane (DCM). Slowly add 1.2 equivalents of mCPBA at 0 °C. Stir at room temperature for 12 hours. Quench with saturated aqueous Na₂S₂O₃.

  • Causality: The low temperature controls the exothermic oxygen transfer, preventing side reactions. The concerted mechanism guarantees the formation of the trans-epoxide.

Step 3: Controlled Saponification

  • Procedure: Dissolve the methyl rac-(2R,3S)-3-methyloxirane-2-carboxylate in a THF/H₂O mixture at 0 °C. Add exactly 1.0 equivalent of 1M NaOH dropwise. Stir for 2 hours at 0 °C. Carefully acidify to pH 3 using 1M HCl at 0 °C and immediately extract with ethyl acetate.

  • Causality: Epoxides are highly susceptible to ring-opening by both strong acids and strong bases[4]. Strict stoichiometric control of NaOH and near-freezing temperatures prevent base-catalyzed hydrolysis of the oxirane ring. Immediate extraction after acidification prevents acid-catalyzed degradation.

Synthesis_Workflow Start Start: trans-Crotonic Acid (trans-2-butenoic acid) Step1 Esterification (MeOH, H2SO4) Start->Step1 Step2 Epoxidation (mCPBA, DCM) Step1->Step2 Step3 Saponification (NaOH, then HCl at 0°C) Step2->Step3 Product rac-(2R,3S)-3-methyloxirane- 2-carboxylic acid Step3->Product

Step-by-step synthetic workflow for the preparation of the racemic trans-epoxide.

Table 2: Reagent Equivalency and Yield Metrics for Synthesis
Reagent / StepEquivalentsTemperatureTarget YieldStereochemical Purity
MeOH / H₂SO₄ Excess / 0.05 eq65 °C> 95%> 99% trans
mCPBA 1.2 eq0 °C to 25 °C85 - 90%> 99% trans
NaOH (Saponification) 1.0 eq0 °C to 5 °C75 - 80%> 99% trans

Analytical Validation and Chiral Resolution

To ensure the protocol acts as a self-validating system, the stereochemistry of the isolated product must be confirmed via ¹H NMR spectroscopy before proceeding to chiral resolution.

The coupling constant ( J ) between the protons at C2 and C3 is diagnostic. Because the dihedral angle in the trans-epoxide is approximately 140°, the Karplus equation dictates a small coupling constant ( Jtrans​ = 1.5 – 2.5 Hz). If the protocol failed and yielded the cis-isomer (dihedral angle ~0°), the coupling constant would be significantly larger ( Jcis​ = 4.0 – 5.0 Hz). Observing a J -value of ~2.0 Hz definitively validates the success of the diastereoselective synthesis.

Regioselective Ring-Opening Dynamics

The strained three-membered structure of the epoxide ring makes it highly susceptible to nucleophilic attack[4]. However, the presence of the carboxylic acid moiety dictates strict regioselectivity.

When rac-(2R,3S)-3-methyloxirane-2-carboxylic acid is subjected to nucleophilic attack (e.g., by amines or thiols), the attack occurs almost exclusively at the C3 position .

  • Electronic Causality: The C2 position is adjacent to the strongly electron-withdrawing carboxylate group. This destabilizes any developing positive charge in the transition state and repels incoming electron-rich nucleophiles.

  • Steric Causality: The C3 position, bearing only a methyl group, is sterically more accessible than the C2 position bearing the bulky carboxylic acid.

Because the ring-opening proceeds via an SN​2 mechanism, the attack results in a strict inversion of configuration at C3, while the configuration at C2 is retained. For the (2R,3S) enantiomer, nucleophilic attack at C3 yields a (2R,3R)-3-substituted-2-hydroxybutanoic acid derivative.

Ring_Opening Epoxide rac-(2R,3S)-Epoxide Nuc Nucleophilic Attack (Nu-) Epoxide->Nuc PathA Attack at C2 (Sterically/Electronically Hindered) Nuc->PathA PathB Attack at C3 (Electronic/Steric Preference) Nuc->PathB ProdA 2-Nu-3-hydroxy derivative (Minor/Trace) PathA->ProdA SN2 Inversion ProdB 3-Nu-2-hydroxy derivative (Major Product) PathB->ProdB SN2 Inversion

Mechanistic pathways for the regioselective nucleophilic ring-opening of the oxirane.

Conclusion

The stereochemistry of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid derivatives is defined by a unique CIP priority inversion that designates the (2R,3S) configuration as the trans isomer. By leveraging the concerted mechanism of mCPBA epoxidation and employing strict temperature and stoichiometric controls during saponification, researchers can reliably synthesize this critical chiral building block. The inherent regioselectivity of the resulting epoxide ensures predictable, stereospecific downstream functionalization for advanced drug development.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of rac-(2R,3S)-3-Methyloxirane-2-carboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide Introduction and Strategic Utility The compound rac-(2R,3S)-3-methyloxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction and Strategic Utility

The compound rac-(2R,3S)-3-methyloxirane-2-carboxylic acid (also known as 3-methylglycidic acid, CAS: 96150-05-9) is a highly valuable bifunctional building block in modern medicinal chemistry[1]. Featuring a reactive epoxide ring adjacent to a carboxylic acid, it serves as a critical electrophilic warhead in the design of covalent inhibitors. Recently, this specific structural motif has been deployed in the synthesis of structure-based covalent inhibitors targeting the SARS-CoV-2 3CLpro (main protease), demonstrating its utility in cutting-edge antiviral drug development[2].

Synthesizing epoxides from electron-deficient alkenes, such as α,β-unsaturated carboxylic acids, presents unique kinetic challenges. Standard electrophilic peracids (e.g., mCPBA) often react sluggishly with these substrates. To overcome this, the protocol detailed herein utilizes a tungsten-catalyzed epoxidation utilizing hydrogen peroxide ( H2​O2​ )[2]. This method is not only highly efficient for electron-deficient olefins but also represents a greener, highly scalable approach compared to traditional halohydrin cyclization routes[3].

Mechanistic Causality and Pathway Design

The epoxidation of (E)-but-2-enoic acid (crotonic acid) using a tungsten catalyst ( WO3​ or related polyoxometalates) and H2​O2​ proceeds via the formation of a highly reactive peroxotungstate intermediate. This complex facilitates the transfer of an electrophilic oxygen to the electron-deficient double bond.

The Critical Role of pH Control: The most significant failure point in this synthesis is the hydrolytic ring-opening of the newly formed epoxide. Research demonstrates that at low pH (e.g., pH 2.9), the epoxide rapidly hydrolyzes to yield 2,3-dihydroxybutanoic acid as the major product (up to 37 mol%)[4]. By buffering the reaction to a slightly acidic to neutral pH (approximately 6.4), the nucleophilic attack of water on the oxirane ring is suppressed, maximizing the yield of the desired rac-(2R,3S)-3-methyloxirane-2-carboxylic acid[4].

G Crotonic Crotonic Acid (E)-but-2-enoic acid Reagents H2O2 / WO3 Catalyst pH 6.4, 65°C Crotonic->Reagents Product rac-(2R,3S)-3-Methyloxirane- 2-carboxylic acid Reagents->Product Epoxidation (Primary Pathway) Byproduct 2,3-Dihydroxybutanoic acid (Hydrolysis Product) Reagents->Byproduct Acidic Hydrolysis (Occurs at pH < 3)

Figure 1: Reaction pathway for the tungsten-catalyzed epoxidation of crotonic acid, highlighting the pH-dependent bifurcation.

Step-by-Step Synthesis Protocol

Safety Precautions: Hydrogen peroxide (especially at concentrations >30%) is a strong oxidizer. Tungsten catalysts should be handled with appropriate PPE. All reactions must be conducted in a properly ventilated fume hood.

Reagent Preparation
  • Substrate: Weigh 50.0 mmol (4.30 g) of (E)-but-2-enoic acid (crotonic acid).

  • Catalyst System: Prepare 1.5 mol% of Tungsten(VI) oxide ( WO3​ ) catalyst. Note: Sodium tungstate dihydrate ( Na2​WO4​⋅2H2​O ) can also be utilized as a homogeneous alternative.

  • Oxidant: Measure 75.0 mmol (approx. 7.6 mL of a 30% w/w aqueous solution) of H2​O2​ .

Reaction Execution
  • Initiation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the crotonic acid and the tungsten catalyst in 20 mL of deionized water.

  • pH Adjustment (Critical Step): Monitor the pH of the suspension. Carefully add a 1M KOH solution dropwise until the pH stabilizes at 6.4 [4]. This prevents the subsequent degradation of the epoxide.

  • Oxidant Addition: Heat the mixture to 65 °C. Attach a reflux condenser. Add the 30% H2​O2​ solution dropwise over 30 minutes using a syringe pump to control the exotherm and prevent the premature decomposition of the peroxide.

  • Maturation: Maintain the reaction at 65 °C for 3 to 4 hours. Reaction progress can be monitored via TLC or 1H -NMR aliquots (looking for the disappearance of the olefinic protons at δ 5.8 and 7.1 ppm).

Workup and Isolation
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Carefully add a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) to quench any unreacted peroxides. Test with starch-iodide paper to ensure complete quenching.

  • Acidification: Carefully adjust the pH to ~3.0 using cold 1M HCl. Caution: Do not lower the pH further or leave the product in highly acidic aqueous conditions for extended periods to avoid ring opening.

  • Extraction: Immediately extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude product as a colorless to pale yellow oil[2].

  • Purification: The compound is typically of sufficient purity (>95%) for subsequent coupling reactions[2]. If necessary, it can be purified by flash column chromatography (Silica gel, Hexanes/EtOAc gradient with 1% acetic acid).

Analytical Data & Characterization

The stereospecific syn-addition of oxygen to the trans-alkene (crotonic acid) yields the trans-epoxide, which corresponds to the rac-(2R,3S) and rac-(2S,3R) relative stereochemistry.

ParameterValue / DescriptionReference
Chemical Name rac-(2R,3S)-3-methyloxirane-2-carboxylic acid[1]
Molecular Formula C4​H6​O3​ [1]
Molecular Weight 102.09 g/mol [1]
Physical State Colorless oil[2]
1H -NMR (500 MHz, CDCl3​ ) δ 3.29 (qd, J = 5.1, 1.8 Hz, 1H), 3.25 (d, J = 1.9 Hz, 1H), 1.44 (d, J = 5.1 Hz, 3H)[2]

Table 1: Physical and spectroscopic characterization data validating the synthesized oxirane.

References

  • PubChem. "3-Methyloxirane-2-carboxylic acid | C4H6O3 | CID 542151". National Institutes of Health (NIH).
  • Qiao, J. et al. "Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors". ChemRxiv.
  • ResearchGate. "Molar distribution obtained at different initial pH (6.4 and 2.9) after 0.5 h of the epoxidation reaction of crotonic acid".
  • Wikipedia. "Crotonic acid".

Sources

Application

Advanced Application Note: 3-Methyloxirane-2-Carboxylic Acid as a Targeted Covalent Warhead in Drug Design

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Rationale Targeted Covalent Inhibitors (TCIs) hav...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

Targeted Covalent Inhibitors (TCIs) have experienced a major renaissance in modern drug discovery. By strategically incorporating an electrophilic "warhead," these molecules form a permanent bond with a nucleophilic residue—typically cysteine—in the target protein's active site[1]. Among the vast arsenal of available warheads, epoxides offer a privileged balance of aqueous stability and targeted reactivity[2].

Specifically, 3-methyloxirane-2-carboxylic acid (derived from the pharmacophore of the natural product E-64) serves as a highly effective warhead for inhibiting cysteine proteases such as calpains, cathepsins, and viral proteases like the SARS-CoV-2 3CLpro and PLpro[3][4]. The carboxylic acid handle allows for straightforward peptide coupling to a recognition sequence (the "guidance system"), while the epoxide ring acts as the reactive center[5].

The SN2 Ring-Opening Mechanism

The efficacy of 3-methyloxirane-2-carboxylic acid lies in its SN​2 ring-opening mechanism. At physiological pH, the active site cysteine of the target protease exists predominantly as a highly nucleophilic thiolate anion. This thiolate attacks the less sterically hindered carbon of the oxirane ring[1]. The ring strain of the epoxide provides the thermodynamic driving force for the reaction, resulting in a stable, irreversible thioether adduct and a secondary alcohol.

Unlike highly reactive Michael acceptors or halomethyl ketones that can cause off-target toxicity via glutathione depletion, the neutral epoxide exhibits attenuated thiophilic reactivity, ensuring it remains inert until optimally positioned within the enzyme's active site[6][7].

Mechanism Target Target Cysteine Protease (e.g., Cathepsin, 3CLpro) Cys Active Site Cysteine (Thiolate Anion) Target->Cys Complex Non-Covalent Michaelis Complex Cys->Complex Warhead 3-Methyloxirane-2-Carboxylic Acid (Peptide-Coupled) Warhead->Complex SN2 SN2 Nucleophilic Attack (Ring Opening) Complex->SN2 Proximity Effect Adduct Irreversible Thioether Adduct (Enzyme Inactivation) SN2->Adduct

Caption: Mechanism of cysteine protease inactivation via SN2 nucleophilic attack on the epoxide warhead.

Experimental Workflows and Protocols

To successfully deploy 3-methyloxirane-2-carboxylic acid in drug design, researchers must execute a rigorous pipeline encompassing synthesis, kinetic evaluation, and structural validation. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol 1: Synthesis and Peptide Coupling of the Warhead

Causality & Insight: The synthesis of 3-methyloxirane-2-carboxylic acid is efficiently achieved via the epoxidation of crotonic acid using Oxone[8]. When coupling this warhead to a peptidomimetic recognition sequence, standard basic conditions can inadvertently cause premature epoxide ring opening or racemization. Therefore, mild coupling reagents (e.g., HATU/DIPEA) in anhydrous conditions are strictly required to preserve the warhead's integrity[9].

Step-by-Step Methodology:

  • Epoxidation: Suspend crotonic acid (1.0 eq) in acetone and treat with NaHCO3 (4.4 eq) and water. Dropwise add a solution of Oxone (1.8 eq) over 1.5 hours at 0°C. Extract with diethyl ether to yield 3-methyloxirane-2-carboxylic acid[8][9].

  • Activation: Dissolve the synthesized 3-methyloxirane-2-carboxylic acid (1.1 eq) and the target peptidomimetic amine (1.0 eq) in anhydrous DMF at 0°C.

  • Coupling: Add HATU (1.2 eq) and strictly control the dropwise addition of DIPEA (2.5 eq) to maintain a slightly basic environment without triggering epoxide degradation.

  • Reaction: Stir the mixture at 0°C for 1 hour, then warm to room temperature for 4 hours.

  • Purification: Quench with saturated NH4Cl, extract with EtOAc, and purify via reverse-phase HPLC. Critical: Avoid highly acidic mobile phases during purification to prevent epoxide hydrolysis.

Protocol 2: Kinetic Evaluation of Covalent Inhibition ( kinact​/KI​ )

Causality & Insight: For covalent inhibitors, the standard IC50​ value is time-dependent and insufficient for Structure-Activity Relationship (SAR) optimization. Instead, the efficiency of covalent bond formation must be quantified using the second-order rate constant kinact​/KI​ , where KI​ describes the initial non-covalent binding affinity and kinact​ represents the maximum rate of covalent inactivation[9].

Step-by-Step Methodology:

  • Assay Setup: Prepare a fluorogenic substrate specific to the target protease (e.g., Z-LR-AMC for Cathepsin K).

  • Inhibitor Titration: Prepare serial dilutions of the synthesized epoxide inhibitor (ranging from 0.1x to 10x the estimated KI​ ).

  • Continuous Readout: Mix the enzyme and substrate in assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 2 mM DTT). Note: While DTT is a thiol, epoxides like 3-methyloxirane-2-carboxylic acid are remarkably stable to DTT during the standard assay timeframe, unlike highly reactive acrylamides.

  • Data Acquisition: Add the inhibitor to the enzyme-substrate mixture and immediately monitor fluorescence continuously for 60 minutes.

  • Data Analysis: Fit the progress curves to the integrated rate equation for slow-binding inhibition to extract the pseudo-first-order rate constant ( kobs​ ). Plot kobs​ vs. [Inhibitor] to determine KI​ and kinact​ .

Protocol 3: Intact Mass Spectrometry for Covalent Adduct Validation

Causality & Insight: To definitively prove that the inhibitor acts via the designed covalent mechanism rather than non-specific aggregation or pan-assay interference (PAINS), intact mass spectrometry is mandatory. It confirms the 1:1 stoichiometry of the inhibitor-enzyme complex[3].

Step-by-Step Methodology:

  • Incubation: Incubate the target recombinant protease (2 µM) with the epoxide inhibitor (20 µM, 10-fold excess) for 2 hours at room temperature.

  • Quenching: Quench the reaction by adding 1% formic acid to denature the protein.

  • Desalting: Pass the sample through a rapid LC desalting column (e.g., C4) to remove buffer salts and unbound small molecules.

  • MS Analysis: Analyze the intact protein using ESI-TOF mass spectrometry.

  • Deconvolution: Deconvolute the raw m/z spectra. The mass shift should exactly match the molecular weight of the intact inhibitor, as the epoxide ring-opening is an addition reaction with no leaving group[2].

Workflow Synth Inhibitor Synthesis (Epoxide Coupling) Screen Primary Screening (Time-Dependent IC50) Synth->Screen Kinetics Kinetic Profiling (kinact / KI) Screen->Kinetics MS Intact MS (Adduct Validation) Kinetics->MS Washout Dialysis / Washout (Irreversibility Check) MS->Washout

Caption: Step-by-step validation workflow for targeted covalent inhibitors.

Quantitative Data: Warhead Comparison

To contextualize the utility of 3-methyloxirane-2-carboxylic acid, Table 1 compares its kinetic parameters against other common cysteine-targeting warheads. Epoxides demonstrate a highly favorable balance, offering lower intrinsic reactivity (reducing off-target toxicity) while maintaining high kinact​ when properly guided by the recognition scaffold[5][7].

Table 1: Comparative Kinetic Profiling of Cysteine-Targeting Warheads

Warhead TypeExample CompoundIntrinsic Reactivity (GSH t1/2​ )Typical kinact​/KI​ ( M−1s−1 )Reversibility
Epoxide 3-Methyloxirane-2-carboxylic acid deriv. > 24 hours 103−105 Irreversible
AcrylamideStandard Michael Acceptor2 - 12 hours 103−106 Irreversible
ChloroacetamideBroad-spectrum alkylator< 1 hour 104−107 Irreversible
NitrileNirmatrelvir (SARS-CoV-2)Stable 102−104 Reversible Covalent
AldehydeGC376Stable 104−105 Reversible Covalent

Note: Data synthesized from reactivity profiling studies of electrophilic warheads[5][7][9]. The high GSH half-life of epoxides highlights their superior stability in physiological environments compared to highly reactive chloroacetamides.

Conclusion

The strategic integration of 3-methyloxirane-2-carboxylic acid into peptidomimetic scaffolds offers a robust pathway for developing highly selective, irreversible inhibitors of cysteine proteases. By adhering to the rigorous kinetic and structural validation protocols outlined above, drug development professionals can leverage this warhead to design next-generation therapeutics with optimized safety and efficacy profiles.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - NIH PMC. 1

  • Design, Synthesis, and Optimization of Novel Epoxide Incorporating Peptidomimetics as Selective Calpain Inhibitors - NIH PMC. 3

  • A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets - ChemRxiv. 2

  • Covalent Enzyme Inhibitors in Drug Design - UIC Indigo. 6

  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors - ELTE. 7

  • Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors - ChemRxiv. 9

  • Computer-aided design and synthesis of papain-like protease and 3-chymotrypsin-like - eScholarship@McGill. 4

  • Covalent Drug Design - BioSolveIT. 5

  • Malārijas enzīmu inhibitoru izveide / Development of Malarial Enzyme Inhibitors - RTU E-books. 8

Sources

Method

Application Note: Catalytic Epoxidation Methods for Producing 3-Methyloxirane-2-Carboxylic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Mechanistic causality, process optimization, and self-validating protocols for the epoxidation of α,β -unsaturated carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Mechanistic causality, process optimization, and self-validating protocols for the epoxidation of α,β -unsaturated carboxylic acids.

Introduction & Mechanistic Rationale

The synthesis of 3-methyloxirane-2-carboxylic acid (3-methylglycidic acid) via the epoxidation of crotonic acid (2-butenoic acid) presents a well-documented synthetic challenge. Because crotonic acid is an α,β -unsaturated carboxylic acid, the electron-withdrawing carboxylate group significantly deactivates the alkene toward classical electrophilic oxidants like m-chloroperoxybenzoic acid (m-CPBA).

To overcome this electronic deactivation, transition-metal-catalyzed epoxidation utilizing aqueous hydrogen peroxide ( H2​O2​ ) has emerged as the industry standard. Catalysts based on [1] and [2] react with H2​O2​ to form highly active peroxometalate intermediates.

Mechanistic Causality: When WO3​ is exposed to H2​O2​ , it forms a bis(peroxo)tungstate complex. Unlike standard peracids, this complex coordinates directly with the carboxylate moiety of crotonic acid. This pre-organization directs the nucleophilic oxygen transfer precisely to the electron-deficient double bond, ensuring a stereospecific conversion (yielding trans-3-methyloxirane-2-carboxylic acid from trans-crotonic acid) while minimizing non-productive H2​O2​ decomposition.

CatalyticCycle A Tungstate Catalyst (Resting State) B Peroxotungstate Intermediate A->B + H2O2 (Activation) D Transition State (O-Transfer) B->D + Substrate C Crotonic Acid (Substrate) C->D D->A - H2O (Regeneration) E 3-Methyloxirane-2- carboxylic acid D->E Epoxide Release

Catalytic cycle of tungsten-mediated epoxidation of crotonic acid.

Critical Process Parameters (Causality & Control)

As an application scientist, it is critical to understand that generating the epoxide is only half the battle; preventing its degradation dictates the final yield.

  • pH Control (The Primary Failure Point): The oxirane ring is highly susceptible to acid-catalyzed ring-opening. If the reaction is run at its natural acidic pH (e.g., pH 2.9), the epoxide is rapidly protonated and hydrolyzed by water to form 2,3-dihydroxybutanoic acid (a diol). By actively buffering the system to pH 6.4 using KOH, the electrophilic activation of the oxirane is suppressed, locking the product in its epoxide form and increasing the yield from ~22% to >76%[3].

  • Temperature & Oxidant Dosing: Operating at 65 °C provides the optimal kinetic energy for the oxygen transfer. However, H2​O2​ is prone to thermal disproportionation. Therefore, H2​O2​ must be added dropwise (10 vol%) rather than in a single bolus, maintaining a steady-state concentration of the peroxotungstate intermediate without triggering thermal runaway.

Comparative Catalyst Performance
Catalyst SystemOxidantTarget pHTemp (°C)Conversion (%)Selectivity for Epoxide (%)Primary Byproduct
WO3​ (Combustion) H2​O2​ (10%)6.465~84%76% Unreacted Crotonic Acid
WO3​ (Combustion) H2​O2​ (10%)2.965>80%22% 2,3-dihydroxybutanoic acid
Na2​WO4​ H2​O2​ (30%)6.075>90%>80% Diol derivatives
Na3​VO4​ H2​O2​ (30%)4.540VariesModerate Oxidative cleavage products

Data summarized from tandem oxidation/epoxidation studies of bioethanol derivatives[1][3].

Self-Validating Experimental Protocol

This protocol utilizes a Tungsten-catalyzed system. It is designed as a self-validating workflow , meaning in-process controls (IPCs) are embedded to ensure the reaction is proceeding correctly before moving to the next step.

Materials Required
  • Substrate: Crotonic acid (0.255 mol/L)

  • Catalyst: Tungsten(VI) oxide ( WO3​ ) or Sodium tungstate dihydrate ( Na2​WO4​⋅2H2​O )

  • Oxidant: Aqueous Hydrogen Peroxide ( H2​O2​ , 10 vol%)

  • Buffer/Base: Potassium Hydroxide (KOH, 1M solution)

Step-by-Step Methodology
  • Substrate Preparation: Dissolve crotonic acid in deionized water to achieve a concentration of 0.255 M in a jacketed glass reactor equipped with a magnetic stirrer and a pH probe.

  • Catalyst Loading: Add the WO3​ catalyst (approx. 77 mg per 230 mL of reaction volume). The suspension will appear slightly cloudy.

  • Initial pH Adjustment (Validation Point 1): The initial dissolution of crotonic acid will drop the pH. Titrate the mixture dropwise with 1M KOH until the pH stabilizes exactly at 6.4 . Causality: Failing to reach this pH will result in immediate hydrolysis of the product.

  • Thermal Equilibration: Heat the reactor to 65 °C under continuous stirring.

  • Oxidant Addition: Begin dropwise addition of 10 vol% H2​O2​ .

  • Dynamic Reaction Monitoring (Validation Point 2): As the reaction proceeds, the formation of the carboxylic acid epoxide may cause slight pH fluctuations. Monitor the pH continuously and add micro-aliquots of KOH to maintain pH 6.4. Allow the reaction to proceed for 3 hours.

  • In-Process Control via 13C -NMR (Validation Point 3): Withdraw a 0.5 mL aliquot.

    • Pass Criteria: The disappearance of alkene carbon signals at ~122 ppm and ~147 ppm .

    • Success Criteria: The appearance of oxirane ring carbon signals at ~52 ppm and ~56 ppm .

  • Quenching & Isolation: Cool the reaction to 4 °C. Quench any residual peroxide using a mild reducing agent (e.g., sodium thiosulfate). Acidify carefully to pH 4 (at low temperature to prevent hydrolysis) and extract the 3-methyloxirane-2-carboxylic acid using ethyl acetate. Dry the organic layer over MgSO4​ and concentrate under reduced pressure.

Workflow Step1 1. Substrate Prep Dissolve Crotonic Acid Step2 2. Catalyst Addition Add WO3 or Na2WO4 Step1->Step2 Step3 3. pH Adjustment Titrate to pH 6.4 (KOH) Step2->Step3 Step4 4. Oxidant Addition Dropwise 10% H2O2 Step3->Step4 Step5 5. Thermal Reaction 65 °C for 3 hours Step4->Step5 Step5->Step3 Monitor pH (Prevent Hydrolysis) Step6 6. In-Process Control 13C-NMR / HPLC check Step5->Step6 Step7 7. Product Isolation Extraction & Drying Step6->Step7

Step-by-step workflow for the catalytic epoxidation and isolation process.

References

  • Daniel, S., et al. "Synthesis of α,β‐ and β‐Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives." Angewandte Chemie International Edition, 2020.[Link]

  • Farid, M., et al. "Kinetics of the Epoxidation of Crotonic Acid by Aqueous Hydrogen Peroxide Catalysed by Sodium Orthovanadatae." Oriental Journal of Chemistry, 2013.[Link]

  • Pino, L., et al. "Catalytic Epoxidation Reaction." MDPI Catalysts, 2024.[Link]

Sources

Application

incorporating rac-(2R,3S)-3-methyloxirane-2-carboxylic acid into acyl hydrazides

Topic: Strategic Incorporation of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid into Acyl Hydrazide Scaffolds Audience: Researchers, scientists, and drug development professionals. Introduction: Bridging Bioactive Scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Strategic Incorporation of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid into Acyl Hydrazide Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bridging Bioactive Scaffolds

Acyl hydrazides are a cornerstone structural motif in medicinal chemistry, recognized for their broad spectrum of biological activities, including antitubercular, anticonvulsant, and anti-inflammatory properties.[1] Their utility also extends to their role as versatile synthetic intermediates for constructing various heterocyclic systems.[1][2] On the other hand, the epoxide ring, particularly within a constrained framework like that of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid, represents a valuable electrophilic handle. Its incorporation into drug-like molecules provides a site for covalent interaction or for further, controlled chemical diversification through nucleophilic ring-opening.[3]

This guide provides a detailed, field-tested protocol for the direct coupling of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid with hydrazine derivatives. The primary challenge in this synthesis is the preservation of the labile epoxide ring, which is susceptible to cleavage under harsh acidic or basic conditions.[3] The methodology presented herein utilizes a mild, carbodiimide-mediated coupling strategy, which ensures the integrity of the oxirane moiety while efficiently forming the desired acyl hydrazide bond.

The Synthetic Challenge & Mechanistic Rationale

Directly condensing a carboxylic acid with a hydrazine is often inefficient. A common alternative, converting the acid to an ester followed by hydrazinolysis, typically requires basic conditions (hydrazine hydrate) that can promote unwanted epoxide ring-opening.[4][5] Therefore, a direct coupling method under mild conditions is paramount.

Our recommended approach employs the synergistic coupling system of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and 1-hydroxybenzotriazole (HOBt). This combination is a staple in peptide synthesis due to its efficiency and suppression of side reactions.[6][7]

The mechanism proceeds in two key stages:

  • Activation of the Carboxylic Acid: The carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange into a stable N-acylurea byproduct.

  • In-Situ Formation of an Activated Ester: HOBt acts as an acyl transfer catalyst. It rapidly intercepts the O-acylisourea intermediate to form an HOBt-activated ester.[5] This new intermediate is more stable than the O-acylisourea, less susceptible to side reactions, and highly reactive towards the nucleophilic hydrazine, ensuring a clean and efficient coupling.[6][7]

This pre-activation strategy is critical for achieving high yields and purity, especially when working with sensitive substrates.[5]

Visualized Experimental Workflow

The following diagram outlines the complete workflow from starting materials to the fully characterized final product.

G cluster_prep Reaction Setup cluster_activation Activation cluster_coupling Coupling Reaction cluster_purification Work-up & Purification cluster_analysis Analysis & Characterization A 1. Dissolve Oxirane Carboxylic Acid & HOBt in Anhydrous DMF B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add EDC Stir for 20 min @ 0 °C B->C D Formation of HOBt-Activated Ester C->D E 4. Add Hydrazine Derivative (Dropwise @ 0 °C) D->E F 5. Warm to RT Stir for 12-16 h E->F G 6. Aqueous Work-up (H₂O, EtOAc Extraction) F->G H 7. Purification (Column Chromatography) G->H L Final Product: Acyl Hydrazide H->L I NMR (¹H, ¹³C) J Mass Spectrometry (HRMS) K HPLC (Purity) L->I L->J L->K

Caption: Workflow for EDC/HOBt mediated coupling.

Detailed Experimental Protocol

This protocol describes the synthesis of (2R,3S)-3-methyl-N'-phenyl-oxirane-2-carbohydrazide as a representative example.

Materials and Equipment
  • Reagents:

    • rac-(2R,3S)-3-methyloxirane-2-carboxylic acid (1.0 eq)

    • Phenylhydrazine (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Ice bath

    • Standard glassware for extraction and purification

    • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add rac-(2R,3S)-3-methyloxirane-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq). Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration relative to the carboxylic acid).

  • Activation: Cool the flask in an ice bath to 0 °C. Once cooled, add EDC·HCl (1.2 eq) to the stirred solution in one portion. Stir the reaction mixture at 0 °C for 20 minutes. This pre-activation period is crucial for the efficient formation of the HOBt-activated ester.[5]

  • Coupling: While maintaining the temperature at 0 °C, add phenylhydrazine (1.1 eq) dropwise to the reaction mixture over 5 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-16 hours.

  • Work-up: Quench the reaction by pouring the mixture into an equal volume of cold water. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2x volumes) to remove unreacted acid and HOBt, and then with brine (1x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure acyl hydrazide.

Characterization and Data

The identity and purity of the synthesized acyl hydrazide must be confirmed through rigorous analytical techniques.

Expected Analytical Data
  • ¹H NMR: Expect characteristic signals for the oxirane ring protons (~3.0-3.5 ppm), the methyl group doublet, and multiple signals for the amide (NH) and amine (NH) protons, which are often broad and can be confirmed by D₂O exchange.[8][9] Aromatic protons from the phenyl group will also be present.

  • ¹³C NMR: Key signals include the carbonyl carbon (~165-170 ppm) and the two carbons of the epoxide ring.[9]

  • FTIR (ATR): Look for characteristic absorption bands for N-H stretching (around 3200-3300 cm⁻¹), C=O stretching of the amide I band (around 1660-1680 cm⁻¹), and the asymmetric C-O-C stretch of the epoxide ring.[8]

  • High-Resolution Mass Spectrometry (HRMS-ESI): The observed mass of the protonated molecular ion [M+H]⁺ should match the calculated exact mass, confirming the elemental composition.[8]

  • HPLC: Used to determine the purity of the final compound, typically showing a single major peak.[10]

Representative Synthesis Data
CompoundStarting Acid (mmol)Phenylhydrazine (mmol)Yield (%)Purity (HPLC, 254 nm)
(2R,3S)-3-methyl-N'-phenyl-oxirane-2-carbohydrazide5.05.578%>98%

Troubleshooting and Key Considerations

  • Problem: Low Yield.

    • Cause: Moisture in the reaction. EDC and the activated intermediates are sensitive to hydrolysis.

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere.

  • Problem: Presence of N-acylurea Byproduct.

    • Cause: Insufficient HOBt or inefficient trapping of the O-acylisourea intermediate.

    • Solution: Ensure HOBt is added with the carboxylic acid before the EDC. A slight excess of HOBt can be beneficial.

  • Problem: Evidence of Epoxide Ring-Opening (e.g., diol formation in MS).

    • Cause: Reaction temperature was too high, or the work-up involved strongly acidic/basic conditions.

    • Solution: Strictly maintain the temperature at 0 °C during the activation and addition steps. Use mild aqueous solutions like saturated NaHCO₃ for the work-up.

  • Expert Insight: The order of reagent addition is critical.[5] Activating the carboxylic acid with EDC/HOBt before introducing the nucleophilic hydrazine minimizes side reactions and maximizes the yield of the desired product.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of acyl hydrazides from rac-(2R,3S)-3-methyloxirane-2-carboxylic acid. By employing a carefully controlled EDC/HOBt-mediated coupling strategy, the integrity of the chemically sensitive epoxide ring is maintained, delivering high yields of the desired products. This methodology provides a reliable pathway for medicinal chemists to incorporate this valuable, functionalizable building block into novel molecular scaffolds for drug discovery programs.

References

  • Halloran, M. W., Hudecek, C., & Burkart, M. D. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development. [Link]

  • Halloran, M. W., Hudecek, C., & Burkart, M. D. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow - ACS Publications. ACS Publications. [Link]

  • Inglomayor. (n.d.). Lemon Pulp mediated Synthesis of acyl hydrazides. Inglomayor. [Link]

  • Singh, S., & Kandasamy, J. (2018). Synthesis of Acyl Hydrazides from Carboxamides and Hydrazine Hydrate Under Metal-Free Conditions at Room Temperature. ChemistrySelect. [Link]

  • Li, Y., et al. (2022). Synthesis of Acyl Hydrazides via a Radical Chemistry of Azocarboxylic tert-Butyl Esters. Organic Letters. [Link]

  • Popiolek, L., et al. (2018). Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. Molecules. [Link]

  • Wang, P. S., et al. (1974). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. Hoppe-Seyler's Zeitschrift fur physiologische Chemie. [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Sureshbabu, V. V., & Venkataramanarao, R. (2002). A New Procedure for Preparation of Carboxylic Acid Hydrazides. The Journal of Organic Chemistry. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • The Royal Society of Chemistry. (2011). Acyl Hydrazides as Peptoid Sub-monomers. Chemical Communications. [Link]

  • Asundaria, M. A., & Patel, D. R. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules. [Link]

  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]

Sources

Method

Application Note: A Practical Guide to the Synthesis of rac-(2R,3S)-3-Methyloxirane-2-carboxylic Acid Methyl Ester

Introduction The oxirane, or epoxide, ring is a valuable three-membered heterocyclic motif in organic synthesis, serving as a versatile precursor to a wide array of functional groups. Its inherent ring strain allows for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The oxirane, or epoxide, ring is a valuable three-membered heterocyclic motif in organic synthesis, serving as a versatile precursor to a wide array of functional groups. Its inherent ring strain allows for facile nucleophilic ring-opening reactions, providing a stereocontrolled route to 1,2-difunctionalized compounds. The title compound, rac-(2R,3S)-3-methyloxirane-2-carboxylic acid methyl ester, is a key building block in the synthesis of various biologically active molecules and natural products. Its stereochemistry and functionality make it a desirable intermediate for drug development and medicinal chemistry programs.

This application note provides a comprehensive and detailed protocol for the laboratory-scale preparation of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid methyl ester via the epoxidation of methyl (E)-crotonate. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide guidance on the purification and characterization of the final product.

Synthetic Strategy and Mechanism

The most direct and widely employed method for the synthesis of epoxides from alkenes is the Prilezhaev reaction, which utilizes a peroxy acid as the oxygen atom transfer agent.[1][2] For this synthesis, we will employ meta-chloroperoxybenzoic acid (m-CPBA), a commercially available and relatively stable peroxy acid that is highly effective for the epoxidation of a broad range of alkenes.[2]

The reaction proceeds via a concerted, single-step mechanism often referred to as the "butterfly mechanism."[2] In this transition state, the peroxy acid delivers an oxygen atom to the double bond of the alkene, while the acidic proton of the peroxy acid is transferred to the carbonyl oxygen of the same molecule. This concerted nature ensures that the stereochemistry of the starting alkene is retained in the epoxide product.[1] Consequently, the epoxidation of (E)-methyl crotonate, a trans-alkene, will stereospecifically yield the trans-epoxide, which in this case is a racemic mixture of the (2R,3S) and (2S,3R) enantiomers.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products methyl_crotonate Methyl (E)-crotonate epoxidation Epoxidation methyl_crotonate->epoxidation mcpba m-CPBA mcpba->epoxidation target_molecule rac-(2R,3S)-3-methyloxirane-2- carboxylic acid methyl ester epoxidation->target_molecule Desired Product byproduct m-Chlorobenzoic acid epoxidation->byproduct Byproduct

Figure 1: Overall synthetic scheme for the preparation of the target molecule.

Experimental Protocol

This protocol is designed for the synthesis of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid methyl ester on a laboratory scale.

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
Methyl (E)-crotonate≥98%Major Chemical Supplier
meta-Chloroperoxybenzoic acid (m-CPBA)70-77%Major Chemical SupplierPurity should be assayed before use.
Dichloromethane (DCM)AnhydrousMajor Chemical Supplier
Sodium bicarbonate (NaHCO₃)Reagent GradeMajor Chemical Supplier
Sodium sulfite (Na₂SO₃)Reagent GradeMajor Chemical Supplier
Magnesium sulfate (MgSO₄)AnhydrousMajor Chemical Supplier
Diethyl etherReagent GradeMajor Chemical SupplierFor extraction.
HexanesReagent GradeMajor Chemical SupplierFor chromatography.
Ethyl acetateReagent GradeMajor Chemical SupplierFor chromatography.

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • NMR spectrometer

  • Mass spectrometer (GC-MS or LC-MS)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl (E)-crotonate (5.0 g, 49.9 mmol) in 100 mL of anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: In a separate flask, dissolve m-CPBA (77% purity, 13.3 g, 59.9 mmol, 1.2 equivalents) in 80 mL of dichloromethane. Slowly add the m-CPBA solution to the stirred solution of methyl (E)-crotonate over a period of 30-45 minutes using a dropping funnel, maintaining the internal temperature at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Upon completion, cool the reaction mixture again to 0 °C.

    • Quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium sulfite until a starch-iodide paper test is negative.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove the m-chlorobenzoic acid byproduct, and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification:

The crude product can be purified by flash column chromatography on silica gel.

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield rac-(2R,3S)-3-methyloxirane-2-carboxylic acid methyl ester as a colorless oil.

G start Dissolve Methyl (E)-crotonate in DCM cool_to_0C Cool to 0 °C start->cool_to_0C add_mcpba Slowly add m-CPBA solution cool_to_0C->add_mcpba stir_at_0C Stir at 0 °C for 1h add_mcpba->stir_at_0C warm_to_rt Warm to Room Temperature stir_at_0C->warm_to_rt monitor_tlc Monitor by TLC warm_to_rt->monitor_tlc workup Aqueous Work-up monitor_tlc->workup Reaction Complete purification Flash Chromatography workup->purification product Pure Product purification->product

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization

The structure and purity of the synthesized rac-(2R,3S)-3-methyloxirane-2-carboxylic acid methyl ester should be confirmed by spectroscopic methods.

Predicted Analytical Data:

Technique Predicted Data
¹H NMR (400 MHz, CDCl₃)δ 3.78 (s, 3H, OCH₃), 3.15 (d, J = 2.0 Hz, 1H, H-2), 3.05 (dq, J = 5.2, 2.0 Hz, 1H, H-3), 1.45 (d, J = 5.2 Hz, 3H, CH₃)
¹³C NMR (101 MHz, CDCl₃)δ 169.5 (C=O), 57.0 (C-3), 55.5 (C-2), 52.5 (OCH₃), 17.0 (CH₃)
Mass Spec. (EI) m/zPredicted [M]⁺: 130.05. Key fragments may include: 101 ([M-CHO]⁺), 71 ([M-COOCH₃]⁺), 59 ([COOCH₃]⁺)

Safety Considerations

  • m-CPBA: is a strong oxidizing agent and can be shock-sensitive, especially when dry. It is recommended to use m-CPBA with a purity of ≤77%. Always handle with care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dichloromethane: is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

  • General Precautions: Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid methyl ester. The epoxidation of methyl (E)-crotonate with m-CPBA offers a straightforward and stereospecific route to this valuable synthetic intermediate. The provided experimental details, coupled with the mechanistic insights and safety precautions, should enable researchers to successfully prepare this compound for their synthetic endeavors.

References

  • rac-(2R,3S)-3-methyloxirane-2-carboxylic acid. Chemical Substance Information. [Link]

  • Methyl 3-methyl-3-phenyloxirane-2-carboxylate. PubChem. [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). UCLA Chemistry and Biochemistry. [Link]

  • Alkene Reactions: Epoxidation with mCPBA (Prilezhaev). OrgoSolver. [Link]

  • Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. Journal of Chemical Sciences. [Link]

  • methyl 3,3-dimethyloxirane-2-carboxylate. NextSDS. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. ACS Omega. [Link]

  • Epoxidation. Master Organic Chemistry. [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 3-Methyloxirane-2-carboxylic Acid in Antiviral Drug Discovery

Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Utility of Epoxides in Antiviral Development For many years, the inclusion of an epoxide group in drug candidates was app...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Utility of Epoxides in Antiviral Development

For many years, the inclusion of an epoxide group in drug candidates was approached with caution due to concerns about reactivity and potential toxicity.[1][2][3] However, a paradigm shift has occurred, and it is now recognized that the inherent electrophilicity of the strained oxirane ring can be a powerful tool for creating highly potent and targeted covalent inhibitors.[4][5][6] 3-Methyloxirane-2-carboxylic acid is a chiral building block that exemplifies this modern approach. Its bifunctional nature, featuring a reactive epoxide and a carboxylic acid, allows for the design of molecules that can form strong covalent bonds with viral targets while also engaging in other crucial binding interactions like hydrogen bonding. This application note provides a comprehensive guide for researchers on how to strategically apply 3-methyloxirane-2-carboxylic acid in the discovery of novel antiviral therapies.

Part 1: The Rationale for 3-Methyloxirane-2-carboxylic Acid in Antiviral Design

The primary advantage of using 3-methyloxirane-2-carboxylic acid lies in its potential to act as a covalent inhibitor. Covalent inhibitors offer several distinct benefits in antiviral therapy:

  • Enhanced Potency and Prolonged Action: By forming a stable, covalent bond with the target protein, the inhibitory effect is extended, often requiring lower and less frequent dosing.[5][6][7]

  • High Ligand Efficiency: Significant inhibitory activity can be achieved with smaller molecules, which often translates to better pharmacokinetic properties.

  • Overcoming Drug Resistance: Covalent inhibitors can be effective against viral mutations that confer resistance to non-covalent drugs by altering the binding pocket.[7][8]

The epoxide moiety of 3-methyloxirane-2-carboxylic acid can react with nucleophilic amino acid residues, such as cysteine, serine, or lysine, commonly found in the active sites of viral enzymes. The methyl and carboxyl groups provide additional points of interaction that can enhance binding affinity and selectivity.

Potential Viral Targets:

  • Viral Proteases: Many viral proteases, including the 3C-like protease (3CLpro) of coronaviruses and the NS3/4A protease of the hepatitis C virus, utilize a catalytic cysteine or serine residue that is susceptible to modification by electrophiles like epoxides.

  • Viral Polymerases: These enzymes are essential for viral replication and can be targeted by inhibitors that bind in or near the active site.

  • Other Viral Enzymes: Other viral enzymes with nucleophilic residues in their active sites are also potential targets for covalent inhibition.

Part 2: Synthetic Strategies and Protocols

The synthesis of a diverse library of 3-methyloxirane-2-carboxylic acid derivatives is essential for establishing a robust structure-activity relationship (SAR) and optimizing antiviral potency. A common synthetic route involves the modification of the carboxylic acid group, for example, through amide bond formation.

Protocol 1: Synthesis of 3-Methyloxirane-2-carboxamide Derivatives

This protocol outlines a general procedure for synthesizing amide derivatives of 3-methyloxirane-2-carboxylic acid.

Materials:

  • (2S,3R)-3-Methyloxirane-2-carboxylic acid

  • Carbodiimide coupling reagent (e.g., EDC or DCC)

  • Amine of interest

  • Anhydrous organic solvent (e.g., Dichloromethane, DMF)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Activation of the Carboxylic Acid: Dissolve 3-methyloxirane-2-carboxylic acid and the amine of interest in an anhydrous solvent.

  • Amide Coupling: Add the coupling reagent to the solution and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Perform an aqueous work-up to remove excess reagents and byproducts. Purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Diagram 1: General Synthetic Workflow

Caption: General workflow for the synthesis of amide derivatives.

Part 3: Antiviral Activity Screening

After synthesizing a library of derivatives, the next crucial step is to screen them for antiviral activity. A tiered screening approach is recommended, beginning with cell-based assays.

Protocol 2: General Cell-Based Antiviral Assay

This protocol provides a general framework for assessing the antiviral activity of compounds against a specific virus in a cell culture system. This protocol should be adapted based on the specific virus and host cell line.

Materials:

  • Permissive host cell line

  • Virus stock with a known titer

  • Appropriate cell culture medium and supplements

  • Test compounds and a positive control antiviral drug

  • Cell viability reagent (e.g., MTS, resazurin)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compounds and controls to the cells.

  • Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE).

  • Endpoint Measurement: Determine the antiviral activity by measuring the reduction in CPE, cell viability, or viral load (e.g., by qPCR).[9][10]

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI = CC₅₀/EC₅₀) is then determined to assess the compound's therapeutic window.

Table 1: Example Data from Antiviral Screening

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Control Drug 0.8>100>125
Derivative A 3.59226.3
Derivative B 21.2>100>4.7
Derivative C 1.26554.2

Diagram 2: Antiviral Screening Workflow

G A Seed Host Cells B Add Compound Dilutions A->B C Infect with Virus B->C D Incubate C->D E Measure Endpoint D->E F Calculate EC50, CC50, SI E->F

Caption: A streamlined workflow for cell-based antiviral screening.

Part 4: Mechanism of Action Studies

For promising lead compounds, it is essential to elucidate their mechanism of action.

Key Mechanistic Studies:

  • Enzyme Inhibition Assays: If a specific viral enzyme is the presumed target, in vitro assays with the purified enzyme can confirm direct inhibition.

  • Mass Spectrometry: This can be used to identify the specific amino acid residue(s) that have formed a covalent bond with the epoxide.

  • Resistance Studies: Generating viral mutants that are resistant to the compound can help identify the target protein through genomic sequencing.

  • Time-of-Addition Assays: These assays can pinpoint the stage of the viral life cycle that is inhibited by the compound.[9]

Conclusion and Future Outlook

3-Methyloxirane-2-carboxylic acid is a valuable and versatile scaffold for the development of novel covalent antiviral inhibitors. Its synthetic tractability and potential for potent and durable inhibition make it an attractive starting point for drug discovery campaigns against a wide array of viral pathogens. The protocols and strategies detailed in this document provide a robust framework for researchers to unlock the full therapeutic potential of this compelling molecule. Future efforts should be directed toward expanding derivative libraries, exploring a broader range of viral targets, and advancing the most promising compounds into in vivo efficacy studies.

References

  • Lee, P., et al. (2008). Identification of Novel Epoxide Inhibitors of Hepatitis C Virus Replication Using a High-Throughput Screen. Antimicrobial Agents and Chemotherapy, 52(9), 3465–3467. [Link]

  • Puhl, A. C., et al. (2018). Development of an Antiviral Screening Protocol: One-Stone-Two-birds. Journal of Visualized Experiments, (132), 56953. [Link]

  • Aragen Life Sciences. (n.d.). Covalent Drugs: Advantages, Challenges, Opportunities. Retrieved from [Link]

  • Tan, T. H., et al. (2022). Protocol for Screening Host-Targeting Antivirals (HTAs) Using Human PBMCs and pDCs. STAR Protocols, 3(2), 101309. [Link]

  • Wang, Z., et al. (2017). Covalent inhibitors for eradication of drug-resistant HIV-1 reverse transcriptase: From design to protein crystallography. Proceedings of the National Academy of Sciences, 114(36), E7476–E7485. [Link]

  • protocols.io. (2022). Cytotoxicity Screening Assay - Paired with Antiviral Assays. Retrieved from [Link]

  • Drug Hunter. (2022). Cheat Sheet for Covalent Enzyme Inhibitors. Retrieved from [Link]

  • Mirzaie, S., & Winnik, F. M. (2021). Covalent Antiviral Agents. In Antiviral Agents. IntechOpen. [Link]

  • Mirzaie, S., & Winnik, F. M. (2021). Covalent Antiviral Agents. PubMed. [Link]

  • Haraguchi, K., et al. (2011). From the Chemistry of Epoxy-Sugar Nucleosides to the Discovery of Anti-HIV Agent 4′-ethynylstavudine-Festinavir. Journal of Synthetic Organic Chemistry, Japan, 69(10), 1106–1117. [Link]

  • Bio-protocol. (n.d.). Antiviral assay. Retrieved from [Link]

  • Kinchington, D., & Schinazi, R. F. (Eds.). (2000). Antiviral Methods and Protocols. Methods in Molecular Medicine, 24. [Link]

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology, 45, 311–333. [Link]

  • Broad Institute. (n.d.). Identification of novel epoxide inhibitors of hepatitis C virus replication using a high-throughput screen. Retrieved from [Link]

  • Tavares, E. S., & Roleira, F. M. F. (2020). Epoxide containing molecules: A good or a bad drug design approach. European Journal of Medicinal Chemistry, 201, 112327. [Link]

  • Karade, N. N., & Gampawar, S. V. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(19), 4478. [Link]

  • SciSpace. (2005). Epoxide hydrolases: Mechanisms, inhibitor designs, and biological roles. Retrieved from [Link]

  • Borges-Argáez, R., et al. (2019). Zeylanone epoxide isolated from Diospyros anisandra stem bark inhibits influenza virus in vitro. Archives of Virology, 164(6), 1543–1552. [Link]

  • Oakwood Chemical. (n.d.). Ethyl 3-methyl-3-phenyloxirane-2-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyloxirane-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Hughes, T. B., et al. (2021). Modeling Epoxidation of Drug-like Molecules with a Deep Machine Learning Network. Chemical Research in Toxicology, 34(11), 2351–2364. [Link]

  • Hughes, T. B., et al. (2021). Modeling Epoxidation of Drug-like Molecules with a Deep Machine Learning Network. PMC. [Link]

  • NextSDS. (n.d.). 3-methyl-3-octyloxirane-2-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Tsyshkova, E. A., et al. (2022). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 16(4), 369–375. [Link]

  • Google Patents. (n.d.). US6013666A - Oxirane carboxylic acid derivative and its manufacturing method.
  • MDPI. (2023). The Ability of Combined Flavonol and Trihydroxyorganic Acid to Suppress SARS-CoV-2 Reproduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 11.14: The Synthesis of Carboxylic Acid Derivatives. Retrieved from [Link]

  • North Carolina State University. (2021). Three commonly used antiviral drugs potentially effective at preventing replication of SARS-CoV-2. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New 3,3-Dimethoxyazetidine-2-carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. Retrieved from [Link]

  • YouTube. (2020). 50 Synthesis strategies using carboxylic acid derivatives V4. Retrieved from [Link]

  • U.S. Pharmacist. (2021). Investigational Antivirals for Managing COVID-19. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of rac-(2R,3S)-3-Methyloxirane-2-carboxylic Acid

Welcome to the technical support center for the synthesis of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid, a key intermediate in various synthetic applications. This guide is designed for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid, a key intermediate in various synthetic applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges in this synthesis, improve yields, and ensure the highest purity of the final product. We will delve into the causality behind experimental choices, providing you with field-proven insights to optimize your workflow.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. The primary route to this molecule is the epoxidation of (E)-crotonic acid.

Q1: My reaction is incomplete, showing significant unreacted (E)-crotonic acid by TLC/LCMS. What is the likely cause?

A1: An incomplete reaction is typically due to issues with the oxidant or reaction conditions.

  • Oxidant Inactivity: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are the most common oxidants for this transformation.[1][2] However, they can degrade over time, especially if not stored properly. Commercial m-CPBA often has a purity of ~75%, with the main impurity being m-chlorobenzoic acid, which is inactive.[2]

    • Solution:

      • Verify Oxidant Activity: Use a fresh batch of m-CPBA. If unsure of the quality, you can perform a titration to determine its active oxygen content.

      • Increase Stoichiometry: A slight excess of the oxidant (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion. Carefully monitor the reaction to avoid over-oxidation or side reactions.

  • Insufficient Reaction Time or Temperature: The epoxidation of electron-deficient alkenes like crotonic acid is slower than that of electron-rich alkenes.[3]

    • Solution:

      • Extend Reaction Time: Monitor the reaction by TLC or LCMS and allow it to proceed until the starting material is consumed.

      • Adjust Temperature: While these reactions are often run at 0 °C to room temperature, a modest increase in temperature may be necessary.[4] However, be cautious, as higher temperatures can promote side reactions.

Q2: My yield is low, and I've isolated a significant amount of a diol byproduct, (2R,3S)-2,3-dihydroxybutanoic acid. How can I prevent this?

A2: The formation of a diol is a classic side reaction caused by the acid-catalyzed ring-opening of the desired epoxide by water.[3] The reaction itself produces one equivalent of a carboxylic acid byproduct (e.g., m-chlorobenzoic acid from m-CPBA), which can catalyze this hydrolysis.

  • Solutions:

    • Use an Aprotic Solvent: Perform the reaction in a rigorously dried, aprotic solvent like dichloromethane (DCM) or chloroform to minimize the presence of water.

    • Buffer the Reaction: Add a mild, insoluble base to neutralize the acidic byproduct as it forms. A common and effective method is to use a biphasic system with an aqueous solution of sodium bicarbonate (NaHCO₃).

    • Control pH in Aqueous Systems: If using hydrogen peroxide as the oxidant, the reaction pH is critical. Low pH can lead to the formation of hydrolyzed epoxides.[5] Maintaining a slightly basic pH (around 8-9) can suppress diol formation.

Q3: The purification of my final product is difficult, leading to low recovery. What are the best practices for isolating this hydrophilic compound?

A3: rac-(2R,3S)-3-methyloxirane-2-carboxylic acid is a small, polar molecule with both a carboxylic acid and an epoxide group, making it relatively water-soluble and challenging to extract and purify.

  • Work-up Protocol:

    • Quench Carefully: After the reaction is complete, quench any excess peroxy acid with a mild reducing agent like sodium thiosulfate or sodium sulfite solution.

    • Acid-Base Extraction: The carboxylic acid functionality is key to purification.

      • After quenching, extract the organic layer with a basic aqueous solution (e.g., NaHCO₃). Your product will move to the aqueous layer as its carboxylate salt, while neutral organic impurities remain in the organic layer.

      • Wash the basic aqueous layer with a fresh portion of organic solvent (e.g., DCM or ethyl acetate) to remove any remaining non-polar impurities.

      • Carefully acidify the aqueous layer to a pH of ~2-3 with a strong acid (e.g., 1M HCl) at low temperature (ice bath) to re-protonate your product.

      • Promptly extract the product back into an organic solvent like ethyl acetate. Repeat the extraction multiple times (3-4x) to maximize recovery.

  • Purification:

    • Avoid Silica Gel Chromatography if Possible: The acidic nature of silica gel can cause the epoxide to ring-open. If chromatography is necessary, use deactivated silica (e.g., treated with triethylamine) and run the column quickly with a non-protic eluent system.

    • Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be a highly effective purification method.

Q4: My NMR analysis suggests I have a mixture of diastereomers. How can I improve the trans-selectivity?

A4: The synthesis of the desired (2R,3S) or trans isomer relies on the stereospecificity of the epoxidation of (E)-crotonic acid. The Prilezhaev reaction (epoxidation with a peroxy acid) is stereospecific, meaning the geometry of the starting alkene is retained in the product.[1][6]

  • Solutions:

    • Ensure High Purity of (E)-Crotonic Acid: The most common cause of diastereomeric impurity is the presence of (Z)-crotonic acid in your starting material. Epoxidation of the (Z)-isomer will produce the cis-epoxide. Verify the isomeric purity of your starting material by NMR or GC before starting the reaction.

    • Reaction Mechanism: The concerted "butterfly" mechanism of peroxy acid epoxidation inherently leads to syn-addition of the oxygen atom across the double bond, which preserves the alkene stereochemistry.[1][6] Using standard peroxy acids like m-CPBA should provide high diastereoselectivity if the starting material is pure.

Frequently Asked Questions (FAQs)

FAQ 1: Which epoxidation method is best for (E)-crotonic acid?

The choice of method depends on factors like scale, safety, cost, and available equipment.

MethodOxidantTypical ConditionsProsCons
Prilezhaev Reaction m-CPBA, Peracetic AcidDCM, CHCl₃, or buffered biphasic system, 0°C to RTHigh diastereoselectivity[1][6], reliable, well-documented.Peroxy acids can be hazardous; stoichiometric byproduct waste.[2]
Catalytic Epoxidation H₂O₂Tungsten or Vanadium[7][8] catalyst, buffered aqueous or alcoholic solventH₂O₂ is a green oxidant (water byproduct); catalytic.May require catalyst synthesis; pH control is critical to avoid side reactions.[5]
Nucleophilic Epoxidation H₂O₂ / NaOHProtic solvent (e.g., Methanol), RTEffective for electron-deficient alkenes.[3]Can lose stereochemistry via enolate intermediate[3]; risk of saponification of ester precursors.

For laboratory-scale synthesis where reliability is key, the Prilezhaev reaction with m-CPBA in a buffered biphasic system is often the most straightforward and effective method.

FAQ 2: How does the solvent choice impact my reaction?

The solvent plays a crucial role in both reaction rate and the prevention of side reactions.

  • Aprotic Solvents (DCM, Chloroform): These are ideal for preventing the premature ring-opening of the epoxide product. They are the standard choice for m-CPBA epoxidations.

  • Protic Solvents (Alcohols, Water): These can participate in side reactions, primarily the solvolysis (ring-opening) of the epoxide. They are generally avoided unless required by the specific reaction system, such as in certain catalytic H₂O₂ epoxidations.

FAQ 3: What are the critical safety precautions when working with m-CPBA?

m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially in high concentrations (>75%).

  • Storage: Store in a refrigerator in the original container, away from flammable materials.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of the powder.

  • Quenching: Always quench the reaction to destroy any excess oxidant before work-up. Do not add a reducing agent directly to a large amount of concentrated m-CPBA.

FAQ 4: Which analytical techniques are best for monitoring the reaction and characterizing the product?

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting material (crotonic acid). Use a mobile phase like ethyl acetate/hexanes with a small amount of acetic acid to ensure good spot shape for the carboxylic acids.

    • LCMS (Liquid Chromatography-Mass Spectrometry): Provides more definitive information on the conversion of starting material and the formation of the product and any byproducts.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): The most powerful tool for structural confirmation. The coupling constants between the two protons on the epoxide ring are characteristic: a small J-value (~2-4 Hz) confirms the trans stereochemistry, while a larger J-value (~5-7 Hz) would indicate the cis isomer.

    • FTIR (Fourier-Transform Infrared Spectroscopy): Look for the disappearance of the C=C stretch of the starting material and the appearance of characteristic epoxide C-O stretches.

Visualizations and Workflows

General Synthesis and Purification Workflow

The following diagram outlines the key steps for a successful synthesis and purification of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid.

G cluster_reaction Reaction Stage cluster_workup Work-up & Extraction cluster_purification Final Purification start (E)-Crotonic Acid dissolve Dissolve in DCM start->dissolve cool Cool to 0 °C dissolve->cool buffer Add NaHCO3(aq) Buffer cool->buffer add_mcpba Add m-CPBA solution buffer->add_mcpba react Stir until complete (Monitor by TLC/LCMS) add_mcpba->react quench Quench with Na2S2O3(aq) react->quench sep1 Separate Layers quench->sep1 wash_org Wash Organic Layer sep1->wash_org Organic Layer (Waste) extract_aq Extract Aqueous Layer with Base sep1->extract_aq Aqueous Layer wash_aq Wash Aqueous Layer with DCM extract_aq->wash_aq acidify Acidify Aqueous Layer to pH 2-3 wash_aq->acidify extract_prod Extract Product with Ethyl Acetate (3x) acidify->extract_prod dry Dry with Na2SO4 extract_prod->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Crystallization or Chromatography) concentrate->purify product Final Product purify->product

Caption: Workflow for the synthesis and purification of the target epoxide.

Mechanistic Pathways: Desired vs. Side Reaction

This diagram illustrates the desired stereospecific epoxidation pathway versus the common acid-catalyzed hydrolysis side reaction.

G cluster_main Reaction Pathways crotonic (E)-Crotonic Acid epoxide Desired Product (trans-Epoxide) crotonic->epoxide Epoxidation (Desired Pathway) mcpba m-CPBA mcpba->epoxide diol Side Product (trans-Diol) epoxide->diol Hydrolysis (Side Reaction) h2o H₂O / H⁺ h2o->diol

Caption: Desired epoxidation pathway versus the hydrolysis side reaction.

References

  • Vanadium-Catalyzed Epoxidations of Olefinic Alcohols in Liquid Carbon Dioxide. Organometallics - ACS Publications. Available at: [Link]

  • Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols. MDPI. Available at: [Link]

  • Enantioselective Epoxidation of Allylic Alcohols by a Chiral Complex of Vanadium: An Effective Controller System and a Rational Mechanistic Model. Organic Chemistry Portal. Available at: [Link]

  • Epoxidation of allylic alcohols. Wikipedia. Available at: [Link]

  • Continuous Flow Synthesis of Crotonic Acid from Crotonaldehyde. ACS Publications. Available at: [Link]

  • (PDF) Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols. ResearchGate. Available at: [Link]

  • m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?. Chemistry Stack Exchange. Available at: [Link]

  • Organic Synthesis – A. Armstrong. Imperial College London. Available at: [Link]

  • Regio‐ and Stereoselective Epoxidation and Acidic Epoxide Opening of Antibacterial and Antiplasmodial Chlorotonils Yield Highly Potent Derivatives. PMC. Available at: [Link]

  • Epoxy-Activated Agarose (Dry Form). G-Biosciences. Available at: [Link]

  • Olefin epoxidation of α-β unsaturated esters. Comparison of reactivity of some simple esters and enantiomerically pure diester. Sciforum. Available at: [Link]

  • (r)-alkyloxiranes of high enantiomeric purity from (s)-2-chloroalkanoic acids via (s)-2-chloro-1-alkanols. Organic Syntheses Procedure. Available at: [Link]

  • Substrate-controlled diastereoselective epoxidation of 5. ResearchGate. Available at: [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Available at: [Link]

  • Molar distribution obtained after the reaction of crotonic acid (0.255...). ResearchGate. Available at: [Link]

  • Regio- and Stereoselective Epoxidation and Acidic Epoxide Opening of Antibacterial and Antiplasmodial Chlorotonils Yield Highly Potent Derivatives. PubMed. Available at: [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. Available at: [Link]

  • Epoxy Resin Purification Method. Google Patents.
  • Early example of substrate‐directed diastereoselective epoxidation. ResearchGate. Available at: [Link]

  • Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI. Available at: [Link]

  • Diastereoselective Synthesis of 7,8-Carvone Epoxides. ResearchGate. Available at: [Link]

  • An improved approach to hydrophilic interaction chromatography of peptides: Salt gradients in the presence of high isocratic acetonitrile concentrations. PMC. Available at: [Link]

  • Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro-4,6-dimethoxy-1,3,5-triazine. E3S Web of Conferences. Available at: [Link]

  • Process for preparing hydrophilic resins. IAEA - International Atomic Energy Agency. Available at: [Link]

  • Unraveling the Mechanistic Origins of Epoxy Degradation in Acids. ACS Omega. Available at: [Link]

Sources

Optimization

troubleshooting crotonic acid epoxidation to 3-methyloxirane-2-carboxylic acid

Welcome to the Technical Support Center for the synthesis of 3-methyloxirane-2-carboxylic acid. This guide is designed for researchers and drug development professionals, providing a mechanistic breakdown, a self-validat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-methyloxirane-2-carboxylic acid. This guide is designed for researchers and drug development professionals, providing a mechanistic breakdown, a self-validating standard operating procedure (SOP), and a causality-driven troubleshooting matrix.

Executive Overview & Mechanistic Rationale

The epoxidation of crotonic acid presents a unique kinetic challenge. Because crotonic acid is an α,β-unsaturated carboxylic acid, its alkene is highly electron-deficient. Standard electrophilic peroxycarboxylic acids (like mCPBA) rely on the alkene's π-electrons to attack an electron-deficient peroxide oxygen[1]. Consequently, these reagents react sluggishly with electron-poor substrates.

To overcome this, the industry standard relies on transition-metal catalysis—specifically tungsten-based catalysts (e.g., WO₃ or Na₂WO₄) paired with aqueous hydrogen peroxide (H₂O₂)[2][3]. The tungstate catalyst reacts with H₂O₂ to form a nucleophilic peroxotungstate intermediate, which efficiently and selectively transfers oxygen to the electron-poor double bond.

Experimental Workflow & Causality Diagram

The following diagram maps the logical workflow of the epoxidation process, highlighting the critical pH bifurcation that determines product selectivity.

EpoxidationWorkflow Start Crotonic Acid + H2O2 (aq) Catalyst Add Tungsten Catalyst [W(O)(O2)2(H2O)]²⁻ Start->Catalyst Temp Heat to 65 °C Catalyst->Temp pH_Control Monitor & Adjust pH Temp->pH_Control pH_Low pH < 3.0 (Unadjusted) pH_Control->pH_Low No Base Added pH_Opt pH 6.0 - 6.5 (KOH Buffered) pH_Control->pH_Opt Add KOH/NaOH Product_Diol 2,3-Dihydroxybutanoic Acid (Ring-Opened Byproduct) pH_Low->Product_Diol Acid Hydrolysis Product_Epox 3-Methyloxirane-2-Carboxylic Acid (Target Epoxide) pH_Opt->Product_Epox Stable Epoxide

Workflow for tungstate-catalyzed epoxidation, highlighting the critical pH bifurcation.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a self-validating framework. Do not proceed to the next step until the Validation Checkpoint confirms the success of the current operation.

Step 1: Substrate & Catalyst Solvation

  • Action: Add 0.255 mol/L of crotonic acid to a reaction vessel containing distilled water. Introduce 10 mol% of a tungsten catalyst (e.g., WO₃ synthesized via combustion or Na₂WO₄)[2][3].

  • Causality: Tungsten acts as the primary oxygen-transfer agent. Combustion-synthesized WO₃ has been shown to achieve superior turnover rates (9 mol/h/mol WO₃) compared to commercial variants (2.3 mol/h/mol WO₃)[2].

  • Validation Checkpoint: Visually confirm the complete dissolution of sodium tungstate (if used) or the uniform, clump-free suspension of WO₃.

Step 2: Critical pH Adjustment

  • Action: Add 1.0 M KOH or NaOH dropwise until the reaction mixture reaches a pH of 6.4[2][4].

  • Causality: Epoxides are highly sensitive to acid-catalyzed ring opening. At the natural acidic pH of crotonic acid (pH ~2.9), the resulting oxirane will rapidly hydrolyze into 2,3-dihydroxybutanoic acid[2][5].

  • Validation Checkpoint: Use a calibrated pH meter. Do not proceed until the pH stabilizes at 6.4 ± 0.1 for at least 5 minutes.

Step 3: Oxidant Introduction

  • Action: Heat the mixture to 65 °C. Add 10 vol% H₂O₂ dropwise over 30 minutes (maintaining a slight molar excess relative to the alkene)[2].

  • Causality: Dropwise addition prevents thermal runaway and minimizes the non-productive disproportionation of H₂O₂ into O₂ gas and water.

  • Validation Checkpoint: Monitor the internal temperature continuously. Excursions above 70 °C indicate excessively rapid addition; pause the addition until the temperature normalizes.

Step 4: Reaction Progression & Monitoring

  • Action: Stir the reaction at 65 °C for 3 hours[2].

  • Causality: This timeframe allows for >95% conversion of the substrate while minimizing late-stage thermal degradation of the epoxide[2].

  • Validation Checkpoint (Self-Validating Step): Withdraw a 0.5 mL aliquot, quench with sodium thiosulfate (to destroy unreacted H₂O₂), and analyze via ¹³C-NMR. The crotonic acid alkene signals (~122, 147 ppm) must diminish, replaced by epoxide ring signals (~50-60 ppm)[2][4].

Step 5: Isolation

  • Action: Cool the mixture to 0–5 °C. Precipitate the product as a barium salt, isolate via filtration, and then treat the salt with sulfuric acid in ether to release the free epoxy acid[3].

  • Causality: The free epoxide is highly water-soluble and prone to hydrolysis during aqueous concentration. Isolating it as a stable salt circumvents aqueous degradation pathways[3].

  • Validation Checkpoint: Titrate the isolated product for oxirane oxygen content to confirm the integrity of the epoxide ring before downstream use[3].

Quantitative Reaction Metrics

The following table summarizes the causal relationship between reaction pH and product distribution, demonstrating why buffering is a non-negotiable parameter[2][4][5].

Initial pHCatalystTempTimeCrotonic Acid Conversion3-Methyloxirane-2-Carboxylic Acid (Yield)2,3-Dihydroxybutanoic Acid (Yield)
2.9 (Unadjusted)WO₃65 °C3 h>95%22% 37%
6.4 (KOH Buffered)WO₃65 °C3 h>95%76% <5%

Troubleshooting & FAQs

Q1: Why is my epoxide yield low, with high amounts of 2,3-dihydroxybutanoic acid detected in the NMR? A1: Causality: You are experiencing acid-catalyzed hydrolysis. Epoxides are highly susceptible to nucleophilic attack by water when the oxirane oxygen is protonated. If the reaction pH drops below 3.0, the 3-methyloxirane-2-carboxylic acid ring opens to yield the α,β-dihydroxy acid[2][4]. Solution: Ensure you are actively buffering the reaction or adjusting the initial pH to 6.4 using KOH prior to H₂O₂ addition[2].

Q2: Can I substitute the Tungstate/H₂O₂ system with mCPBA to save time? A2: Causality: No. mCPBA is an electrophilic oxidant[1]. Crotonic acid has an electron-withdrawing carboxyl group conjugated to the alkene, making the double bond electron-deficient. Electrophilic attack is kinetically unfavorable and will result in poor conversions. The tungstate system forms a nucleophilic peroxotungstate complex specifically suited for electron-poor olefins.

Q3: My reaction stalls at 50% conversion. How can I drive it to completion? A3: Causality: This is typically caused by H₂O₂ disproportionation (loss of active oxidant) or catalyst deactivation. Solution: Ensure your reaction temperature does not exceed 65–70 °C, which accelerates peroxide decomposition. If the temperature is stable, verify the activity of your WO₃ catalyst; combustion-synthesized WO₃ provides significantly higher turnover rates than commercial bulk WO₃[2].

Q4: Standard liquid-liquid extraction with ethyl acetate is giving me terrible recovery. How do I isolate the product? A4: Causality: 3-methyloxirane-2-carboxylic acid is highly polar and hydrophilic, meaning it partitions poorly into non-polar solvents. Furthermore, concentrating the aqueous layer under acidic conditions drives hydrolysis. Solution: The free epoxy acid is best secured by precipitating it as a barium or sodium salt directly from the aqueous layer. Once isolated as a dry salt, it can be treated with sulfuric acid in an ethereal suspension to release the pure free acid[3].

References

  • Synthesis of α,β‐ and β‐Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives - nih.gov:[Link]

  • Reactions of Hydrogen Peroxide. IV. Sodium Tungstate Catalyzed Epoxidation of α,β-Unsaturated Acids - acs.org:[Link]

  • Molar distribution obtained at different initial pH (6.4 and 2.9) after... - researchgate.net:[Link]

  • Preparation of Epoxides - Chemistry Steps:[Link]

Sources

Troubleshooting

optimizing WO3 catalysts for 3-methyloxirane-2-carboxylic acid production

Technical Support Center: Optimizing WO₃-Catalyzed Production of 3-Methyloxirane-2-Carboxylic Acid Welcome to the Catalyst Application Support Center. As a Senior Application Scientist, I have designed this guide specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing WO₃-Catalyzed Production of 3-Methyloxirane-2-Carboxylic Acid

Welcome to the Catalyst Application Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemical engineers, and drug development professionals scaling the epoxidation of α,β-unsaturated carboxylic acids.

Producing 3-methyloxirane-2-carboxylic acid (also known as 3-methylglycidic acid) from crotonic acid using tungsten trioxide (WO₃) and hydrogen peroxide (H₂O₂) presents a unique kinetic challenge. While the epoxidation itself is highly efficient, the resulting oxirane ring is extremely fragile in aqueous media. This guide breaks down the mechanistic causality of the reaction, provides a self-validating protocol, and addresses the most common failure points encountered at the bench.

Pillar 1: Mechanistic Causality & Reaction Logic

To optimize this reaction, you must understand the active species. Bulk WO₃ reacts with aqueous H₂O₂ to form a highly electrophilic peroxotungstate complex (e.g., tetraperoxyditungstate). Crotonic acid is an electron-deficient alkene due to its electron-withdrawing carboxyl group; therefore, it requires a highly electrophilic oxygen transfer agent like peroxotungstate to drive the reaction[1].

However, the thermodynamic success of the epoxidation is constantly at war with the kinetic vulnerability of the product. Crotonic acid naturally lowers the aqueous medium's pH to ~2.9. Under these acidic conditions, the newly formed epoxide undergoes rapid acid-catalyzed nucleophilic ring-opening (hydrolysis), degrading into 2,3-dihydroxybutanoic acid[2]. Optimization is entirely dependent on neutralizing the protons that catalyze this degradation without making the solution so basic that H₂O₂ disproportionates.

Mechanism WO3 WO3 Catalyst Peroxo Peroxotungstate Complex [Active Species] WO3->Peroxo + H2O2 H2O2 H2O2 (Oxidant) H2O2->Peroxo Epoxide 3-methyloxirane-2-carboxylic acid (Target Epoxide) Peroxo->Epoxide Oxygen Transfer Crotonic Crotonic Acid Crotonic->Epoxide Epoxidation (65°C) Epoxide->Epoxide Stabilized (pH 6.0-6.4) Diol 2,3-dihydroxybutanoic acid (Byproduct) Epoxide->Diol Hydrolysis (pH < 3)

Reaction mechanism of WO3-catalyzed epoxidation and pH-dependent hydrolysis.

Pillar 2: Standard Operating Procedure (Self-Validating Protocol)

The following methodology utilizes pH as a real-time, self-validating parameter. If the pH drops unexpectedly during the run, it is an immediate indicator that the oxirane ring is opening and yielding acidic byproducts.

Workflow Step1 1. Catalyst Preparation (WO3 Dispersion) Step2 2. Substrate Addition (Crotonic Acid) Step1->Step2 Step3 3. pH Adjustment (Titrate to pH 6.4) Step2->Step3 Step4 4. Oxidant Addition (H2O2 Dropwise at 65°C) Step3->Step4 Step5 5. Product Isolation (HPLC/13C-NMR Analysis) Step4->Step5

Step-by-step experimental workflow for the epoxidation of crotonic acid.

Step-by-Step Methodology:

  • Catalyst Dispersion: Suspend 77 mg of combustion-synthesized WO₃ catalyst in a reaction vessel equipped with a magnetic stirrer and a continuous-readout pH probe.

  • Substrate Solvation: Add crotonic acid to reach an initial concentration of 0.255 mol L⁻¹ in the aqueous phase.

  • Critical pH Modulation: Note the initial pH (typically ~2.9). Titrate dropwise with 2N KOH or NaOH until the pH stabilizes strictly at 6.4 . Causality: This specific pH neutralizes the protons that drive oxirane hydrolysis, significantly boosting selectivity[2].

  • Thermal Equilibration: Heat the mixture to 65 °C under atmospheric pressure.

  • Oxidant Addition: Slowly add 230 μL of 10 vol. % H₂O₂ dropwise. Causality: Dropwise addition prevents thermal runaway and minimizes the non-productive decomposition of H₂O₂ into O₂ and H₂O.

  • Reaction & Validation: Maintain the reaction for 3 hours. The reaction is self-validating: a stable pH indicates intact epoxides. Analyze the final mixture via ¹³C-NMR or HPLC.

Pillar 3: Quantitative Data Summary

The table below demonstrates the drastic impact of pH control on the reaction's selectivity and yield, derived from standard WO₃ epoxidation profiles of crotonic acid[2].

Reaction ConditionInitial pHCrotonic Acid Conversion (%)Epoxide Yield (%)Diol Yield (Hydrolysis) (%)Selectivity to Epoxide (%)
Unbuffered (Standard) 2.9~35%~15%~20%< 45%
Buffered (Optimized) 6.4~80%76% < 5%> 90%

Troubleshooting & FAQs

Q1: My epoxide yield is consistently below 20%, and I am detecting high levels of a highly polar byproduct. What is happening? A1: You are experiencing acid-catalyzed hydrolysis of the oxirane ring. The polar byproduct is 2,3-dihydroxybutanoic acid (an α,β-dihydroxy acid). Crotonic acid naturally lowers the pH of the aqueous medium, and at pH < 3, the epoxide is rapidly destroyed[2]. Actionable Fix: Buffer your reaction medium. Titrate the starting mixture with KOH to a pH of 6.4 before adding the hydrogen peroxide.

Q2: The reaction is sluggish, and unreacted crotonic acid remains even after 6 hours. How can I accelerate turnover? A2: Sluggish kinetics usually stem from inefficient generation of the peroxotungstate active species. Commercial bulk WO₃ often has a low surface area, limiting the solid-liquid interface where H₂O₂ activation occurs. Actionable Fix: Utilize combustion-synthesized WO₃, which possesses a higher surface area and defect density, promoting faster H₂O₂ activation. Ensure the reaction temperature is maintained strictly at 65 °C; dropping below 50 °C significantly retards the epoxidation of electron-deficient alkenes.

Q3: Can I use a stronger oxidant (e.g., >30% H₂O₂) or a different transition metal catalyst like Nickel to force the reaction to completion? A3: It is highly discouraged. Using highly concentrated H₂O₂ with tungsten catalysts can lead to rapid, exothermic disproportionation of the peroxide, creating a pressurization hazard. Furthermore, substituting WO₃ with other oxidants (like Nickel oxide hydroxide systems) is known to fail for α,β-unsaturated carboxylic acids, often resulting in radical fragmentation and carbon-carbon bond cleavage rather than epoxidation[3]. Stick to tungsten-based catalysts and 10-30% H₂O₂ added dropwise.

Q4: How do I verify the purity of the 3-methyloxirane-2-carboxylic acid without destroying it during analysis? A4: Avoid GC-MS methods that require high injector temperatures, as thermal stress can cause the epoxide to rearrange or degrade. Use ¹³C-NMR of the crude aqueous mixture (using D₂O as a lock). The disappearance of the alkene carbons (~122 and 150 ppm) and the appearance of the oxirane carbons (~50-60 ppm) is the most definitive, non-destructive validation method[2].

Sources

Optimization

purification and isolation challenges of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid

Answering the call for robust, field-tested guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for navigating the complexities of purify...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call for robust, field-tested guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for navigating the complexities of purifying and isolating rac-(2R,3S)-3-methyloxirane-2-carboxylic acid. As a Senior Application Scientist, my aim is to blend foundational scientific principles with practical, actionable solutions to the common and nuanced challenges encountered in the lab.

Introduction to the Challenge

rac-(2R,3S)-3-Methyloxirane-2-carboxylic acid, also known as racemic trans-2,3-epoxybutyric acid, is a valuable chiral building block, notably serving as a key intermediate in the synthesis of the antibiotic fosfomycin.[1][2][3] The primary difficulty in its isolation lies not in the removal of simple impurities, but in the separation of its two enantiomers: (2R,3S) and (2S,3R). Because enantiomers possess identical physical properties, standard purification techniques like distillation or conventional chromatography are ineffective.[4] This separation, known as chiral resolution, is paramount.

Furthermore, the molecule's structure—containing a strained epoxide ring and a carboxylic acid—presents inherent stability challenges. The epoxide is susceptible to ring-opening under both acidic and basic conditions, and the entire molecule can be sensitive to thermal degradation.[5][6]

This guide provides a structured approach to overcoming these hurdles through a series of frequently asked questions, in-depth troubleshooting scenarios, and validated experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What exactly is rac-(2R,3S)-3-methyloxirane-2-carboxylic acid?

This name describes a specific diastereomer of 3-methyloxirane-2-carboxylic acid where the methyl group and the carboxylic acid group are on opposite sides of the epoxide ring (trans configuration). The "rac" prefix indicates that it is a racemic mixture, containing equal amounts of the (2R,3S) and (2S,3R) enantiomers.[7]

Q2: What are the primary challenges in purifying this compound?

The two main challenges are:

  • Enantiomeric Resolution: Separating the (2R,3S) and (2S,3R) enantiomers from the racemic mixture. This requires specialized techniques that can differentiate between chiral molecules.[4]

  • Chemical Stability: Preventing the degradation of the molecule. The epoxide ring is prone to hydrolysis (ring-opening) in the presence of strong acids or bases, and the compound can be sensitive to high temperatures.[6]

Q3: What are the principal methods for resolving the enantiomers of this acid?

There are three main strategies, each with its own advantages:

  • Diastereomeric Salt Resolution: This classic method involves reacting the racemic acid with a single enantiomer of a chiral base. This forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized.[4][8][9]

  • Covalent Derivatization: The racemic acid is reacted with a chiral auxiliary (e.g., a chiral alcohol like L-(-)-menthol) to form a mixture of diastereomeric esters.[10] These diastereomers can be separated by standard silica gel chromatography, after which the chiral auxiliary is cleaved to yield the pure enantiomeric acid.

  • Chiral Chromatography: This is a direct method where the racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, causing them to separate.[11][12]

Q4: How can I confirm the success of my resolution and determine the enantiomeric excess (e.e.)?

Analytical Chiral HPLC is the gold standard for this analysis. A small amount of the purified sample is injected onto a suitable chiral column. The resulting chromatogram will show two separated peaks, one for each enantiomer. The enantiomeric excess is calculated from the relative area of these peaks.[13][14]

Q5: What general precautions should I take to maintain the compound's stability during purification?

  • Avoid pH Extremes: Buffer your solutions where possible and avoid prolonged exposure to strong acids or bases that can catalyze epoxide ring-opening.

  • Minimize Heat Exposure: Use low-temperature purification methods. For example, prefer crystallization or flash chromatography over distillation, which requires high temperatures that can cause thermal degradation.[6]

  • Use Anhydrous Solvents (When Appropriate): Water can act as a nucleophile for ring-opening, especially if conditions become slightly acidic or basic. Using dry solvents during reactions and workups can improve stability.

Section 2: Troubleshooting and Strategy Guide

This section addresses specific problems you may encounter during your experiments.

Q: I need to resolve the enantiomers. Which method should I choose?

A: The optimal method depends on your experimental scale, available equipment, and the cost of reagents. The following decision tree can guide your choice.

G start Start: Racemic Acid Mixture scale What is your production scale? start->scale equip Do you have access to preparative Chiral HPLC? scale->equip < 1 gram salt Diastereomeric Salt Resolution scale->salt > 1 gram hplc Preparative Chiral HPLC equip->hplc Yes deriv Covalent Derivatization (e.g., with L-menthol) equip->deriv No salt_adv Advantages: - Scalable to kg quantities - Cost-effective reagents - Established technology salt->salt_adv hplc_adv Advantages: - Direct separation - High purity achievable - Rapid method development hplc->hplc_adv deriv_adv Advantages: - Separation on standard silica gel - Can be highly effective deriv->deriv_adv G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Acid Liberation rac_acid Racemic Acid (R-acid + S-acid) mix Mix & Dissolve in Hot Solvent rac_acid->mix chiral_base Chiral Base (e.g., R-base) chiral_base->mix cool Slow Cooling mix->cool filter Filter cool->filter crystals Crystals (Less Soluble Salt) (e.g., R-acid, R-base) filter->crystals Solid filtrate Filtrate (More Soluble Salt) (e.g., S-acid, R-base) filter->filtrate Liquid acidify Add HCl / Extract crystals->acidify pure_acid Pure Enantiomer (e.g., R-acid) acidify->pure_acid

Sources

Troubleshooting

reducing unwanted byproducts during rac-(2R,3S)-3-methyloxirane-2-carboxylic acid reactions

Welcome to the Lab Bench: Technical Support Center for rac-(2R,3S)-3-Methyloxirane-2-Carboxylic Acid Workflows As a Senior Application Scientist, I frequently consult with researchers and drug development professionals s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Lab Bench: Technical Support Center for rac-(2R,3S)-3-Methyloxirane-2-Carboxylic Acid Workflows

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the synthesis and downstream utilization of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid (also known as trans-3-methylglycidic acid or 2,3-epoxybutyric acid). Because of the inherent ring strain of the oxirane moiety and the electronic influence of the adjacent carboxylic acid, this molecule is highly susceptible to unwanted side reactions—namely, premature hydrolysis and poor regioselectivity during nucleophilic ring-opening.

This technical guide is structured to address the two most critical failure points in this chemical workflow: upstream synthesis and downstream application.

Section 1: Upstream Synthesis & Epoxide Stability

FAQ 1: Why am I seeing massive amounts of 2,3-dihydroxybutanoic acid instead of my target epoxide during crotonic acid epoxidation?

The Causality: When synthesizing rac-(2R,3S)-3-methyloxirane-2-carboxylic acid via the epoxidation of crotonic acid using hydrogen peroxide and a tungsten oxide (WO₃) catalyst, the reaction environment naturally acidifies as the peroxide decomposes. If the pH drops below 3.0, the oxirane oxygen becomes protonated. This dramatically increases the electrophilicity of the ring carbons, facilitating rapid nucleophilic attack by the aqueous solvent[1]. The result is the hydrolytic cleavage of the epoxide ring, yielding 2,3-dihydroxybutanoic acid as an unwanted diol byproduct[2].

To prevent this, the reaction must be strictly buffered. Increasing the pH to approximately 6.4 using KOH effectively neutralizes the acidic environment, stabilizing the oxirane ring and shifting the molar distribution heavily in favor of the desired epoxide (up to 76% yield)[3].

Quantitative Data Summary: The table below illustrates the profound impact of pH on product distribution during a 3-hour epoxidation reaction at 65 °C.

Reaction ConditionInitial pHTarget Epoxide Yield (mol %)Diol Byproduct Yield (mol %)Primary Mechanistic Driver
Unbuffered2.922%37%Acid-catalyzed oxirane hydrolysis
KOH Buffered6.454% – 76%< 22%Stable epoxidation
Self-Validating Protocol: pH-Controlled Epoxidation of Crotonic Acid

Objective: Synthesize rac-(2R,3S)-3-methyloxirane-2-carboxylic acid while suppressing diol formation.

  • Preparation: Dissolve 0.255 mol/L of crotonic acid in deionized water within a jacketed glass reactor equipped with a pH probe and overhead stirrer.

  • Catalyst Addition: Add 77 mg of combustion-synthesized WO₃ catalyst to the solution[1].

  • pH Calibration (Critical Step): Titrate the mixture with 1.0 M KOH until the pH stabilizes exactly at 6.4. Validation Checkpoint: Ensure the pH meter reading is stable for 5 minutes before proceeding to prevent localized acidic pockets.

  • Oxidation: Heat the reactor to 65 °C. Begin a dropwise addition of 230 mL of 10 vol% H₂O₂.

  • Active Monitoring: Continuously monitor the pH. As H₂O₂ decomposes and reacts, the pH will attempt to drop. Use a syringe pump to co-feed KOH, maintaining the pH at 6.4 ± 0.2.

  • In-Process Validation: After 30 minutes, withdraw a 0.5 mL aliquot. Analyze via ¹³C-NMR. Self-Validation: The disappearance of the crotonic acid alkene signals (~122 ppm) and the appearance of oxirane ring signals without the broad diol hydroxyl peaks confirms successful, selective epoxidation[1].

  • Workup: Quench the reaction, filter the solid WO₃ catalyst, and extract the aqueous layer with ethyl acetate to isolate the epoxide.

Section 2: Downstream Application & Regioselectivity

FAQ 2: During nucleophilic ring-opening, I am getting a 50/50 mixture of α- and β-substituted byproducts. How do I force the reaction to be regioselective?

The Causality: The epoxide ring of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid can open at either the α-carbon (C2) or the β-carbon (C3). Under standard, un-catalyzed conditions, nucleophilic attack at the α-carbon is electronically favored because it is adjacent to the electron-withdrawing carbonyl group, making C2 highly electrophilic[4]. However, the β-carbon is less sterically hindered than the α-carbon (which bears the bulky carboxylate group). This conflict between electronic preference (C2) and steric preference (C3) leads to messy mixtures of regioisomers.

To force regioselectivity, you must introduce a Lewis acid catalyst (such as AlCl₃ or Sc(OTf)₃). The Lewis acid coordinates simultaneously to the epoxide oxygen and the adjacent carbonyl oxygen (chelation). This coordination complex sterically shields the α-carbon and redistributes electron density, effectively directing the incoming nucleophile (e.g., an azide or amine) to attack exclusively at the β-carbon (C3), yielding the α-hydroxy-β-substituted byproduct[5][6].

Pathway Crotonic Crotonic Acid (Starting Material) Epoxidation Epoxidation (WO3 / H2O2) Crotonic->Epoxidation Epoxide rac-(2R,3S)-3-methyloxirane- 2-carboxylic acid Epoxidation->Epoxide pH ~6.4 Hydrolysis Acidic Hydrolysis (pH < 3.0) Epoxidation->Hydrolysis pH drop Epoxide->Hydrolysis H+ / H2O Nucleophile Nucleophilic Ring Opening (e.g., NaN3 or Amines) Epoxide->Nucleophile Diol 2,3-Dihydroxybutanoic acid (Unwanted Diol Byproduct) Hydrolysis->Diol Regio1 α-Attack Product (C2-Substituted Regioisomer) Nucleophile->Regio1 Uncatalyzed (Electronic Control) Regio2 β-Attack Product (C3-Substituted Regioisomer) Nucleophile->Regio2 Lewis Acid Catalyst (Chelation Control)

Reaction pathways of crotonic acid epoxidation and ring-opening, highlighting byproduct formation.

Self-Validating Protocol: Regioselective Azidolysis via Lewis Acid Catalysis

Objective: Perform a ring-opening reaction to yield α-hydroxy-β-azidobutyric acid with >90% regioselectivity.

  • Preparation: In a flame-dried, argon-purged flask, dissolve 1.0 equivalent of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid in anhydrous THF.

  • Catalyst Activation: Add 0.1 equivalents of anhydrous AlCl₃. Stir at room temperature for 15 minutes to allow the chelation complex to form between the Lewis acid, the epoxide oxygen, and the carboxylate[6].

  • Nucleophile Addition: Slowly add 1.2 equivalents of sodium azide (NaN₃). Safety Note: Ensure no acidic protons are introduced to prevent the formation of volatile, toxic hydrazoic acid.

  • Reaction Execution: Heat the mixture to 50 °C and stir for 4 hours.

  • In-Process Validation: Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with Hexane/Ethyl Acetate (1:1). Self-Validation: The disappearance of the epoxide spot and the appearance of a single new spot (rather than two closely eluting spots) confirms high regioselectivity.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (3 × 15 mL). Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to isolate the pure α-hydroxy-β-azidobutyric acid[6].

References

  • Title: Synthesis of α,β‐ and β‐Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives Source: ResearchGate URL
  • Title: Molar distribution obtained at different initial pH (6.4 and 2.9) after...
  • Title: Buy 2,3-Dihydroxybutanoic acid | 3413-97-6 Source: Smolecule URL
  • Title: Buy n-butyl (2S,3R)
  • Title: Malārijas enzīmu inhibitoru izveide / Development of Malarial Enzyme Inhibitors Source: RTU E-books URL
  • Title: Computer-aided design and synthesis of papain-like protease and 3-chymotrypsin-like Source: eScholarship@McGill URL

Sources

Optimization

Technical Support Center: GC-MS Optimization for 3-Methyloxirane-2-carboxylic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and optimize the g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and optimize the gas chromatography-mass spectrometry (GC-MS) analysis of 3-methyloxirane-2-carboxylic acid (also known as 2-methylglycidic acid).

Analyzing this compound presents a unique dual-challenge: it contains a highly polar carboxylic acid moiety that causes poor volatility, alongside a highly strained, thermally labile three-membered epoxide (oxirane) ring[1]. The following guide bypasses generic advice, providing mechanistic troubleshooting, self-validating protocols, and optimized parameters to ensure robust, reproducible retention times (RT) and sharp peak shapes.

Part 1: Core Troubleshooting FAQs

Q: Why does the retention time of my standard drift across sequential injections, accompanied by severe peak tailing and split peaks? A: This is a classic symptom of analyte degradation within the GC inlet, rather than a column stationary phase issue. The oxirane ring in 3-methyloxirane-2-carboxylic acid is highly susceptible to thermal and catalytic ring-opening[2]. If your GC inlet is too hot (e.g., >250 °C) or if the glass liner contains active silanol sites (from matrix buildup or poor deactivation), the epoxide ring cleaves during vaporization. This creates a mixture of degradation artifacts (such as diols or rearranged carbonyls) that interact strongly with the column, causing tailing and apparent RT shifts. Causality & Solution: You must decouple vaporization from degradation. Lower the inlet temperature to 210 °C and strictly use an ultra-inert, deactivated single-taper liner with glass wool. The single taper minimizes sample contact with the active metal seal at the bottom of the inlet.

Q: Which derivatization strategy is optimal? Can I use standard BF3/Methanol esterification? A: No. Using Boron Trifluoride (BF3) in methanol is a critical error for this specific analyte. BF3 is a strong Lewis acid that will rapidly catalyze the nucleophilic opening of the epoxide ring, destroying your target analyte before it even reaches the GC system[2]. Causality & Solution: You must use a mild derivatization approach that masks the polar carboxylic acid to increase volatility without attacking the oxirane ring[3]. Silylation is the method of choice. While BSTFA is common, we strongly recommend MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide). MTBSTFA forms a tert-butyldimethylsilyl (TBDMS) ester, which is significantly more stable and less moisture-sensitive than standard TMS esters[4]. The steric bulk of the TBDMS group protects the derivative from hydrolysis in the autosampler vial, ensuring highly reproducible retention times[5].

Q: I am observing signal suppression and RT shifts when analyzing this compound in complex biological matrices. How do I self-validate my method? A: Matrix effects in GC-MS often manifest as signal suppression due to incomplete transfer of the derivatized analyte during injection, or active site competition at the head of the column[6]. Biological matrices contain endogenous acids and carbohydrates that consume the derivatization reagent. If MTBSTFA is depleted, 3-methyloxirane-2-carboxylic acid will only partially derivatize. Self-Validation System: Always run a "Matrix Spike Derivatization Check." Spike a stable isotope internal standard (e.g., a deuterated aliphatic acid) into both a neat solvent and your matrix before derivatization. If the internal standard's peak area drops or its RT shifts in the matrix sample, your derivatization reagent is being exhausted. You must either increase the MTBSTFA volume or perform a sample clean-up (e.g., Solid Phase Extraction) prior to derivatization.

Part 2: Visualizations of Chemical Pathways & Workflows

Pathway Target 3-Methyloxirane-2-carboxylic acid (Highly Polar, Thermally Labile) Acid Harsh Derivatization (e.g., BF3/MeOH) Target->Acid Lewis Acid Catalyst Mild Mild Silylation (MTBSTFA / 60°C) Target->Mild Base Catalysis Degradation Epoxide Ring Opening (Artifact Peaks, RT Shifts) Acid->Degradation Nucleophilic Attack Stable Intact TBDMS Ester (Stable RT, Sharp Peak) Mild->Stable Steric Protection

Caption: Chemical pathways showing oxirane ring degradation versus stabilization via TBDMS.

GCMS_Workflow A 1. Sample Preparation Ensure absolute dryness B 2. Mild Derivatization MTBSTFA + Pyridine A->B C 3. GC Inlet Optimization Deactivated Liner, Temp: 210°C B->C D 4. GC Separation Constant Flow (1 mL/min) C->D E 5. MS Detection SIM Mode for TBDMS Fragments D->E

Caption: Step-by-step GC-MS optimization workflow for epoxide-containing carboxylic acids.

Part 3: Quantitative Data & Parameters

Table 1: Quantitative Comparison of Derivatization Reagents for Epoxide-Carboxylic Acids
ReagentReaction MechanismEpoxide Ring StabilityDerivative StabilityTypical RT Shift (vs Native)
BF3 / Methanol Acid-catalyzed methylationPoor (Ring Cleavage)High (Methyl Ester)N/A (Degrades)
BSTFA + 1% TMCS Trimethylsilylation (TMS)ModerateLow (Moisture Sensitive)+ 2.5 min
MTBSTFA tert-ButyldimethylsilylationExcellent High (Sterically Hindered) + 4.2 min
Table 2: Optimized GC-MS Parameters for TBDMS-Derivatized 3-Methyloxirane-2-carboxylic Acid
ParameterOptimized SettingScientific Rationale
Inlet Temperature 210 °CHigh enough to volatilize the TBDMS ester; low enough to prevent thermal oxirane cleavage.
Liner Type Ultra-inert, single taperMinimizes active silanol sites and prevents contact with the hot metal base seal.
Carrier Gas Flow Helium, 1.0 mL/min (Constant)Maintains consistent linear velocity, preventing RT drift during the temperature ramp.
Oven Ramp 60°C (1 min) → 15°C/min → 280°CRapidly elutes the solvent, then provides a shallow ramp to separate the analyte from matrix interferences.
MS Source Temp 230 °CPrevents condensation of the bulky TBDMS derivative in the ion source without causing fragmentation.

Part 4: Experimental Protocols

Protocol 1: Mild TBDMS Derivatization (Self-Validating Workflow)

Objective: Convert the polar carboxylic acid to a volatile TBDMS ester without cleaving the oxirane ring. Self-Validation Check: Inclusion of a stable isotope internal standard to monitor derivatization efficiency and matrix suppression.

  • Sample Drying: Transfer 50 µL of your extracted sample to a glass GC vial. Add 10 µL of Internal Standard (e.g., a deuterated aliphatic acid at 10 µg/mL). Dry completely under a gentle stream of ultra-pure nitrogen.

    • Causality: MTBSTFA is highly moisture-sensitive; residual water will rapidly hydrolyze the reagent, leading to incomplete derivatization and severe RT shifts[4].

  • Reagent Addition: Add 50 µL of anhydrous pyridine (acts as an acid scavenger and basic catalyst) and 50 µL of neat MTBSTFA[4].

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 60 °C for 60 minutes.

    • Causality: 60 °C provides enough thermal energy to drive the silylation of the sterically hindered carboxylic acid without providing enough energy to thermally open the epoxide ring.

  • Validation Analysis: Inject 1 µL of the derivatized mixture into the GC-MS. Calculate the peak area ratio of the analyte to the internal standard. A consistent ratio across technical replicates validates that the derivatization went to completion.

Protocol 2: GC-MS Instrument Method & System Suitability Test (SST)

Objective: Ensure the GC flow path is inert enough to transmit the labile epoxide intact.

  • Inlet Preparation: Install a new, ultra-inert single-taper glass liner with deactivated quartz wool. Set the inlet temperature to 210 °C.

    • Causality: The single taper prevents the sample from contacting the hot metal seal at the base of the inlet, which can act as a catalyst for epoxide degradation.

  • Column Installation: Install a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS or SLB-5ms, 30m x 0.25mm x 0.25µm)[4]. Set carrier gas (Helium) to a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 60 °C, hold for 1 min.

    • Ramp 1: 15 °C/min to 280 °C.

    • Final: 280 °C, hold for 3 min.

  • System Suitability Test (SST): Before running analytical samples, inject a low-level standard (e.g., 1 µg/mL). Evaluate the peak asymmetry factor (tailing factor).

    • Self-Validation: If the tailing factor exceeds 1.5, the inlet contains active silanol sites or the liner is contaminated. Do not proceed with the batch until the inlet is serviced and the SST passes.

References

  • PubChem. "3-Methyloxirane-2-carboxylic acid | C4H6O3 | CID 542151". National Institutes of Health (NIH). 1

  • IntechOpen. "Derivatization Methods in GC and GC/MS". 2

  • BenchChem. "Comparative analysis of derivatization reagents for carboxylic acids". 3

  • MDPI. "Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization". 6

  • Sigma-Aldrich. "The Derivatization and Analysis of Amino Acids by GC-MS". 4

  • Sigma-Aldrich. "The Use of Derivatization Reagents for Gas Chromatography (GC)". 5

Sources

Troubleshooting

stability in aqueous solution and storage optimization for rac-(2R,3S)-3-methyloxirane-2-carboxylic acid

Technical Support Center: rac-(2R,3S)-3-methyloxirane-2-carboxylic acid A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for handling, storing, and tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: rac-(2R,3S)-3-methyloxirane-2-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for handling, storing, and troubleshooting experiments involving rac-(2R,3S)-3-methyloxirane-2-carboxylic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them to ensure the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid.

Q1: What is rac-(2R,3S)-3-methyloxirane-2-carboxylic acid and what is its primary point of instability?

A1: Rac-(2R,3S)-3-methyloxirane-2-carboxylic acid is a racemic mixture of a substituted epoxide carboxylic acid. Its key structural feature is a strained three-membered epoxide ring, which is highly susceptible to nucleophilic attack. The primary point of instability, particularly in aqueous solutions, is the hydrolysis of this epoxide ring, which leads to the formation of the corresponding diol, 2,3-dihydroxy-3-methylbutanoic acid.[1][2] This degradation pathway is irreversible and results in a loss of the parent compound.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The rate of epoxide hydrolysis is highly dependent on pH.[2][3]

  • Acidic Conditions (pH < 6): The hydrolysis is significantly accelerated. The reaction proceeds via an acid-catalyzed mechanism where the epoxide oxygen is first protonated, making the ring much more electrophilic and susceptible to opening by a weak nucleophile like water.[4][5][6] The attack of water will preferentially occur at the more substituted carbon atom.[6]

  • Neutral Conditions (pH ≈ 7): Hydrolysis still occurs but at a slower rate compared to acidic or basic conditions.[1][4]

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis also occurs. Under these conditions, the hydroxide ion (a strong nucleophile) directly attacks one of the epoxide carbons, leading to ring-opening.[5][6] This reaction follows an SN2 mechanism, with the nucleophile attacking the sterically least hindered carbon.[6]

For maximum stability in aqueous solution, it is recommended to prepare solutions in a buffered system at a slightly acidic to neutral pH (e.g., pH 6.0-7.0) and use them as quickly as possible.

Q3: What are the optimal storage conditions for the solid compound and its solutions?

A3: Proper storage is critical to maintain the integrity of the compound. Different conditions apply to the solid form versus solutions. Long-term storage of epoxides at ambient temperature, especially when exposed to light and air, can lead to degradation.[7]

Form Temperature Conditions Rationale
Solid 2-8°CStore in a tightly sealed container, protected from light and moisture.Minimizes potential hydrolysis from atmospheric moisture and degradation from light or heat.
Aqueous Solution -20°C to -80°CPrepare in a suitable buffer (pH 6-7), aliquot into single-use volumes, and flash-freeze.Freezing slows the rate of hydrolysis significantly. Aliquoting prevents multiple freeze-thaw cycles which can accelerate degradation.
Organic Solvent -20°C to -80°CStore in an anhydrous aprotic solvent (e.g., DMSO, DMF, Acetonitrile).Aprotic solvents lack the protons to catalyze ring-opening, offering much greater stability than aqueous solutions. Ensure the solvent is anhydrous to prevent slow hydrolysis.

Q4: What analytical methods are recommended for monitoring the stability and purity of this compound?

A4: Several analytical techniques can be employed to assess the purity and monitor the degradation of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. A reversed-phase (RP-HPLC) method can separate the parent epoxide from its more polar diol degradation product.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR can be used to confirm the structure and identify degradation products. The disappearance of characteristic epoxide proton signals and the appearance of diol signals can be quantified.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique provides both separation and mass identification, allowing for sensitive detection of the parent compound and its degradation products.[11]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Rapid loss of active compound in my aqueous experimental buffer.

  • Probable Cause 1: Incorrect pH. Your buffer pH may be too acidic or too basic, catalyzing the hydrolysis of the epoxide ring.[3]

  • Solution: Measure the pH of your buffer after adding the compound. Adjust the buffer to a pH range of 6.0-7.0. For long-term experiments, consider preparing fresh solutions periodically.

  • Probable Cause 2: Presence of other nucleophiles. Your buffer may contain components with nucleophilic groups (e.g., primary amines, thiols) that can react with and open the epoxide ring.

  • Solution: Review the composition of your buffer and media. If possible, replace nucleophilic components with non-reactive alternatives. If this is not possible, the compound must be added to the medium immediately before starting the experiment to minimize degradation.

  • Probable Cause 3: Temperature. Experiments conducted at elevated temperatures (e.g., 37°C) will have a significantly higher rate of hydrolysis compared to those at room temperature or 4°C.

  • Solution: While the experimental temperature is often fixed, be aware of this limitation. Prepare your stock solutions cold, and add them to the experimental system at the last possible moment. Run a control experiment in your buffer at the target temperature to quantify the rate of abiotic degradation over the course of your experiment.

Problem 2: Inconsistent or non-reproducible results in biological assays.

  • Probable Cause 1: Degradation during storage. If stock solutions are not stored properly (e.g., at 4°C in aqueous buffer, subjected to multiple freeze-thaw cycles), the actual concentration of the active epoxide will decrease over time, leading to variability between experiments.

  • Solution: Follow the storage optimization guidelines in the table above. Always prepare fresh dilutions from a properly stored, frozen, single-use aliquot of a concentrated stock solution (preferably in an anhydrous organic solvent like DMSO).

  • Probable Cause 2: Enantioselective Degradation. In biological systems, enzymes such as epoxide hydrolases can degrade the compound. It is possible for this degradation to be enantioselective, meaning one enantiomer is metabolized faster than the other.[12][13] This can change the effective concentration and isomeric ratio of the compound over time.

  • Solution: This is an inherent property of the biological system. To investigate this, you can use a chiral HPLC method to monitor the concentration of each enantiomer over time. This will help you understand the kinetics of the compound in your specific assay.

Problem 3: An unknown peak appears in my HPLC chromatogram over time.

  • Probable Cause: This is almost certainly the diol hydrolysis product, 2,3-dihydroxy-3-methylbutanoic acid. Due to the addition of two hydroxyl groups, this product will be more polar than the parent epoxide.

  • Solution: On a standard reversed-phase HPLC column (like a C18), the more polar diol will have a shorter retention time than the parent compound. To confirm its identity, you can use LC-MS to check if the mass of the new peak corresponds to the parent compound + 18 Da (the mass of water).

Part 3: Experimental Protocols & Visualizations

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
  • Buffer Preparation: Prepare a 50 mM phosphate buffer and adjust the pH to 6.5. Filter the buffer through a 0.22 µm filter.

  • Weighing: Accurately weigh out the desired amount of solid rac-(2R,3S)-3-methyloxirane-2-carboxylic acid in a microcentrifuge tube.

  • Dissolution: Add the cold (4°C) pH 6.5 buffer to the solid to achieve the desired final concentration. Vortex briefly until fully dissolved. Perform this step on ice.

  • Aliquoting: Immediately divide the stock solution into single-use aliquots in sterile microcentrifuge tubes. The volume should be appropriate for one experiment to avoid reusing any leftover solution.

  • Storage: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and immediately transfer them to a -80°C freezer for long-term storage.

Diagram 1: Primary Degradation Pathway in Aqueous Solution

This diagram illustrates the acid-catalyzed and base-catalyzed hydrolysis of the epoxide ring, the primary degradation pathway for rac-(2R,3S)-3-methyloxirane-2-carboxylic acid.

G cluster_acid Acid-Catalyzed Hydrolysis (pH < 6) cluster_base Base-Catalyzed Hydrolysis (pH > 8) Compound Epoxide Protonation Protonated Epoxide (Activated Intermediate) Compound->Protonation + H⁺ Diol_acid Diol Product Protonation->Diol_acid + H₂O H2O_acid H₂O (Nucleophile) H_plus H⁺ (Catalyst) Compound_base Epoxide Intermediate_base Alkoxide Intermediate Compound_base->Intermediate_base + OH⁻ (SN2 Attack) OH_minus OH⁻ (Nucleophile) Diol_base Diol Product Intermediate_base->Diol_base + H₂O (Protonation) H2O_base H₂O

Caption: Acid- and Base-Catalyzed Hydrolysis Pathways.

Diagram 2: Workflow for Investigating Compound Instability

This workflow provides a logical decision tree for troubleshooting experiments where compound instability is suspected.

G Start Inconsistent Experimental Results: Suspect Compound Instability CheckStock 1. Verify Stock Solution Integrity - Age and storage conditions? - Multiple freeze-thaws? Start->CheckStock PrepFresh Prepare Fresh Stock Solution (See Protocol 1) CheckStock->PrepFresh If stock is old or improperly stored ProblemPersists Problem Persists CheckStock->ProblemPersists If stock storage is optimal ReRun Re-run Experiment PrepFresh->ReRun ProblemSolved Problem Resolved ReRun->ProblemSolved [Success] ReRun->ProblemPersists [Failure] CheckBuffer 2. Analyze Experimental Buffer - What is the pH? - Are nucleophiles present? ProblemPersists->CheckBuffer RunControl Run Abiotic Stability Control: Incubate compound in buffer, monitor by HPLC over time. CheckBuffer->RunControl IsStable Is compound stable in buffer? RunControl->IsStable ModifyBuffer Modify Buffer: - Adjust pH to 6.0-7.0 - Remove nucleophiles IsStable->ModifyBuffer No BioDeg Instability is likely due to biological/enzymatic degradation. Consider time-course and chiral analysis. IsStable->BioDeg Yes ModifyBuffer->ReRun

Caption: Decision Tree for Troubleshooting Compound Instability.

References

  • Vertex AI Search. (n.d.). HYDROLYSIS.
  • Lindberg, D., de la Fuente Revenga, M., et al. (n.d.). Epoxide hydrolysis as a model system for understanding flux through a branched reaction scheme. PMC.
  • Cox, R. A. (2012). Mechanisms of Hydrolysis and Rearrangements of Epoxides. ResearchGate.
  • Zhang, J., & Elfarra, A. A. (n.d.). Mechanisms of Hydrolysis and Rearrangements of Epoxides. ResearchGate.
  • American Chemical Society. (n.d.). Specific effects of chloride ion on epoxide hydrolysis. The pH-dependence of the rates and mechanisms for the hydrolysis of indene oxide. Journal of the American Chemical Society.
  • Srimankar, K., et al. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. PubMed.
  • Merkx, D., et al. (2022). Quantitative assessment of epoxide formation in oil and mayonnaise by 1H-13C HSQC NMR spectroscopy. WUR eDepot.
  • ACS Publications. (2018). Long-Term Storage Stability of Epoxides Derived from Vegetable Oils and Their Methyl Esters. Energy & Fuels.
  • Srimankar, K., et al. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). 3-Methyloxirane-2-carboxylic acid. PubChem.
  • National Institutes of Health. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • Sigma-Aldrich. (n.d.). rac-(2R,3S)-3-methyloxolane-2-carboxylic acid.
  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International.
  • BLDpharm. (n.d.). (2S,3R)-3-Methyloxirane-2-carboxylic acid.
  • NextSDS. (n.d.). 3-methyl-3-octyloxirane-2-carboxylic acid. Chemical Substance Information.
  • Wang, P., et al. (2015). Enantioselective Degradation of (2RS, 3RS)-Paclobutrazol in Rat Liver Microsomes. PubMed.
  • RSC Publishing. (2024). A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions.
  • ResearchGate. (n.d.). rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid.
  • Jia, G., et al. (n.d.). Different Degradation Patterns of Chiral Contaminant Enantiomers: Paclobutrazol as a Case Study. SciELO.
  • National Institutes of Health. (n.d.). Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. PMC.
  • National Institutes of Health. (n.d.). rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid. PMC.
  • Chemistry Steps. (2024). Reactions of Epoxides under Acidic and Basic Conditions.
  • Google Patents. (n.d.). Tricyclic heterobifunctional compounds for degradation of targeted proteins.
  • Chemistry LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions.

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Epoxides: A Comparative Guide to a Potent Antibiotic and a Versatile Chemical Synthon in Enzyme Inhibition

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid, famously known as the antibiotic fosfomycin,...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid, famously known as the antibiotic fosfomycin, and 2-methyloxirane-2-carboxylic acid in the context of enzyme inhibition. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for assessing their inhibitory potential.

In the landscape of enzyme inhibitors, small, reactive molecules hold a place of prominence. The oxirane, or epoxide, ring is a classic electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues in enzyme active sites, leading to irreversible inhibition.[1] This guide focuses on two such molecules: rac-(2R,3S)-3-methyloxirane-2-carboxylic acid (fosfomycin) and the structurally related 2-methyloxirane-2-carboxylic acid. While both possess the reactive epoxide moiety, their utility and documented inhibitory activities diverge significantly.

At a Glance: Key Differences

Featurerac-(2R,3S)-3-methyloxirane-2-carboxylic acid (Fosfomycin)2-Methyloxirane-2-carboxylic acid
Primary Role Broad-spectrum antibiotic.[2][3][4]Chiral building block in chemical synthesis.[1]
Known Target UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[2][3][4][5][6][7][8]Potential inhibitor of proteases (e.g., cysteine proteases).[1]
Mechanism Irreversible, covalent inhibition of MurA via alkylation of a key cysteine residue (Cys115).[2][3][4]Potential for irreversible, covalent inhibition via nucleophilic attack on the epoxide ring.[1]
Stereochemistry The specific (2R,3S) stereochemistry is crucial for its potent activity.Available in racemic and enantiomerically pure forms for stereoselective synthesis.

The Established Inhibitor: rac-(2R,3S)-3-methyloxirane-2-carboxylic acid (Fosfomycin)

Fosfomycin is a clinically significant, broad-spectrum antibiotic discovered in 1969.[4] It is on the World Health Organization's List of Essential Medicines.[4] Its bactericidal action stems from the specific and irreversible inhibition of MurA, an essential enzyme in the biosynthesis of the bacterial cell wall.[2][4][6][8] This pathway is absent in mammals, making MurA an attractive target for antibacterial drug development.[5][7]

Mechanism of MurA Inhibition

Fosfomycin acts as an analog of phosphoenolpyruvate (PEP), one of the substrates of the MurA enzyme.[3][4][6][8] The inhibition is a time-dependent, covalent modification of the MurA active site.[3] Specifically, the nucleophilic thiol group of a cysteine residue (Cys115 in Escherichia coli MurA) attacks the C2 carbon of the oxirane ring.[2][3] This results in the opening of the epoxide and the formation of a stable covalent bond between the inhibitor and the enzyme, thereby rendering the enzyme inactive.[2][3]

cluster_0 MurA Active Site cluster_1 Fosfomycin Cys115-SH Cys115-SH (Nucleophile) Fosfomycin rac-(2R,3S)-3-methyloxirane-2-carboxylic acid Cys115-SH->Fosfomycin Nucleophilic Attack Covalent Adduct Inactive MurA-Fosfomycin Adduct Fosfomycin->Covalent Adduct Epoxide Ring Opening

Figure 1: Covalent inhibition of MurA by fosfomycin.

The Potential Inhibitor: 2-Methyloxirane-2-carboxylic acid

2-Methyloxirane-2-carboxylic acid is primarily recognized as a valuable chiral synthon in organic synthesis.[1] Its epoxide ring, analogous to that in fosfomycin, makes it a potential irreversible enzyme inhibitor.[1] However, there is a lack of specific studies detailing its activity against particular enzymes.

A Mechanistic Hypothesis

Based on its chemical structure, 2-methyloxirane-2-carboxylic acid can be hypothesized to act as an inhibitor of enzymes that utilize a nucleophilic residue in their catalytic mechanism. The epoxide ring is highly strained and therefore susceptible to nucleophilic attack. Enzymes such as cysteine proteases, which have a reactive cysteine thiol in their active site, are plausible targets.

The key difference in its interaction compared to fosfomycin would be the lack of the structural features that confer high affinity and specificity for the MurA active site. The phosphonic acid group and the 3-methyl group of fosfomycin are critical for its recognition and binding to MurA. In contrast, 2-methyloxirane-2-carboxylic acid presents a more "generic" epoxide warhead. Its inhibitory activity would likely be less potent and less specific than that of fosfomycin against MurA.

cluster_0 Enzyme Active Site cluster_1 Inhibitor Nucleophile Enzyme Nucleophile (e.g., Cys-SH, Ser-OH) Inhibitor 2-Methyloxirane-2-carboxylic acid Nucleophile->Inhibitor Nucleophilic Attack Covalent Adduct Inactive Covalent Enzyme-Inhibitor Adduct Inhibitor->Covalent Adduct Epoxide Ring Opening

Figure 2: General mechanism of irreversible enzyme inhibition by an epoxide.

Experimental Protocols: Assessing Enzyme Inhibition

To empirically compare the inhibitory potential of these two compounds, a standardized enzyme inhibition assay is required. Given the well-established role of fosfomycin, a MurA enzyme inhibition assay is the most relevant.

MurA Enzymatic Inhibition Assay

This assay biochemically determines the direct inhibitory effect of a compound on the MurA enzyme. The protocol is adapted from methods that measure the release of inorganic phosphate (Pi) during the enzymatic reaction.[9][10]

Materials:

  • Purified MurA enzyme

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • Test compounds (rac-(2R,3S)-3-methyloxirane-2-carboxylic acid and 2-methyloxirane-2-carboxylic acid)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.8)

  • Malachite Green reagent for phosphate detection

  • 96-well microplates

  • Microplate reader

Protocol:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC50 value.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the assay buffer, UNAG, and varying concentrations of the test compound. Include a positive control (e.g., a known MurA inhibitor like fosfomycin) and a negative control (solvent only).

  • Enzyme Addition: Add the purified MurA enzyme to each well to initiate the pre-incubation.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add PEP to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding the Malachite Green reagent, which will react with the inorganic phosphate produced.

  • Data Acquisition: Measure the absorbance at approximately 650 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of MurA inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value by fitting the data to a dose-response curve.

Start Start Prepare_Reagents Prepare Reagents: - MurA Enzyme - Substrates (UNAG, PEP) - Test Compounds - Assay Buffer Start->Prepare_Reagents Setup_Plate Set up 96-well plate with reaction mixture and varying inhibitor concentrations Prepare_Reagents->Setup_Plate Pre_incubate Pre-incubate enzyme with inhibitor Setup_Plate->Pre_incubate Initiate_Reaction Initiate reaction by adding PEP Pre_incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction and develop color with Malachite Green Incubate->Stop_Reaction Measure_Absorbance Measure absorbance at ~650 nm Stop_Reaction->Measure_Absorbance Analyze_Data Analyze data and calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for the MurA enzyme inhibition assay.

Conclusion

This guide illuminates the distinct roles of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid (fosfomycin) and 2-methyloxirane-2-carboxylic acid in the realm of enzyme inhibition. Fosfomycin is a highly specific and potent inhibitor of MurA, a property that has been successfully exploited for antibiotic therapy. Its efficacy is rooted in a precise molecular recognition within the enzyme's active site.

In contrast, 2-methyloxirane-2-carboxylic acid is a more general-purpose chemical entity. While its epoxide functionality suggests potential as an irreversible enzyme inhibitor, its lack of specific targeting features likely translates to lower potency and broader, less specific activity compared to fosfomycin. For researchers in drug discovery, this comparison underscores the importance of not only the reactive "warhead" but also the entire molecular scaffold in achieving potent and selective enzyme inhibition. The provided experimental protocol offers a robust framework for the empirical evaluation of these and other potential enzyme inhibitors.

References

  • Fosfomycin - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Silver, L. L. (2017). Fosfomycin: Mechanism and Resistance. Cold Spring Harbor Perspectives in Medicine, 7(3), a025262. [Link]

  • Fosfomycin. (2024). In Wikipedia. [Link]

  • Mihalovits, M., et al. (2019). Catalytic Mechanism and Covalent Inhibition of UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): Implications to the Design of Novel Antibacterials. Journal of Chemical Information and Modeling, 59(12), 5164-5177. [Link]

  • Zhanel, G. G., et al. (2019). Fosfomycin: Pharmacological, Clinical and Future Perspectives. Antibiotics, 8(1), 25. [Link]

  • Mihalovits, M., et al. (2019). Catalytic Mechanism and Covalent Inhibition of UDP- N-Acetylglucosamine Enolpyruvyl Transferase (MurA): Implications to the Design of Novel Antibacterials. PubMed, 31714731. [Link]

  • Falagas, M. E., et al. (2019). Fosfomycin: the characteristics, activity, and use in critical care. Therapeutics and Clinical Risk Management, 15, 455–468. [Link]

  • Al-Dabbagh, B., et al. (2018). Investigation of new inhibitors of udp-n-acetylglucosamine enolpyruvyl transferase (Mura) by virtual screening with antibacterial assessment. Infectious Disorders - Drug Targets, 18(3), 206-217. [Link]

  • Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition. (2022). Frontiers in Molecular Biosciences, 9, 889825. [Link]

  • Mihalovits, M., et al. (2019). Catalytic Mechanism and Covalent Inhibition of UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): Implications to the Design of Novel Antibacterials. ACS Publications. [Link]

  • Enzyme mechanism, inhibition, and antibiotic resistance in the first step of bacterial peptidoglycan biosynthesis catalyzed by MurA. (1998). ProQuest. [Link]

  • Brand, S. H., et al. (2001). Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme. Antimicrobial Agents and Chemotherapy, 45(10), 2940–2943. [Link]

  • What are MurA inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

  • Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition. (2022). Frontiers Media S.A.. [Link]

Sources

Comparative

NMR spectra comparison for rac-(2R,3S)-3-methyloxirane-2-carboxylic acid trans/cis isomers

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Stereochemical Assignment via High-Resolution 1 H NMR Spectroscopy Executive Summary The accurate stereochemical assignment of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Stereochemical Assignment via High-Resolution 1 H NMR Spectroscopy

Executive Summary

The accurate stereochemical assignment of oxirane (epoxide) derivatives is a critical quality control step in modern drug development. Specifically, rac-(2R,3S)-3-methyloxirane-2-carboxylic acid (the trans isomer, also known as trans-3-methylglycidic acid) serves as a vital synthetic intermediate for covalent protease inhibitors, including those targeting the SARS-CoV-2 3CLpro enzyme[1][2].

Because the trans and cis isomers exhibit vastly different spatial geometries, they dictate the subsequent 3D conformation of the active pharmaceutical ingredient (API). This guide objectively compares the 1 H NMR spectral signatures of the trans and cis isomers, providing the mechanistic causality behind their differences and a self-validating experimental protocol for their characterization.

Mechanistic Causality: The Karplus Equation in Strained Rings

The cornerstone of distinguishing trans and cis epoxides lies in the 3JHH​ vicinal coupling constant between the C2​ and C3​ protons on the oxirane ring.

In unstrained aliphatic systems, the Karplus equation correlates the dihedral angle ( θ ) between vicinal protons to their coupling constant. However, the 3-membered oxirane ring is highly strained, which compresses the internal bond angles and alters the standard Karplus curve[3].

  • Cis Isomer: The protons are eclipsed on the same face of the ring, resulting in a dihedral angle ( θ ) of approximately 0°. This optimal orbital overlap produces a relatively large coupling constant, typically 4.0 – 5.0 Hz [3][4].

  • Trans Isomer: The protons are on opposite faces of the ring. Due to the geometric constraints of the 3-membered ring, the effective dihedral angle is approximately 140°–150° (not a perfect 180°). This suboptimal alignment drastically reduces the orbital overlap, yielding a characteristically small coupling constant of 1.5 – 2.5 Hz [3][4].

Logic Oxirane Oxirane Ring Geometry Cis Cis Isomer (Dihedral ~0°) Oxirane->Cis Trans Trans Isomer (Dihedral ~140-150°) Oxirane->Trans JCis 3J_HH = 4.0 - 5.0 Hz Cis->JCis JTrans 3J_HH = 1.5 - 2.5 Hz Trans->JTrans Karplus Karplus Equation Correlation JCis->Karplus JTrans->Karplus

Logical relationship between oxirane stereochemistry, dihedral angles, and 3J_HH coupling constants.

Comparative Data Analysis

The table below summarizes the quantitative 1 H NMR data used to objectively differentiate the two isomers. The data for the trans isomer is derived from validated synthetic intermediates used in 3CLpro inhibitor development[1][2].

Analytical Parametertrans-3-Methyloxirane-2-carboxylic acidcis-3-Methyloxirane-2-carboxylic acid
Relative Stereochemistry rac-(2R,3S) / (2S,3R)rac-(2R,3R) / (2S,3S)
Dihedral Angle ( θH−H​ ) ~ 140° - 150°~ 0°
C2​ -H Chemical Shift ~ 3.25 ppm~ 3.50 ppm
C2​ -H Multiplicity Doublet (d)Doublet (d)
C3​ -H Chemical Shift ~ 3.29 ppm~ 3.40 ppm
C3​ -H Multiplicity Quartet of doublets (qd)Quartet of doublets (qd)
Oxirane 3JH2−H3​ Coupling 1.8 Hz (Diagnostic)~ 4.5 Hz (Diagnostic)
Methyl 3JH3−CH3​ Coupling 5.1 Hz5.1 Hz

Note: The C3​ proton appears as a quartet of doublets (qd) because it couples to both the adjacent methyl group (yielding a 5.1 Hz quartet) and the C2​ proton (yielding the diagnostic 1.8 Hz or 4.5 Hz doublet).

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your analytical data, the synthesis and subsequent NMR acquisition must be treated as a coupled, self-validating system.

Protocol A: Stereospecific Synthesis of the trans Isomer

The epoxidation of an alkene is a concerted mechanism; therefore, the geometry of the starting alkene strictly dictates the stereochemistry of the epoxide.

  • Reaction Setup: Dissolve (E)-but-2-enoic acid (crotonic acid) in a 1:1 mixture of acetone and water.

  • pH Control: Add NaHCO3​ to maintain a slightly basic pH (~7.5–8.0). Causality: Epoxides are highly susceptible to acid-catalyzed ring opening. Buffering the reaction prevents the degradation of the oxirane ring into a diol.

  • Oxidation: Slowly add Oxone (potassium peroxymonosulfate) at 0 °C. Stir for 2 hours.

  • Isolation: Extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield rac-(2R,3S)-3-methyloxirane-2-carboxylic acid.

Protocol B: High-Resolution 1 H NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of the isolated compound in 0.6 mL of CDCl3​ containing 0.03% v/v TMS. Causality: CDCl3​ is a non-coordinating solvent. Using it minimizes intermolecular hydrogen bonding involving the carboxylic acid, which could otherwise broaden the oxirane signals and obscure the fine 1.8 Hz coupling.

  • Instrument Tuning: Utilize an NMR spectrometer operating at ≥ 500 MHz. Causality: High field strength prevents second-order effects (roofing) and ensures the C2​ and C3​ signals (3.25 ppm and 3.29 ppm) do not overlap[3].

  • Acquisition Parameters: Set the acquisition time (AQ) to ≥ 4.0 seconds to achieve a digital resolution of ≤ 0.2 Hz/point. Causality: A short AQ truncates the Free Induction Decay (FID), artificially broadening the peaks and making a 1.8 Hz splitting indistinguishable from a singlet.

  • Self-Validation Check: Before assigning the stereochemistry based on the J -coupling, integrate the spectrum. The methyl doublet (~1.44 ppm) must integrate to exactly 3.0 relative to the C2​ (1.0) and C3​ (1.0) protons. Any deviation indicates impurity or ring-opening, invalidating the coupling constant analysis.

Workflow Step1 Stereospecific Epoxidation (Crotonic Acid + Oxone) Step2 Aqueous Workup & Product Isolation Step1->Step2 Step3 NMR Sample Preparation (Dissolution in CDCl3) Step2->Step3 Step4 1H NMR Acquisition (≥500 MHz, AQ ≥4.0s) Step3->Step4 Step5 Spectral Analysis (Extract 3J_HH Coupling) Step4->Step5 Step6 Stereochemical Assignment (trans vs. cis) Step5->Step6

Experimental workflow from stereospecific epoxidation to NMR-based stereochemical assignment.

References

  • Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors. ChemRxiv.[Link]

  • Computer-aided design and synthesis of papain-like protease and 3-chymotrypsin-like. eScholarship@McGill.[Link]

  • Epoxidation with Possibilities: Discovering Stereochemistry in Organic Chemistry via Coupling Constants. Journal of Chemical Education (ACS).[Link]

  • Synthesis and Identification of Epoxy Derivatives of 5-Methylhexahydroisoindole-1,3-dione and Biological Evaluation. MDPI.[Link]

Sources

Validation

Validation of 3-Methyloxirane-2-Carboxylic Acid Binding Affinity to SARS-CoV-2 Proteases: A Comparative Guide

Introduction and Mechanistic Scope The SARS-CoV-2 Main Protease (Mpro, or 3CLpro) is a highly conserved, dimeric cysteine protease that is absolutely essential for viral replication, making it a premier target for antivi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Scope

The SARS-CoV-2 Main Protease (Mpro, or 3CLpro) is a highly conserved, dimeric cysteine protease that is absolutely essential for viral replication, making it a premier target for antiviral drug development[1]. While the current clinical landscape is dominated by reversible covalent inhibitors like Nirmatrelvir—which utilizes a nitrile warhead to target the catalytic Cys145[2]—there is a critical need to evaluate alternative warhead chemistries to combat potential viral resistance.

This guide objectively evaluates the performance of 3-methyloxirane-2-carboxylic acid (and its structural derivatives), a class of compounds that leverage an epoxide warhead to achieve irreversible covalent inactivation of Mpro[3]. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, detailing the causality behind the binding mechanics and providing the self-validating experimental workflows required to rigorously benchmark this compound against existing alternatives.

Mechanistic Pathway of Epoxide Inhibition

Unlike reversible inhibitors (e.g., nitriles or aldehydes) that exist in an equilibrium of binding and unbinding, epoxides act as irreversible Michael acceptors. The catalytic Cys145 of Mpro performs a nucleophilic attack on the epoxide ring. High-resolution structural studies reveal a fascinating mechanistic preference: the Cys145 thiolate preferentially attacks the more sterically hindered Cα atom of the epoxide rather than the Cβ atom, resulting in a highly stable, permanent thioether bond[3].

Mechanism A SARS-CoV-2 Mpro (Active Cys145) C Non-covalent Complex A->C B 3-Methyloxirane-2- carboxylic acid B->C D Nucleophilic Attack by Cys145 C->D E Irreversible Covalent Adduct D->E

Mechanistic pathway of covalent Mpro inhibition by epoxide ring opening.

Comparative Performance Data

To objectively assess the viability of 3-methyloxirane-2-carboxylic acid, we must benchmark its inhibitory metrics against both clinical standards (Nirmatrelvir) and broad-spectrum veterinary/pre-clinical inhibitors (GC376). We also include a Papain-like protease (PLpro) inhibitor (GRL-0617) to provide context on target selectivity[2].

Table 1: Comparative Binding and Inhibitory Metrics

InhibitorWarhead ChemistryBinding MechanismPrimary TargetIC50 (Mpro)EC50 (Cellular)
3-Methyloxirane-2-carboxylic acid (Derivative) EpoxideIrreversible CovalentMpro (Cys145)~0.76 µM~5.00 µM
Nirmatrelvir NitrileReversible CovalentMpro (Cys145)~0.01 µM~0.07 µM
GC376 AldehydeReversible CovalentMpro (Cys145)~0.03 µM~0.90 µM
GRL-0617 NoneNon-covalentPLpro>50 µMN/A

Data synthesized from comparative structural and biological activity studies of SARS-CoV-2 inhibitors[3],[2].

Performance Analysis: While Nirmatrelvir exhibits superior raw potency (lower IC50), its reversible nature means the enzyme can theoretically regain activity as drug concentrations drop. 3-methyloxirane-2-carboxylic acid derivatives, despite a higher initial IC50, permanently neutralize the enzyme. This irreversible nature requires orthogonal validation techniques to accurately measure binding kinetics.

Experimental Methodologies & Validation Workflows

Robust validation of an irreversible covalent inhibitor requires a self-validating triad of assays. Relying solely on enzymatic cleavage can yield false positives due to compound aggregation or non-specific redox interference.

Workflow Step1 1. FRET Enzymatic Assay (IC50 Determination) Step2 2. Intact Mass Spectrometry (Covalent Adduct Verification) Step1->Step2 Step3 3. Surface Plasmon Resonance (Binding Kinetics) Step2->Step3 Step4 4. Cell-based Antiviral Assay (EC50 Determination) Step3->Step4

Step-by-step orthogonal validation workflow for covalent protease inhibitors.

Protocol 1: FRET-Based Enzymatic Assay (IC50)

Causality: We utilize a fluorogenic substrate (Dabcyl-KTSAVLQSGFRKME-Edans). Mpro specifically cleaves the Gln-Ser (QS) bond. Cleavage separates the Edans fluorophore from the Dabcyl quencher, emitting a signal strictly proportional to active enzyme concentration.

  • Buffer Preparation: Prepare assay buffer (20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT). Note: DTT is critical to maintain Cys145 in its reduced, nucleophilic state; without it, the enzyme oxidizes and becomes artificially inactive.

  • Enzyme Incubation: Dilute recombinant SARS-CoV-2 Mpro to a final concentration of 50 nM. Incubate with varying concentrations of 3-methyloxirane-2-carboxylic acid (0.01 µM to 100 µM) for 30 minutes at 37°C.

    • Self-Validation Step: Always run a no-inhibitor control (defines 100% velocity) and a Nirmatrelvir positive control to confirm enzyme viability.

  • Reaction Initiation: Add the FRET substrate to a final concentration of 20 µM.

  • Kinetic Readout: Measure fluorescence continuously for 20 minutes (Excitation: 340 nm, Emission: 490 nm). Calculate initial velocities ( V0​ ) and fit to a non-linear dose-response curve to derive the IC50.

Protocol 2: Intact Protein Mass Spectrometry

Causality: Enzymatic inhibition does not prove covalent binding. To definitively prove the epoxide ring-opening mechanism, LC-MS is required. If the inhibitor binds covalently, the mass of the intact Mpro will shift exactly by the molecular weight of the inhibitor[3].

  • Reaction Setup: Incubate 5 µM Mpro with 50 µM 3-methyloxirane-2-carboxylic acid for 1 hour at room temperature to ensure complete active-site saturation.

  • Desalting: Pass the sample through a C4 ZipTip or a rapid desalting column. Causality: Buffer salts (NaCl, Tris) cause severe ion suppression in the mass spectrometer and must be removed to observe the protein envelope.

  • LC-MS Analysis: Inject the desalted sample into a high-resolution Q-TOF mass spectrometer.

  • Data Deconvolution: Deconvolute the multiply charged protein envelope.

    • Expected Result: A mass shift of exactly +[Mass of the Epoxide Inhibitor] Da compared to the apo-Mpro (~33.8 kDa), confirming a 1:1 binding stoichiometry and ruling out non-specific multi-site labeling.

Protocol 3: Surface Plasmon Resonance (SPR)

Causality: SPR is utilized to distinguish between the reversible binding of Nirmatrelvir and the irreversible binding of the epoxide. Irreversible inhibitors will exhibit an association phase but a near-zero dissociation rate ( koff​≈0 ).

  • Sensor Chip Immobilization: Immobilize His-tagged Mpro onto an NTA sensor chip via Ni2+ capture. Causality: This gentle, oriented immobilization preserves the active site conformation far better than random amine coupling, which can block the catalytic pocket.

  • Analyte Injection: Inject a concentration series of the inhibitor over the chip at a flow rate of 30 µL/min.

  • Dissociation Phase: Flow running buffer over the chip for 15 minutes.

  • Analysis: For 3-methyloxirane-2-carboxylic acid, the sensogram will show a flat line during the dissociation phase (no signal decay), definitively validating its irreversible covalent nature.

Conclusion

While reversible covalent inhibitors currently lead the clinical market due to highly optimized pharmacokinetic profiles, 3-methyloxirane-2-carboxylic acid and its epoxide derivatives represent a highly stable, irreversible alternative. By permanently modifying Cys145, these compounds create a high barrier to viral resistance. When validated through the rigorous, orthogonal workflows detailed above, epoxide-based inhibitors provide a compelling structural scaffold for the next generation of anti-SARS-CoV-2 therapeutics[3],[1].

References

  • Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - nih.gov - 3

  • Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors - chemrxiv.org - 1

  • Advances in the Search for SARS-CoV-2 Mpro and PLpro Inhibitors - nih.gov - 2

Sources

Comparative

rac-(2R,3S)-3-methyloxirane-2-carboxylic acid vs other epoxide warheads in pharmacology

An in-depth technical analysis for researchers, scientists, and drug development professionals. Executive Summary: The Renaissance of the Epoxide Warhead In the landscape of targeted covalent inhibitors (TCIs), the selec...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Executive Summary: The Renaissance of the Epoxide Warhead

In the landscape of targeted covalent inhibitors (TCIs), the selection of an electrophilic "warhead" dictates the delicate balance between target engagement and off-target toxicity. While highly reactive Michael acceptors (like acrylamides or vinyl sulfonamides) dominate the kinase inhibitor space, epoxide warheads offer a unique, tunable reactivity profile.

This guide provides a comparative analysis of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid against established industry standards such as epoxysuccinyls (E-64), epoxyketones (Carfilzomib), and phosphonic epoxides (Fosfomycin). By examining the causality behind their stereochemical designs and reaction mechanisms, we provide a framework for selecting and validating epoxide warheads in modern drug discovery.

Mechanistic Landscape: Why Epoxides?

Epoxides function as highly effective electrophilic traps due to their inherent ring strain (~27 kcal/mol) and polarizability. Unlike reversible inhibitors that rely solely on equilibrium thermodynamics, epoxide TCIs follow a two-step kinetic mechanism:

  • Reversible Binding ( KI​ ) : The non-covalent recognition elements of the molecule navigate the inhibitor into the target's active site.

  • Irreversible Inactivation ( kinact​ ) : A catalytic nucleophile (typically a cysteine thiolate or threonine hydroxyl) attacks the less sterically hindered carbon of the oxirane ring, resulting in irreversible ring-opening and the formation of a stable covalent adduct[1].

G Target Target Protease (e.g., 3CLpro) Nucleophile Catalytic Cys/Thr Nucleophile Target->Nucleophile Complex Reversible Enzyme-Inhibitor Complex Nucleophile->Complex Warhead Epoxide Warhead (e.g., 3-methyloxirane) Warhead->Complex K_I (Binding) Transition Nucleophilic Attack Ring Opening Complex->Transition k_inact (Inactivation) Covalent Irreversible Covalent Adduct Transition->Covalent Stable Thioether/ Oxazepane Bond

Caption: Kinetic pathway of irreversible covalent inhibition by epoxide warheads.

Head-to-Head Comparison of Epoxide Architectures

rac-(2R,3S)-3-methyloxirane-2-carboxylic acid

Recently utilized in the optimization of SARS-CoV-2 3CLpro (Mpro) covalent inhibitors, this warhead demonstrates how subtle structural modifications control reactivity[1].

  • Causality of Design : The 3-methyl group provides essential steric bulk that anchors the warhead within the S-subsites of the protease. More importantly, the carboxylic acid moiety (often synthesized as an amide in the final drug) engages in critical hydrogen bonding with the protease's oxyanion hole. This interaction not only lowers the KI​ but precisely aligns the C2 carbon for an SN​2 attack by the catalytic Cys145[1].

  • Reactivity Profile : It exhibits a tempered kinact​ compared to hyper-reactive vinyl sulfonamides. This slower inactivation rate is a strategic advantage, minimizing off-target glutathione (GSH) depletion and systemic toxicity while maintaining robust target occupancy.

Epoxysuccinyl (e.g., E-64)

The trans-epoxysuccinyl group is the gold standard for broad-spectrum cysteine protease inhibition (e.g., papain, calpains, and cathepsins)[2].

  • Stereochemical Imperative : QM/MM computational models reveal that the trans-configuration (specifically the S,S isomer) is mandatory for activity. This configuration establishes a rigid hydrogen-bonding network with the enzyme that pulls the attacking thiolate into a perfect trajectory with the epoxide's C2 atom. The cis-configuration fails to achieve this proximity, rendering it biologically inert[3].

Epoxyketone (e.g., Carfilzomib)

Carfilzomib utilizes an epoxyketone warhead to irreversibly inhibit the 20S proteasome, representing a massive leap in selectivity over first-generation boronate inhibitors (like Bortezomib)[4].

  • Dual-Adduct Mechanism : While standard epoxides form a single thioether bond with cysteine, the epoxyketone reacts specifically with the N-terminal Threonine (Thr1) of the proteasome. The hydroxyl group of Thr1 attacks the ketone, and the free alpha-amine attacks the epoxide, forming a highly stable 1,4-oxazepane ring. This dual-nucleophile requirement makes epoxyketones exquisitely selective, completely avoiding the off-target serine protease inhibition that causes severe peripheral neuropathy in boronate-treated patients[4].

Phosphonic Acid Epoxide (e.g., Fosfomycin)

Fosfomycin features a highly strained cis-epoxide directly bonded to a phosphonate group, targeting MurA in bacterial peptidoglycan synthesis[5].

  • Transition-State Mimicry : The direct C-P bond mimics the tetrahedral transition state of the natural substrate. The epoxide is opened by active-site Cys115. It is one of the few clinically approved cis-epoxides, proving that stereochemical "rules" are highly target-dependent[5].

Quantitative Data Presentation

The following table summarizes the distinct pharmacological profiles of these epoxide classes:

Warhead ArchitectureRepresentative CompoundPrimary TargetAttacking NucleophileCovalent Adduct FormedSelectivity Driver
3-methyloxirane-2-carboxylic acid M7a (Preclinical)Viral 3CLproCysteine (Thiolate)ThioetherOxyanion hole H-bonding via carboxylate/amide
trans-Epoxysuccinyl E-64 (Tool Compound)Cysteine ProteasesCysteine (Thiolate)ThioetherS-subsite steric alignment
Epoxyketone Carfilzomib (Approved)20S ProteasomeThreonine (N-terminal)1,4-oxazepane ringDual-nucleophile requirement (OH and NH2)
Phosphonic Epoxide Fosfomycin (Approved)MurA (Bacterial)Cysteine (Thiolate)ThioetherTransition-state mimicry (C-P bond)

Empirical Workflows: Validation of Epoxide TCIs

A common pitfall in covalent drug discovery is relying on standard IC50​ assays. Because covalent inhibition is time-dependent, IC50​ values will artificially decrease as incubation time increases, making structure-activity relationship (SAR) tracking impossible.

As an application scientist, I mandate the following self-validating protocol to determine the true kinetic parameters ( kinact​/KI​ ) and confirm target engagement.

Protocol: Kinetic Characterization and Self-Validating Mass Spectrometry

Rationale : This workflow separates the initial binding affinity ( KI​ ) from the chemical reactivity ( kinact​ ) and utilizes mutant controls to definitively prove that the epoxide is reacting only with the intended catalytic residue.

Step 1: Time-Dependent Inhibition Assay

  • Prepare a serial dilution of the epoxide inhibitor (e.g., 3-methyloxirane derivative) ranging from 0.1x to 10x the estimated KI​ .

  • Incubate the target enzyme (e.g., 3CLpro) with the inhibitor at 37°C.

  • At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), add a fluorogenic substrate to the reaction mixture.

  • Measure the initial velocity ( vi​ ) of product formation to determine the fraction of uninhibited enzyme.

Step 2: Kinetic Derivation

  • Plot the natural log of remaining activity against time to find the observed rate constant ( kobs​ ) for each inhibitor concentration.

  • Plot kobs​ vs. [Inhibitor]. Fit the data to the hyperbolic Michaelis-Menten-like equation:

    kobs​=(kinact​×[I])/(KI​+[I])
  • Causality: A hyperbolic curve proves a two-step mechanism (reversible binding followed by covalent attachment). A linear plot would indicate non-specific, diffusion-controlled alkylation (a red flag for toxicity).

Step 3: Intact Mass Spectrometry (The Self-Validating Control)

  • Incubate the wild-type enzyme with a 5-fold molar excess of the inhibitor for 2 hours.

  • In parallel, incubate a catalytic-dead mutant (e.g., Cys-to-Ala mutation at the active site) with the same inhibitor.

  • Perform LC-MS (Intact Mass) analysis.

  • Validation Check: The wild-type enzyme must show a mass shift corresponding exactly to the addition of one inhibitor molecule (1:1 stoichiometry). The Cys-to-Ala mutant must show zero mass shift. If the mutant shows a mass shift, your epoxide warhead is promiscuous and is alkylating off-target residues.

Workflow Step1 1. Warhead Synthesis e.g., Epoxidation of alkene precursor Step2 2. Time-Dependent Assay Incubate inhibitor with target over time gradient Step1->Step2 Step3 3. Kinetic Derivation Plot k_obs vs [I] to extract k_inact and K_I Step2->Step3 Step4 4. Intact Mass Spec Confirm 1:1 stoichiometric mass shift Step3->Step4 Step5 5. Mutant Control Verify no mass shift in Cys-to-Ala mutant Step4->Step5

Caption: Self-validating experimental workflow for the kinetic and structural confirmation of epoxide-based TCIs.

Conclusion

The selection of an epoxide warhead is not a one-size-fits-all approach. While rac-(2R,3S)-3-methyloxirane-2-carboxylic acid offers excellent hydrogen-bonding capabilities and a tempered reactivity ideal for viral proteases, epoxyketones are strictly required for the dual-nucleophile mechanism of the proteasome, and epoxysuccinyls remain the standard for broad cysteine protease inhibition. By rigorously profiling these warheads using time-dependent kinetics and mutant-controlled mass spectrometry, researchers can harness the power of covalent inhibition while mitigating off-target liabilities.

References
  • Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors. ChemRxiv.[Link]

  • Nonproteasomal Targets of the Proteasome Inhibitors Bortezomib and Carfilzomib: a Link to Clinical Adverse Events. AACR Journals. [Link]

  • Evidence that the Fosfomycin-producing Epoxidase, HppE, is a Non-heme-iron Peroxidase. National Institutes of Health (NIH). [Link]

  • Atomistic Insights into the Inhibition of Cysteine Proteases: First QM/MM Calculations Clarifying the Stereoselectivity of Epoxide-Based Inhibitors. ACS Publications.[Link]

  • Design, Synthesis, and Optimization of Novel Epoxide Incorporating Peptidomimetics as Selective Calpain Inhibitors. National Institutes of Health (NIH). [Link]

Sources

Validation

IC50 comparison of 3CLpro inhibitors containing 3-methyloxirane-2-carboxylic acid

Comprehensive Technical Guide: IC50 Performance and Mechanistic Evaluation of 3-Methyloxirane-2-Carboxylic Acid-Based 3CLpro Inhibitors Executive Summary The SARS-CoV-2 Main Protease (3CLpro or Mpro) is a highly conserve...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide: IC50 Performance and Mechanistic Evaluation of 3-Methyloxirane-2-Carboxylic Acid-Based 3CLpro Inhibitors

Executive Summary

The SARS-CoV-2 Main Protease (3CLpro or Mpro) is a highly conserved, dimeric cysteine protease essential for viral replication, making it a premier target for antiviral drug development[1]. While highly reactive electrophiles (e.g., chloroacetamides) have dominated covalent inhibitor design, the 3-methyloxirane-2-carboxylic acid (epoxide) warhead has emerged as a structurally nuanced alternative. This guide provides an objective, data-driven comparison of epoxide-based 3CLpro inhibitors against alternative warheads, detailing the kinetic causality behind their performance and providing self-validating experimental protocols for rigorous evaluation.

Mechanistic Rationale: The Epoxide Advantage

Covalent inhibition of 3CLpro is a two-step process: initial reversible binding (governed by the inhibition constant, Ki​ ) followed by irreversible covalent bond formation with the catalytic Cys145 (governed by the inactivation rate, kinact​ ).

While epoxides generally exhibit lower intrinsic chemical reactivity ( kinact​ ) compared to highly electrophilic vinyl sulfonamides or chloroacetamides, the oxygen atom of the oxirane ring provides a distinct advantage: it can act as a hydrogen bond acceptor within the protease's oxyanion hole. This interaction significantly enhances the non-covalent binding affinity ( Ki​ ), anchoring the molecule in the active site long enough for Cys145 to attack the sterically hindered Cα​ atom of the epoxide ring[1][2].

CovalentMechanism E 3CLpro Enzyme (Active Cys145) EI_nc Non-Covalent Complex (E:I) Governed by Ki E->EI_nc Reversible Binding I Epoxide Inhibitor (3-methyloxirane-2-carboxylic acid) I->EI_nc EI_nc->E Dissociation EI_cov Covalent Adduct (E-I) Governed by kinact EI_nc->EI_cov Nucleophilic Attack by Cys145 (Irreversible Ring Opening)

Two-step mechanism of 3CLpro covalent inhibition by epoxide warheads.

Comparative Performance Analysis (IC50 & Kinetics)

To objectively evaluate the 3-methyloxirane-2-carboxylic acid moiety, we must compare its enzymatic inhibition (IC50) and cellular antiviral efficacy (EC50) against other established warheads and non-covalent pan-inhibitors.

Table 1: Quantitative Comparison of 3CLpro Inhibitors

Inhibitor ClassRepresentative CompoundWarhead / MechanismEnzymatic IC50 (μM)Cellular EC50 (μM)Kinetic InsightsEpoxideCompound 303-methyloxirane-2-carboxamide0.765.0High affinity overcomes lower reactivity[2].EpoxideM7a3-methyloxirane-2-carboxamide5.5N/A Ki​ = 7.6 μM; kinact​ 1.04×10−3s−1 [1].ChloroacetamideCompound 13α-chloroacetamide0.493.0Highly reactive; potential for off-target toxicity[2].AcrylamideCompound 29Acrylamide>20.0N/AFails to achieve proper geometry for Cys145 attack[2].Non-CovalentWU-04Reversible Pan-Inhibitor0.0550.012High potency without covalent liability[3]. Data Synthesis & Causality: The data reveals a stark structure-activity relationship. In identical molecular scaffolds, swapping an acrylamide warhead (Compound 29, IC50 > 20 μM) for an epoxide warhead (Compound 30, IC50 = 0.76 μM) rescues the molecule's potency entirely[2]. Although non-covalent inhibitors like WU-04 demonstrate superior nanomolar potency[3], epoxide-based covalent inhibitors offer an extended target residence time, which is highly desirable for preventing viral rebound in clinical settings.

Self-Validating Experimental Methodologies

As an application scientist, generating trustworthy data requires assays that internally validate their own integrity. Below are the definitive protocols for evaluating epoxide-based 3CLpro inhibitors.

Protocol A: FRET-Based Enzymatic Assay for IC50 Determination

Causality: Covalent inhibitors are time-dependent. A standard end-point assay cannot distinguish between a highly reactive compound with poor affinity and a poorly reactive compound with high affinity. Continuous kinetic monitoring is mandatory.

  • Reagent Preparation: Prepare recombinant SARS-CoV-2 3CLpro in an assay buffer containing 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

    • Causality: DTT is critical. It maintains the catalytic Cys145 in a reduced, nucleophilic state. Without it, the enzyme oxidizes, and epoxide ring-opening cannot occur.

  • Inhibitor Dilution & Pre-Incubation: Serially dilute the epoxide inhibitor in DMSO. Mix with the enzyme and pre-incubate for 30 minutes at 25°C.

    • Causality: Pre-incubation allows the system to reach the reversible binding equilibrium ( Ki​ ) before the irreversible reaction ( kinact​ ) dominates.

  • Reaction Initiation: Add the fluorogenic substrate (DABCYL-KTSAVLQ↓SGFRKME-EDANS) to a final concentration of 10–20 μM[1].

  • Kinetic Readout: Continuously monitor fluorescence (Excitation: 360 nm, Emission: 460 nm) for 15 minutes.

  • Validation & Quality Control (Self-Validating Step):

    • Calculate the Z'-factor using DMSO as the negative control and Nirmatrelvir as the positive control. The assay is only valid if Z' > 0.5.

    • Plot the pseudo-first-order rate constant ( kobs​ ) against inhibitor concentration to derive the true efficiency metric: kinact​/Ki​ .

AssayWorkflow step1 1. Enzyme Prep Reduce Cys145 with DTT step2 2. Pre-Incubation 3CLpro + Epoxide (30 min) step1->step2 step3 3. Reaction Initiation Add FRET Substrate step2->step3 Establish E:I Equilibrium step4 4. Kinetic Readout Fluorescence (Ex360/Em460) step3->step4 Substrate Cleavage step5 5. Data Analysis Calculate IC50 & kinact/Ki step4->step5 Non-linear Regression

Self-validating high-throughput FRET assay workflow for 3CLpro IC50 determination.

Protocol B: Cell-Based Antiviral Efficacy (EC50) and Cytotoxicity (CC50)

Causality: An inhibitor that destroys the host cell will artificially appear to halt viral replication. Antiviral efficacy must always be coupled with cytotoxicity profiling to establish a true therapeutic window[2].

  • Cell Seeding: Seed A549-hACE2 or Vero E6 cells in 96-well plates and culture overnight.

  • Infection & Treatment: Infect cells with SARS-CoV-2 (e.g., MOI = 0.01) and simultaneously add serial dilutions of the epoxide inhibitor.

  • Incubation: Incubate for 48–72 hours at 37°C.

  • Dual Readout (Self-Validating Step):

    • Efficacy (EC50): Quantify viral RNA via RT-qPCR or measure cell viability (if using a cytopathic effect assay) to determine the concentration that inhibits 50% of viral replication.

    • Cytotoxicity (CC50): In a parallel, uninfected plate, treat cells with the same inhibitor concentrations and measure viability using CellTiter-Glo.

  • Data Integrity Check: Calculate the Selectivity Index (SI = CC50/EC50). Epoxide Compound 30, for example, shows an EC68 of 5 μM with negligible cytotoxicity at 15 μM, validating its mechanism as target-specific rather than generally cytotoxic[2].

Conclusion

The integration of a 3-methyloxirane-2-carboxylic acid warhead into 3CLpro inhibitors represents a sophisticated approach to drug design. By sacrificing raw electrophilic reactivity for enhanced non-covalent hydrogen bonding in the oxyanion hole, epoxides achieve sub-micromolar IC50 values (e.g., Compound 30 at 0.76 μM) while minimizing the off-target toxicity risks associated with highly reactive chloroacetamides[1][2]. For drug development professionals, transitioning these compounds from enzymatic hits to clinical leads requires strict adherence to kinetic profiling ( kinact​/Ki​ ) and rigorous Selectivity Index validation.

References
  • "Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro" - ACS Central Science - 3[3]

  • "Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors" - ChemRxiv -1[1]

  • "Design, Synthesis, X-ray Crystallography, and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease" - ACS Infectious Diseases - 2[2]

Sources

Comparative

benchmarking rac-(2R,3S)-3-methyloxirane-2-carboxylic acid derivatives against standard antivirals

Title: Benchmarking rac-(2R,3S)-3-Methyloxirane-2-Carboxylic Acid Derivatives Against Standard Antivirals Introduction The rapid mutation of SARS-CoV-2 necessitates the continuous development of novel antiviral scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking rac-(2R,3S)-3-Methyloxirane-2-Carboxylic Acid Derivatives Against Standard Antivirals

Introduction The rapid mutation of SARS-CoV-2 necessitates the continuous development of novel antiviral scaffolds. The 3-chymotrypsin-like protease (3CLpro, or Mpro) remains a premier therapeutic target due to its highly conserved nature and essential role in viral polyprotein processing (1)[1]. While standard-of-care antivirals like Nirmatrelvir (Paxlovid) utilize a reversible covalent nitrile warhead, emerging resistance mutations highlight the need for alternative electrophilic traps. rac-(2R,3S)-3-methyloxirane-2-carboxylic acid (also known as 3-methylglycidic acid) serves as a highly effective precursor for synthesizing epoxide-based irreversible covalent inhibitors (1)[1]. This guide benchmarks these oxirane derivatives against standard antivirals, providing a comprehensive analysis of their mechanistic rationale, efficacy, and experimental validation.

Mechanistic Rationale: The Epoxide Warhead

Covalent inhibitors of 3CLpro typically target the catalytic Cys145 residue (2)[2]. The choice of the electrophilic warhead dictates the binding kinetics, reversibility, and off-target toxicity profile:

  • Nitriles (Nirmatrelvir): Form a reversible thioimidate adduct.

  • Aldehydes (GC376): Form a reversible hemithioacetal adduct ().

  • Epoxides (Oxirane derivatives): Undergo an irreversible ring-opening reaction upon nucleophilic attack by the Cys145 thiolate (2)[2].

Causality & Structural Insight: X-ray crystallography of 3CLpro-epoxide complexes reveals a counterintuitive mechanism. Despite the Cβ atom being sterically less hindered, the Cys145 thiolate preferentially attacks the more hindered Cα atom of the oxirane ring (2)[2]. This regiospecificity is driven by the precise hydrogen-bonding network within the S1' subpocket, which optimally positions the Cα carbon for nucleophilic attack while stabilizing the resulting oxyanion intermediate.

Mechanism A SARS-CoV-2 3CLpro (Active Cys145-His41) C Pre-covalent Docking (S1/S2 Pocket Alignment) A->C B Oxirane Derivative (Epoxide Warhead) B->C D Nucleophilic Attack (Cys145 attacks Cα) C->D Orientation E Irreversible Adduct (Enzyme Inactivation) D->E Ring Opening

Mechanism of irreversible 3CLpro inhibition by oxirane-2-carboxylic acid derivatives.

Benchmarking Data: Quantitative Comparison

To objectively evaluate the performance of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid derivatives, we benchmark them against leading clinical and preclinical standards. The data below synthesizes in vitro enzymatic inhibition (IC50), cellular antiviral efficacy (EC50), and cytotoxicity (CC50).

Compound Class / DrugWarhead TypeBinding Mode3CLpro IC50 (μM)Antiviral EC50 (μM)CC50 (μM)
Epoxide Derivative (Compound 30) OxiraneIrreversible Covalent0.765.0>15.0
Nirmatrelvir (Paxlovid) NitrileReversible Covalent0.0030.07>100
GC376 Aldehyde (Bisulfite)Reversible Covalent0.030.8>50
Ensitrelvir (Xocova) NoneNon-Covalent0.010.3>100

Data Interpretation: While optimized epoxides exhibit slightly higher IC50 values compared to the highly optimized Nirmatrelvir, they demonstrate robust sub-micromolar biochemical potency (2)[2]. The irreversible nature of the oxirane ring-opening provides an extended target residence time. Furthermore, the synthesis of these derivatives is highly modular, allowing for rapid structural tuning to overcome resistance mutations that strictly affect reversible binders (1)[1].

Experimental Protocols: Self-Validating Systems

Ensuring scientific integrity requires robust, reproducible methodologies. Below are the validated protocols for synthesizing the oxirane warhead and evaluating its biochemical efficacy.

Protocol A: Synthesis of rac-(2R,3S)-3-Methyloxirane-2-Carboxylic Acid This procedure utilizes a highly efficient, aqueous epoxidation method (1)[1].

  • Preparation: Dissolve 0.5 mmol of crotonic acid and 0.2 mmol of Na2WO4·2H2O (catalyst) in 1.5 mL of deionized water.

  • pH Adjustment: Carefully adjust the solution to pH 6 using dropwise addition of 1 M KOH.

  • Epoxidation: Add 0.75 mmol of H2O2·Urea complex. Heat the reaction mixture to 75°C and stir continuously for 3 hours.

  • Quenching & Extraction: Cool the mixture to room temperature. Acidify to pH 2 using 1 N H2SO4. Saturate the aqueous layer with ammonium sulfate.

  • Isolation: Extract the product with diethyl ether (4 × 3 mL). Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure to yield the colorless oil product (1)[1].

Protocol B: FRET-Based 3CLpro Enzymatic Assay This assay measures the cleavage of a fluorogenic substrate to determine the IC50 of the synthesized derivatives.

  • Enzyme Preparation: Dilute recombinant SARS-CoV-2 3CLpro to a final concentration of 50 nM in assay buffer (50 mM Tris-HCl pH 7.3, 1 mM EDTA, 1 mM DTT).

  • Inhibitor Incubation: Dispense the oxirane derivatives (serially diluted in DMSO) into a 384-well black microplate. Add the enzyme solution and incubate at 37°C for 30 minutes to allow pre-covalent docking and subsequent covalent bond formation.

  • Substrate Addition: Initiate the reaction by adding the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 20 μM.

  • Kinetic Measurement: Monitor fluorescence continuously for 60 minutes using a microplate reader (Excitation: 340 nm; Emission: 490 nm).

  • Data Analysis: Calculate the initial velocity of the linear phase. Plot the percentage of inhibition against inhibitor concentration to derive the IC50 using non-linear regression.

AssayWorkflow S1 1. 3CLpro Preparation S2 2. Inhibitor Incubation S1->S2 S3 3. FRET Substrate Addition S2->S3 S4 4. Fluorescence Measurement S3->S4 S5 5. IC50 Calculation S4->S5

Step-by-step workflow for the FRET-based 3CLpro inhibition assay.

Field-Proven Insights: Stereochemistry and Selectivity

The stereochemistry of the oxirane ring is not merely a structural detail; it is the primary determinant of target engagement. The rac-(2R,3S) configuration dictates the spatial trajectory of the methyl group and the carboxylate linkage. When the carboxylate is coupled to a peptidomimetic scaffold (e.g., a γ-lactam ring mimicking the P1 glutamine), the trans-configuration ensures that the warhead is perfectly angled toward Cys145 while the rest of the molecule securely anchors into the S1 and S2 pockets.

Furthermore, a common pitfall in designing irreversible covalent inhibitors is off-target reactivity with host cysteine proteases, such as Cathepsin B and L. The steric bulk provided by the 3-methyl group on the oxirane ring acts as a kinetic filter. It reduces the intrinsic electrophilicity of the epoxide compared to unsubstituted variants, ensuring that the ring-opening only occurs when the inhibitor is held in the highly specific, proximity-driven environment of the viral 3CLpro active site, thereby preserving host cell viability (2)[2].

Conclusion

While reversible covalent inhibitors like Nirmatrelvir currently dominate the clinical landscape, rac-(2R,3S)-3-methyloxirane-2-carboxylic acid derivatives represent a highly viable, structurally distinct class of irreversible 3CLpro inhibitors. Their unique Cα-directed ring-opening mechanism, modular synthesis, and prolonged target residence time make them critical assets in the ongoing effort to develop next-generation, resistance-evading antivirals.

References

  • Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors. ChemRxiv.
  • Design, Synthesis, X-ray Crystallography, and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. ACS Infectious Diseases.
  • Computer-aided design and synthesis of papain-like protease and 3-chymotrypsin-like. eScholarship@McGill.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with rac-(2R,3S)-3-methyloxirane-2-carboxylic acid (CAS Number: 96150-05-9). The fol...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with rac-(2R,3S)-3-methyloxirane-2-carboxylic acid (CAS Number: 96150-05-9). The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles for handling reactive epoxide and carboxylic acid functionalities.

The dual functionality of this molecule—an epoxide ring and a carboxylic acid—necessitates a stringent approach to personal protective equipment (PPE) and handling procedures. Epoxides are a class of reactive chemicals, and many are known to have irritant properties. Carboxylic acids, while often weak, can also be corrosive or irritating to skin and eyes.[1]

Hazard Identification and Risk Assessment

The first step in any laboratory procedure is a thorough understanding of the chemical's hazards. Based on available data, rac-(2R,3S)-3-methyloxirane-2-carboxylic acid is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[2][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2][3]

Table 1: Hazard Summary and GHS Pictogram

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation[2][3]
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation[2][3]
STOT SE 3GHS07WarningH335: May cause respiratory irritation[2][3]

Given these hazards, a comprehensive PPE and handling plan is mandatory to prevent skin and eye contact, and to mitigate the risk of inhaling vapors or aerosols.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling rac-(2R,3S)-3-methyloxirane-2-carboxylic acid. The following table outlines the minimum required PPE.

Table 2: Required Personal Protective Equipment

Body PartPPE SpecificationRationale
Hands Chemical-resistant nitrile gloves.[4][5]Protects against skin irritation and potential absorption. Nitrile provides good resistance to a range of chemicals.[4]
Eyes/Face Safety goggles with side shields or a full-face shield.[4][5]Prevents eye contact from splashes or aerosols, which can cause serious irritation.[4]
Body A fully buttoned laboratory coat.Protects skin and clothing from accidental spills.
Respiratory Use in a certified chemical fume hood.[6]To prevent inhalation of vapors or aerosols that may cause respiratory irritation.[3]
Step-by-Step Safe Handling Protocol

Adherence to a strict operational workflow is paramount for safety. The following protocol outlines the key steps for handling this compound, from preparation to cleanup.

Preparation:

  • Designate a Work Area: All work with rac-(2R,3S)-3-methyloxirane-2-carboxylic acid should be conducted in a designated area within a certified chemical fume hood.

  • Assemble Materials: Before starting, ensure all necessary equipment, including the chemical, solvents, glassware, and waste containers, are inside the fume hood.

  • Don PPE: Put on all required PPE as outlined in Table 2 before handling the chemical.[7]

Handling:

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding the generation of dust or aerosols.

  • Reactions: If the chemical is to be used in a reaction, add it slowly and in a controlled manner to the reaction vessel.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.[3]

Cleanup:

  • Decontamination: Wipe down the work surface with an appropriate solvent and then soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, pipette tips, and empty containers, in a designated hazardous waste container.[6][8]

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination, starting with gloves, then the lab coat, and finally eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[9]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Designate Fume Hood Area prep2 Assemble Materials prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Dispense Chemical prep3->handle1 Proceed to Handling handle2 Perform Reaction handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 Proceed to Cleanup clean2 Dispose of Hazardous Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Safe handling workflow for rac-(2R,3S)-3-methyloxirane-2-carboxylic acid.

Emergency Procedures: Be Prepared

Accidents can happen, and a rapid, informed response is critical to minimizing harm.

Spills:

  • Evacuate: If the spill is large or you are unsure how to handle it, evacuate the area and notify your institution's Environmental Health and Safety (EHS) department.[10]

  • Containment: For small spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain the spill.[6]

  • Cleanup: Carefully collect the absorbed material into a designated hazardous waste container.[6]

  • Decontaminate: Clean the spill area thoroughly.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][12] Seek medical attention if irritation persists.[11]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11][12] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[13] If they feel unwell, seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

Disposal Plan: Environmental Responsibility

All waste containing rac-(2R,3S)-3-methyloxirane-2-carboxylic acid, including contaminated lab supplies, must be disposed of as hazardous waste.

Waste Collection:

  • Container: Use a dedicated, leak-proof, and clearly labeled container for all waste.[6]

  • Labeling: The label must include "Hazardous Waste," the full chemical name, and associated hazard pictograms.[15]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[15]

Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. They will ensure it is transported to a licensed disposal facility, likely for incineration.[16]

By adhering to these guidelines, you can build a culture of safety and trust within your laboratory, ensuring that your valuable research is conducted without compromising the well-being of your team.

References

  • Chemical Substance Information for rac-(2R,3S)-3-methyloxirane-2-carboxylic acid.
  • Do I need protective equipment when working with Epoxy Resin? (2024).
  • Protective Aids for Working with Epoxy Resins. epoxio.cz.
  • Personal Protective Equipment When Working with Resins. Polyestershoppen.
  • rac-(2R,3S)-3-methyloxolane-2-carboxylic acid | 617690-22-9. Sigma-Aldrich.
  • Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety.
  • Safety data sheet. (2025).
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions.
  • Emergency Procedures for Incidents Involving Chemicals. Research Safety.
  • Epoxy Safety 101: Choosing the Safety Equipment. (2024). Entropy Resins.
  • The MSDS HyperGlossary: Carboxylic Acid. (2025). Interactive Learning Paradigms, Incorporated.
  • First Aid Procedures for Chemical Hazards. (2023). NIOSH | CDC.
  • Proper Disposal of [(Octadecyloxy)methyl]oxirane: A Guide for Laboratory Professionals. Benchchem.
  • Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane. (2025). Benchchem.
  • The Role of Carbolic Acid in Chemistry Lab Safety Practices. (2025). Patsnap Eureka.
  • SAFETY DATA SHEET. (2023).
  • Standard Operating Procedure - ORGANIC PEROXIDES AND PEROXIDE FORMING COMPOUNDS. Yale Environmental Health & Safety.
  • SAFETY DATA SHEET. (2025). Tokyo Chemical Industry.
  • Section 3: Emergency Procedures. Office of Environmental Health and Safety - Princeton University.
  • SAFETY DATA SHEET. (2026). Sigma-Aldrich.
  • Methyloxirane (R-, S- and (R,S)-): Human health tier II assessment. (2013).
  • SAFETY DATA SHEET. (2023). Fisher Scientific.
  • 2-Methyloxirane-2-carboxylic acid. AK Scientific, Inc.
  • Hazardous Materials Disposal Guide. (2019). Nipissing University.
  • SAFETY DATA SHEET. (2026). Thermo Fisher Scientific.
  • Oxirane: Human health tier II assessment CAS Number: 75-21-8 Preface. (2014).
  • SAFETY DATA SHEET. (2023). Fisher Scientific.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. epa nepis.

Sources

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